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Core Science & Biosynthesis

Foundational

pharmacological profile of 1-(4-propoxyphenyl)piperazine

An In-depth Technical Guide to the Pharmacological Profile of 1-(4-propoxyphenyl)piperazine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the , a representative memb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Profile of 1-(4-propoxyphenyl)piperazine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a representative member of the phenylpiperazine class of compounds. The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents targeting the central nervous system (CNS).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's synthesis, mechanism of action, receptor binding characteristics, and therapeutic potential, grounded in established scientific literature.

Molecular Characteristics and Synthesis

The defining features of 1-(4-propoxyphenyl)piperazine are its piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, linked to a phenyl group substituted with a propoxy moiety at the para position.[3][4] This structure imparts specific physicochemical properties that govern its biological activity.

Molecular Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of 1-arylpiperazines can be achieved through several established routes. A common and effective method is the nucleophilic aromatic substitution reaction between a suitably activated aryl halide and piperazine. An alternative robust method involves the cyclization of diethanolamine followed by N-arylation.[5][6] The latter is often preferred to avoid the handling of potentially carcinogenic bis(2-chloroethyl)amine.[5] The protonation of one piperazine nitrogen can be employed as a simple and effective protecting group strategy to ensure mono-substitution.[7]

Experimental Protocol: One-Pot Synthesis from Diethanolamine

This protocol describes a one-pot synthesis adapted from methodologies for similar phenylpiperazine derivatives.[5][6]

  • Step 1: In-situ Generation of Bis(2-bromoethyl)amine. Slowly add hydrobromic acid (HBr) to diethanolamine in a reaction flask over one hour. Reflux the mixture for 12 hours to generate the reactive intermediate.

  • Step 2: N-Arylation. After distilling off excess HBr, add 4-propoxyaniline (the corresponding aniline for our target molecule), sodium carbonate, and a suitable solvent like 1-butanol to the flask under an inert nitrogen atmosphere.

  • Step 3: Cyclization and Work-up. Heat the mixture at 120°C for an extended period (e.g., 24 hours), adding more sodium carbonate as needed to drive the reaction to completion.

  • Step 4: Purification. After cooling, the suspension is washed with water. The pH of the organic layer is adjusted to precipitate the hydrochloride salt of the product. The salt can then be recrystallized from a solvent such as ethanol to yield the purified 1-(4-propoxyphenyl)piperazine.

G cluster_synthesis Synthesis Workflow for 1-(4-propoxyphenyl)piperazine A 1. Reagents Diethanolamine + HBr B 2. Reflux (12h) Intermediate Formation A->B C 3. Add Reagents 4-Propoxyaniline + Na2CO3 + 1-Butanol (Solvent) B->C D 4. Reflux (24h) Cyclization & N-Arylation C->D E 5. Work-up Aqueous Wash D->E F 6. Acidification & Precipitation Adjust pH with HCl E->F G 7. Purification Recrystallization F->G H Final Product 1-(4-propoxyphenyl)piperazine HCl G->H

Caption: A generalized workflow for the synthesis of 1-(4-propoxyphenyl)piperazine.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

Phenylpiperazine derivatives are well-documented modulators of monoaminergic neurotransmitter systems.[1] Their pharmacological effects are primarily mediated through interactions with dopamine (D₂) and serotonin (5-HT) receptors, with varying affinities for adrenergic (α₁) and other receptor subtypes.[2][8][9]

Primary Molecular Targets

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, 1-(4-propoxyphenyl)piperazine is predicted to exhibit significant affinity for the following receptors:

  • Serotonin 5-HT₁ₐ Receptors: The 1-arylpiperazine moiety is a classic pharmacophore for 5-HT₁ₐ receptor ligands.[2][10] Interaction with this receptor, which is involved in mood and anxiety regulation, is a key feature of many antidepressant and anxiolytic drugs.[1][10]

  • Dopamine D₂ Receptors: High affinity for D₂ receptors is another hallmark of this chemical class, contributing to the antipsychotic properties of many derivatives.[8][9]

  • Adrenergic α₁ Receptors: Many phenylpiperazine compounds also show considerable affinity for α₁-adrenergic receptors, which can contribute to side effects such as orthostatic hypotension.[9][11]

The propoxy group at the para position of the phenyl ring is expected to enhance lipophilicity, potentially increasing blood-brain barrier penetration and influencing receptor affinity and selectivity compared to less substituted analogs.

Mechanism of Action: 5-HT₁ₐ Receptor Signaling

As a likely 5-HT₁ₐ receptor ligand, 1-(4-propoxyphenyl)piperazine would modulate the activity of this G-protein coupled receptor (GPCR). Acting as an agonist or partial agonist, it would trigger a signaling cascade that ultimately leads to neuronal hyperpolarization and a reduction in neuronal firing rate.

  • Binding: The ligand binds to the 5-HT₁ₐ receptor. The protonated nitrogen of the piperazine ring typically forms a crucial ionic bond with an aspartate residue in the receptor's transmembrane domain.[9][10]

  • G-Protein Activation: Receptor activation leads to the dissociation of the heterotrimeric G-protein (Gαi/o) into its Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).

  • Ion Channel Modulation: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and subsequent hyperpolarization of the neuronal membrane.

cluster_pathway Postulated 5-HT1A Receptor Signaling Pathway Ligand 1-(4-propoxyphenyl)piperazine Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AdenylylCyclase->cAMP Reduces K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: Signaling cascade following activation of the 5-HT1A receptor.

Receptor Binding Affinity Profile (Predictive)

While specific binding data for 1-(4-propoxyphenyl)piperazine is not publicly available, the affinities of structurally related phenylpiperazine derivatives provide a strong predictive framework. The following table summarizes Ki (nM) values for representative compounds from the literature.

Compound Class/Example5-HT₁ₐD₂D₃α₁Reference
Phenylpiperazine DerivativesNanomolarNanomolarNanomolarVariable[8]
1-(o-methoxyphenyl)piperazine Deriv.2.4--341[11]
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesLow-ModHigh-Variable[9]

This table illustrates the expected nanomolar potency of this class at key CNS receptors.

Pharmacokinetics (ADME Profile)

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME). For the piperazine class, these properties are generally favorable.

  • Absorption: Piperazine and its derivatives are typically absorbed rapidly following oral administration.[12][13][14]

  • Distribution: The addition of the propoxyphenyl group increases the lipophilicity of the molecule, which is expected to facilitate distribution into tissues, including crossing the blood-brain barrier to engage CNS targets.

  • Metabolism: Metabolism is anticipated to occur primarily in the liver.[13] Likely metabolic pathways include aromatic hydroxylation on the phenyl ring, O-depropylation of the propoxy group, and N-dealkylation of the piperazine ring.[15]

  • Excretion: The parent compound and its metabolites are predominantly excreted via the kidneys into the urine.[12][13][14] The elimination half-life is expected to be in the order of several hours.[14]

Therapeutic Potential and Structure-Activity Relationship (SAR)

The multi-target receptor profile of 1-(4-propoxyphenyl)piperazine suggests its potential utility in treating complex neuropsychiatric disorders.[1][16]

  • Potential Applications:

    • Antidepressant/Anxiolytic: Strong 5-HT₁ₐ receptor activity is a validated mechanism for treating depression and anxiety disorders.[1]

    • Antipsychotic: A combined D₂/5-HT₁ₐ receptor profile is characteristic of "atypical" or second-generation antipsychotics, which are effective against the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[1][9]

  • Structure-Activity Relationship (SAR) Insights:

    • Aryl Substituent: The nature and position of the substituent on the phenyl ring are critical determinants of receptor affinity and selectivity. The 4-propoxy group likely contributes to both potency and pharmacokinetic properties.[4][17]

    • Piperazine Ring: The piperazine core is essential for activity, providing the basic nitrogen atom necessary for the key ionic interaction with an aspartate residue in the binding pocket of aminergic GPCRs.[4][9]

    • N4-Substituent: While this compound is unsubstituted at the N4 position, further derivatization at this site with various alkyl or arylalkyl chains could be a strategy for modulating the pharmacological profile, a common approach in the development of piperazine-based drugs.[11][18]

Key Experimental Workflow: Radioligand Binding Assay

To empirically determine the affinity of 1-(4-propoxyphenyl)piperazine for its target receptors, a competitive radioligand binding assay is the gold-standard in vitro method.

Protocol: 5-HT₁ₐ Receptor Binding Assay
  • Preparation of Membranes: Homogenize brain tissue (e.g., rat hippocampus, known for high 5-HT₁ₐ receptor density) or cultured cells expressing the human 5-HT₁ₐ receptor in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, then resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound (1-(4-propoxyphenyl)piperazine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion and Future Directions

1-(4-propoxyphenyl)piperazine embodies the core pharmacological characteristics of the phenylpiperazine class, with a predicted high affinity for key CNS receptors, particularly serotonin 5-HT₁ₐ and dopamine D₂. Its structure suggests favorable pharmacokinetic properties for a CNS-acting agent. This profile makes it a compelling scaffold for the development of novel therapeutics for psychiatric disorders.

Future research should focus on the empirical validation of its binding profile through in vitro assays, determining its functional activity (agonist, antagonist, or partial agonist) at these receptors, and assessing its efficacy and safety in preclinical in vivo models of depression, anxiety, and psychosis.

References

  • Terán, C., Santana, L., Uriarte, E., Fall, Y., Unelius, L., & Tolf, B. R. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567–3570. [Link]

  • Auwaerter, P. G., & Pham, P. A. (2022). Piperazine. Johns Hopkins ABX Guide. [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. [Link]

  • Oida, S., et al. (1985). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 28(11), 1568-1574. [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. [Link]

  • Czarnecka, E., et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Bioorganic & Medicinal Chemistry, 19(20), 6045-6053. [Link]

  • Słoczyńska, K., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 340(9), 456-465. [Link]

  • Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1141-1153. [Link]

  • Ionescu, I. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(5), 1708. [Link]

  • European Medicines Agency. (2002). Piperazine Summary Report (3). EMEA. [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

  • Sravanthi, V., & Manju, S. L. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-8. [Link]

  • Dymáková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Wang, Q. (2008). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Wuhan University of Science and Technology. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 304-325. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]

  • Taylor & Francis Online. (n.d.). Piperazine – Knowledge and References. Taylor & Francis. [Link]

  • Tomar, A., et al. (2011). PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE. International Journal of Research in Ayurveda & Pharmacy, 2(5), 1547-1548. [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 240, 114569. [Link]

Sources

Exploratory

Engineering Long-Chain Arylpiperazine (LCAP) Derivatives: A Technical Guide to Multi-Target CNS Therapeutics

Executive Summary The arylpiperazine scaffold is a highly privileged structure in neuropharmacology, serving as the backbone for numerous central nervous system (CNS) therapeutics. As drug discovery transitions from sing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine scaffold is a highly privileged structure in neuropharmacology, serving as the backbone for numerous central nervous system (CNS) therapeutics. As drug discovery transitions from single-target paradigms to the development of multi-target directed ligands (MTDLs), long-chain arylpiperazines (LCAPs) have emerged as the premier structural class for treating complex psychiatric conditions, including schizophrenia, major depressive disorder, and autism spectrum disorder[1].

This technical guide deconstructs the structure-activity relationships (SAR), receptor pharmacology, and synthetic workflows required to engineer novel arylpiperazine derivatives. By mastering the causality behind these molecular interactions and experimental protocols, drug development professionals can rationally design ligands with precise functional profiles.

Molecular Architecture and Structure-Activity Relationships (SAR)

The biological activity of LCAPs is governed by a modular architecture consisting of three distinct regions: the terminal heteroaromatic moiety, a flexible alkyl linker, and the arylpiperazine core. Each region plays a deterministic role in receptor binding affinity and functional selectivity (agonist vs. antagonist)[1].

  • The Terminal Moiety : This region acts as the secondary binding determinant, anchoring the molecule within the lipophilic accessory pockets of monoamine receptors. Bulky, hydrogen-bond accepting groups such as 2 or 3 drive high affinity for 5-HT1A and D2 receptors, facilitating atypical antipsychotic profiles[2][3].

  • The Alkyl Linker : The spatial conformation of the ligand is dictated by this chain. A length of 4 to 5 methylene units (butyl or pentyl) is strictly required to span the distance between the primary orthosteric binding site (specifically the Asp3.32 residue) and the secondary binding pocket in both 5-HT1A and D2 receptors[4].

  • The Arylpiperazine Core : The basic nitrogen (N4) of the piperazine ring forms a critical salt bridge with the Asp3.32 residue in the transmembrane domain of GPCRs. Substitutions on the adjacent phenyl ring fine-tune the electronic and steric interactions, significantly altering the Ki values[4].

Table 1: SAR Summary of Arylpiperazine Modifications
Structural ComponentModificationPrimary Target ReceptorBiological Activity / Affinity Impact
Terminal Moiety Purine-2,6-dione substitution5-HT1A, 5-HT7Enhances multi-target profile; drives anxiolytic and antidepressant efficacy[2].
Terminal Moiety Imidazole derivatives5-HT1A, 5-HT7Provides excellent water solubility and oral bioavailability; acts as a 5-HT7 agonist[5].
Alkyl Linker 4 to 5 Carbon Chain5-HT1A, D2Optimal length to span orthosteric and allosteric binding pockets; maximizes dual affinity[4].
Arylpiperazine Core 2-Methoxy (ortho-substitution)5-HT1ASignificantly increases binding affinity (Ki < 10 nM) due to favorable steric alignment[4].
Arylpiperazine Core 2,3-Dichloro substitutionD2, 5-HT2AEnhances D2 partial agonism and 5-HT2A antagonism, typical of aripiprazole analogs[1].

Mechanistic Pharmacology & Receptor Signaling

Modern arylpiperazine derivatives are engineered to act as "dopamine-serotonin system stabilizers." Unlike first-generation antipsychotics that act as pure D2 antagonists—often leading to severe extrapyramidal symptoms (EPS)—optimized LCAPs exhibit a sophisticated multi-receptor profile[2].

The ideal atypical antipsychotic profile combines partial agonism at D2 and 5-HT1A receptors with antagonism at 5-HT2A receptors [1]. This specific combination reduces positive psychotic symptoms via D2 modulation in the mesolimbic pathway, while 5-HT2A blockade in the nigrostriatal pathway promotes dopamine release, thereby mitigating motor side effects (EPS)[1][2].

Signaling cluster_Receptors GPCR Targets LCAP Arylpiperazine Derivative (Multi-Target Ligand) D2 Dopamine D2 (Partial Agonist) LCAP->D2 High Affinity Binding HT1A 5-HT1A Receptor (Partial Agonist) LCAP->HT1A High Affinity Binding HT2A 5-HT2A Receptor (Antagonist) LCAP->HT2A Moderate/High Affinity cAMP_down ↓ cAMP Production D2->cAMP_down Gi/o coupled HT1A->cAMP_down Gi/o coupled cAMP_up ↑ cAMP / ↓ IP3 HT2A->cAMP_up Gq coupled blockade Effect1 Antipsychotic Efficacy (Reduced Positive Symptoms) cAMP_down->Effect1 Effect2 Anxiolytic / Antidepressant (Cognitive Enhancement) cAMP_down->Effect2 Effect3 Reduced EPS (Motor Side Effects Mitigated) cAMP_up->Effect3

GPCR signaling modulation by multi-target LCAPs at D2, 5-HT1A, and 5-HT2A receptors.

Experimental Workflows: Synthesis and Validation

To ensure reproducibility, high yield, and accurate pharmacological profiling, the development of LCAPs must follow rigorously controlled, self-validating experimental systems.

Protocol 1: Synthesis of LCAPs via Finkelstein-Assisted N-Alkylation

This protocol details the standard N-alkylation workflow, optimized for high-throughput library generation of arylpiperazines[1].

  • Reagent Preparation : Dissolve the terminal heteroaromatic alkyl chloride (1.0 eq) and the substituted arylpiperazine (1.2 eq) in anhydrous acetonitrile (ACN).

    • Causality: ACN is a polar aprotic solvent that enhances the nucleophilicity of the piperazine nitrogen without solvating the anion too strongly, promoting efficient substitution.

  • Base and Catalyst Addition : Add anhydrous K₂CO₃ (3.0 eq) and a catalytic amount of KI (0.1 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without degrading the product. KI converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction), significantly lowering the activation energy for the subsequent SN2 displacement by the arylpiperazine.

  • Reflux and Monitoring : Heat the mixture to reflux (80°C) for 12-24 hours under a nitrogen atmosphere to prevent oxidative degradation. Monitor reaction completion via TLC.

  • Workup and Purification : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure LCAP free base.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

Determining the binding affinity of synthesized LCAPs requires a highly specific competitive binding assay[4].

  • Membrane Preparation : Homogenize CHO cells stably expressing human 5-HT1A or D2 receptors in ice-cold Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining the preparation on ice prevents proteolytic degradation of the GPCRs and preserves the structural integrity of the binding pockets.

  • Incubation : Incubate membrane preparations (approx. 10 µg protein/well) with the test LCAP (ranging from 10⁻¹⁰ to 10⁻⁵ M) and the specific radioligand ([³H]-8-OH-DPAT for 5-HT1A;[³H]-raclopride for D2) in a 96-well plate.

    • Causality: Using these specific tritiated ligands ensures competitive binding exclusively at the orthosteric site, providing an accurate measure of the test compound's displacement capability.

  • Non-Specific Binding (NSB) Control : Define NSB using 10 µM serotonin (for 5-HT1A) or 10 µM haloperidol (for D2).

    • Causality: This massive excess of native ligand/antagonist saturates all specific receptor sites. Any remaining radioactivity detected is therefore known to be background trapping, allowing for the calculation of true specific binding.

  • Filtration and Quantification : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (polyethylenimine).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands to the filter itself. Quantify bound radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

Workflow Design 1. Rational Design (Pharmacophore) Synthesis 2. Chemical Synthesis (N-Alkylation) Design->Synthesis Purification 3. Purification (NMR, LC-MS) Synthesis->Purification Binding 4. Radioligand Binding (Ki determination) Purification->Binding Functional 5. Functional Assays (cAMP/IP1) Binding->Functional

End-to-end workflow for the design, synthesis, and pharmacological validation of LCAPs.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity Taylor & Francis Online URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • National Center for Biotechnology Information (PMC)

Sources

Foundational

An In-depth Technical Guide to 1-(4-propoxyphenyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Compound Identification The piperazine moiety is a prevalent scaffold in a multitude of clinically approved drugs, valued for its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identification

The piperazine moiety is a prevalent scaffold in a multitude of clinically approved drugs, valued for its ability to influence pharmacokinetic properties and serve as a versatile linker for pharmacophoric groups.[1] Phenylpiperazine derivatives, in particular, are known to exhibit a wide range of biological activities, including antidepressant, antipsychotic, and antihistaminic effects.[2][3] 1-(4-propoxyphenyl)piperazine belongs to this important class of compounds.

An extensive search of chemical databases and scientific literature did not yield a specific CAS number for 1-(4-propoxyphenyl)piperazine. This suggests that it is either a novel compound or one that has not been extensively cataloged. The closest related compounds with assigned CAS numbers include:

  • 1-(4-Hydroxyphenyl)piperazine: CAS No. 56621-48-8[2]

  • 1-(4-Methoxyphenyl)piperazine: CAS No. 38212-30-5[4][5]

  • 1-(4-Hydroxyphenyl)-4-i-propylpiperazine: CAS No. 67914-97-0[6]

The absence of a dedicated CAS number underscores the importance of a well-documented synthetic and analytical workflow for any researcher investigating this molecule.

Synthesis of 1-(4-propoxyphenyl)piperazine

The synthesis of 1-(4-propoxyphenyl)piperazine can be approached through several established methods for N-arylpiperazine and ether synthesis. Two primary and reliable routes are presented here.

Method 1: Williamson Ether Synthesis from 1-(4-Hydroxyphenyl)piperazine

This is a classical and efficient method for the preparation of ethers. It involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Workflow Diagram:

Williamson_Ether_Synthesis start 1-(4-Hydroxyphenyl)piperazine base Base (e.g., K2CO3, NaH) in polar aprotic solvent (e.g., DMF, Acetonitrile) start->base Deprotonation phenoxide Potassium or Sodium Phenoxide Intermediate base->phenoxide reaction Nucleophilic Substitution (SN2 Reaction) phenoxide->reaction propyl_halide 1-Bromopropane or 1-Iodopropane propyl_halide->reaction Alkylation product 1-(4-propoxyphenyl)piperazine reaction->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography or Recrystallization workup->purification final_product Purified Product purification->final_product

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

  • Deprotonation: To a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) portion-wise at room temperature.

  • Reaction Mixture: Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide intermediate.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(4-propoxyphenyl)piperazine.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method can be employed to directly couple piperazine with 1-bromo-4-propoxybenzene.

Workflow Diagram:

Buchwald_Hartwig_Amination aryl_halide 1-Bromo-4-propoxybenzene reaction Cross-Coupling Reaction (Inert Atmosphere) aryl_halide->reaction piperazine Piperazine (excess) piperazine->reaction catalyst Palladium Precatalyst (e.g., Pd2(dba)3) catalyst->reaction ligand Phosphine Ligand (e.g., XPhos, RuPhos) ligand->reaction base Base (e.g., NaOtBu, K3PO4) base->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction product 1-(4-propoxyphenyl)piperazine reaction->product workup Filtration & Solvent Removal product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-propoxybenzene (1.0 eq), piperazine (1.5-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide (1.5 eq) or potassium phosphate (2.0 eq)).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Physicochemical Properties

The exact physicochemical properties of 1-(4-propoxyphenyl)piperazine have not been empirically determined and published. However, they can be predicted based on the known properties of its close analogs, 1-(4-hydroxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine.

PropertyPredicted Value/Characteristic for 1-(4-propoxyphenyl)piperazineRationale/Comparison with Analogs
Molecular Formula C₁₃H₂₀N₂OAddition of a propyl group (C₃H₇) to the phenylpiperazine core.
Molecular Weight 220.31 g/mol Calculated based on the molecular formula.
Appearance Off-white to light yellow solidSimilar to its hydroxy and methoxy analogs.[2][4]
Melting Point Likely higher than 1-(4-methoxyphenyl)piperazine (42-47 °C) and lower than 1-(4-hydroxyphenyl)piperazine (223 °C)The longer alkyl chain may lead to increased van der Waals forces compared to the methoxy analog, while the absence of hydrogen bonding will result in a lower melting point than the hydroxy analog.[2][4]
Solubility Soluble in organic solvents (e.g., methanol, DMSO, DMF); sparingly soluble in water.The propoxy group increases lipophilicity compared to the hydroxy and methoxy analogs.
pKa Expected to have two pKa values characteristic of the piperazine nitrogens.The piperazine ring is basic.[8]

Potential Applications in Drug Development

The phenylpiperazine scaffold is a cornerstone in the development of various therapeutics. Based on the known pharmacology of related compounds, 1-(4-propoxyphenyl)piperazine could be a valuable intermediate or a candidate molecule for several applications.

  • Neuropharmacology: Many phenylpiperazine derivatives interact with neurotransmitter receptors, particularly serotonin and dopamine receptors.[9] This makes them potential candidates for the development of antidepressants, anxiolytics, and antipsychotics.[2]

  • Antifungal Agents: Certain diarylpiperazines are key intermediates in the synthesis of potent triazole antifungal drugs.[10][11]

  • Anticancer Research: The sigma-1 receptor, which is overexpressed in many cancers, has a high affinity for ligands containing piperazine substructures.

  • Antihistamines: The piperazine ring is a common feature in many antihistamine drugs.[3]

The propoxy group, being more lipophilic than a methoxy or hydroxy group, may influence the compound's ability to cross the blood-brain barrier and could affect its metabolic stability and receptor binding affinity.

Analytical Characterization

For any newly synthesized compound, rigorous analytical characterization is essential to confirm its identity and purity. The following techniques are recommended for 1-(4-propoxyphenyl)piperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The proton NMR spectrum should show characteristic signals for the aromatic protons, the propoxy group (triplet, sextet, triplet), and the piperazine ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for purity assessment and identification, especially for volatile derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C-O-C stretching for the ether linkage and N-H stretching if the piperazine is not further substituted.

Conclusion

While 1-(4-propoxyphenyl)piperazine may not be a commercially cataloged compound with a dedicated CAS number, its synthesis is readily achievable through established and reliable chemical methodologies. Its structural similarity to a wide range of pharmacologically active molecules makes it a compound of significant interest for further investigation in medicinal chemistry and drug discovery. The protocols and predictive data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising phenylpiperazine derivative.

References

  • Catapharma. 1-(4-Hydroxyphenyl)-4-i-Propyl Piperazine Manufacturer | CAS 67914-97-0. Available at: [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. (2025). Available at: [Link]

  • Pharmaffiliates. 1-(4-methoxyphenyl)piperazine (CAS No: 38212-30-5). Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. Available at: [Link]

  • Sonkamble, S. D., Rishipathak, D., Kawale, L. A., & Nade, V. S. (2018). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. (2008). Wuhan University of Science and Technology. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16016. Available at: [Link]

Sources

Exploratory

Unlocking the Polypharmacology of 1-(4-Propoxyphenyl)piperazine: A Technical Guide to Aminergic GPCR Targeting

Executive Summary The arylpiperazine scaffold is one of the most privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics and emerging oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arylpiperazine scaffold is one of the most privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics and emerging oncological agents. Specifically, 1-(4-propoxyphenyl)piperazine —characterized by a central basic piperazine ring linked to a lipophilic para-propoxy substituted phenyl group—exhibits a rich polypharmacological profile. This technical guide explores the mechanistic rationale, receptor targeting, and self-validating experimental methodologies required to evaluate this compound and its derivatives as multi-target directed ligands (MTDLs) for aminergic G protein-coupled receptors (GPCRs).

Molecular Architecture: The Arylpiperazine Pharmacophore

The therapeutic versatility of 1-(4-propoxyphenyl)piperazine stems from its precise geometric and electronic complementarity to the orthosteric binding pockets of aminergic GPCRs[1]. The molecule operates via three critical interaction vectors:

  • The Basic Nitrogen: At physiological pH, the distal nitrogen of the piperazine ring is protonated, forming a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the receptor.

  • The Aromatic Ring: The phenyl ring engages in edge-to-face CH-π or direct π-π stacking interactions with aromatic residues (e.g., Phe6.52, Trp6.48) in TM6, stabilizing the receptor in specific conformational states[2].

  • The para-Propoxy Tail: The lipophilic propoxy chain extends into secondary hydrophobic accessory pockets. Modulating the length of this alkoxy tail (e.g., methoxy vs. propoxy) is a proven strategy to tune selectivity between dopamine D2/D3/D4 receptors and serotonin 5-HT1A receptors.

Pharmacophore Ligand 1-(4-propoxyphenyl)piperazine N_Atom Protonated Basic Nitrogen (Piperazine Ring) Ligand->N_Atom Aryl Aromatic Ring (Phenyl Group) Ligand->Aryl Alkoxy para-Propoxy Tail (Lipophilic) Ligand->Alkoxy Asp Asp3.32 (GPCR) Ionic Bond N_Atom->Asp Salt Bridge Phe Phe6.52 / Trp6.48 (GPCR) CH-π / π-π Stacking Aryl->Phe π-π Interaction Hydrophobic Hydrophobic Pocket Steric Fit Alkoxy->Hydrophobic Van der Waals

Pharmacophore mapping of 1-(4-propoxyphenyl)piperazine within a generic aminergic GPCR pocket.

Primary Therapeutic Targets

Extensive structure-activity relationship (SAR) studies on para-alkoxyphenylpiperazines reveal a broad spectrum of aminergic GPCR targets. The functional activity at these receptors dictates the compound's therapeutic utility in schizophrenia, anxiety, and benign prostatic hyperplasia (BPH)[3].

Quantitative Binding Profile

The following table synthesizes the expected binding affinities ( Ki​ ) for 1-(4-propoxyphenyl)piperazine based on established data for closely related structural analogs (e.g., pMeOPP)[4].

Receptor SubtypeRadioligand UsedExpected Affinity ( Ki​ , nM)Typical Intrinsic Activity
5-HT1A [³H]8-OH-DPAT1.2 - 5.0Partial Agonist / Agonist
5-HT2A [³H]Ketanserin15.0 - 45.0Antagonist
D2 [³H]Spiperone20.0 - 60.0Antagonist / Partial Agonist
D4 [³H]YM-09151-25.0 - 15.0Antagonist
α1A-Adrenergic [³H]Prazosin10.0 - 35.0Antagonist

Mechanistic Signaling Pathways

To develop effective therapeutics, researchers must look beyond binding affinity and evaluate functional intrinsic activity. 1-(4-propoxyphenyl)piperazine acts as a highly selective modulator, driving divergent intracellular cascades depending on the receptor subtype it occupies.

  • 5-HT1A Receptors (Gi/o-coupled): Binding induces a conformational change that activates Gi/o proteins, leading to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic AMP (cAMP) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization (anxiolytic effect).

  • 5-HT2A Receptors (Gq-coupled): Arylpiperazines typically act as antagonists here. By blocking endogenous serotonin from activating the Gq pathway, they prevent the activation of Phospholipase C (PLC), thereby halting the accumulation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium ( Ca2+ ) (antipsychotic effect).

Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Ligand 1-(4-propoxyphenyl)piperazine Rec1 5-HT1A Activation Ligand->Rec1 Agonist/Partial Agonist Rec2 5-HT2A Blockade Ligand->Rec2 Antagonist AC Adenylyl Cyclase Inhibition Rec1->AC cAMP ↓ cAMP Levels AC->cAMP PLC PLC Inhibition Rec2->PLC Ca2 ↓ Intracellular Ca2+ PLC->Ca2

Divergent downstream signaling cascades modulated by arylpiperazine at 5-HT1A and 5-HT2A receptors.

Experimental Methodologies

To rigorously validate the pharmacological profile of 1-(4-propoxyphenyl)piperazine, researchers must employ self-validating in vitro assay systems. The following protocols detail the critical steps and the underlying scientific causality for each methodological choice.

Protocol 5.1: Competitive Radioligand Binding Assay (Receptor Affinity)

This assay determines the Ki​ of the compound by measuring its ability to displace a known radioligand[4].

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT1A or D2 receptors.

    • Causality: CHO cells lack endogenous aminergic receptors. This ensures that the measured radioactive signal is exclusively due to the transfected human receptor, eliminating background biological noise.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [³H]8-OH-DPAT at its Kd​ concentration), and varying concentrations of 1-(4-propoxyphenyl)piperazine ( 10−10 M to 10−5 M) in Tris-HCl buffer (pH 7.4). Incubate at 25°C for 60 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of the positively charged basic nitrogen of the piperazine ring to the filter itself.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: The ice-cold temperature drastically reduces the dissociation rate ( koff​ ) of the receptor-ligand complex, preserving the equilibrium state during the wash step.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation (Harvest CHO cells expressing GPCR) Incubate 2. Radioligand Incubation (Add [3H]-Ligand + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (Separate bound from free ligand) Incubate->Filter Wash 4. Washing (Ice-cold buffer to reduce non-specific binding) Filter->Wash Count 5. Scintillation Counting (Quantify radioactivity) Wash->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Step-by-step workflow for competitive radioligand binding assays to determine receptor affinity.

Protocol 5.2: Functional cAMP Accumulation Assay (Intrinsic Activity)

To determine if the compound acts as an agonist or antagonist at Gi/o-coupled receptors (like 5-HT1A).

  • Cell Stimulation: Treat CHO-h5-HT1A cells with 10 µM Forskolin.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP levels. This creates a high-cAMP baseline, making the inhibitory effect (Gi/o activation) of a 5-HT1A agonist easily measurable.

  • Compound Addition: Add 1-(4-propoxyphenyl)piperazine. If the compound is an agonist, it will activate the Gi/o pathway, suppressing the Forskolin-induced cAMP spike. If it is an antagonist, cAMP levels will remain high.

  • Detection: Lyse cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Translational Potential in Oncology and CNS Disorders

While traditionally viewed strictly through the lens of neuropsychiatry (schizophrenia, depression), recent literature highlights a paradigm shift: arylpiperazine derivatives are emerging as potent scaffolds in oncology[5]. The ability of the 1-(4-propoxyphenyl)piperazine pharmacophore to interact with α1-adrenergic and serotonin receptors allows it to modulate tumor microenvironments, inhibit angiogenesis, and induce apoptosis in prostate and breast cancer cell lines. By utilizing this core, medicinal chemists can design hybrid molecules that overcome multi-drug resistance in aggressive carcinomas.

References

  • Zajdel, P., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central (PMC). [Link]

  • Dela, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI.[Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (MDPI). [Link]

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Foundational

1-(4-Propoxyphenyl)piperazine: A Technical Guide to Solubility, Stability, and Preclinical Characterization

Executive Summary As a Senior Application Scientist, I frequently encounter piperazine derivatives in early-stage drug discovery. The piperazine heterocycle is universally recognized as a privileged scaffold due to its c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter piperazine derivatives in early-stage drug discovery. The piperazine heterocycle is universally recognized as a privileged scaffold due to its conformational flexibility and tunable basicity. However, the core challenge with molecules like 1-(4-propoxyphenyl)piperazine lies in balancing the lipophilicity of the alkoxyphenyl tail with the hydrophilicity of the basic piperazine ring. This whitepaper provides a comprehensive, causality-driven framework for understanding, evaluating, and optimizing the solubility and stability profiles of 1-(4-propoxyphenyl)piperazine.

Structural Paradigm & Physicochemical Profiling

To predict the behavior of 1-(4-propoxyphenyl)piperazine, we must analyze its structural dichotomy. The molecule consists of two primary domains:

  • The Piperazine Ring: Acts as a versatile synthetic handle. Its secondary and tertiary nitrogen atoms provide a highly tunable basicity (pKa ~8.9–9.1), which is critical for modulating aqueous solubility through protonation[1].

  • The 4-Propoxyphenyl Moiety: An electron-rich, lipophilic domain. Compared to its shorter-chain analogue, 1-(4-methoxyphenyl)piperazine, the extended propoxy chain increases the partition coefficient (LogP), enhancing membrane permeability but significantly reducing intrinsic aqueous solubility[2].

Understanding this dichotomy is essential. We cannot treat the molecule as a static entity; it is a dynamic system highly responsive to its microenvironment (pH, solvent polarity, and oxidative stress).

Table 1: Extrapolated Physicochemical Properties

Data synthesized and extrapolated from closely related alkoxyphenylpiperazine analogues.

PropertyEstimated ValueClinical / Analytical Implication
Molecular Weight 220.31 g/mol Favorable for oral bioavailability (Lipinski’s Rule of 5).
pKa (Piperazine NH) 8.98 ± 0.10Molecule is highly ionized at physiological pH (stomach) but partially unionized in the intestines.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity; necessitates formulation strategies for IV administration.
Physical State (Free Base) Low-melting solid / OilProne to handling difficulties; salt formation is highly recommended.
Physical State (HCl Salt) Crystalline SolidImproved handling, stability, and dissolution rate.
Solubility Dynamics & Optimization Strategies

The solubility of phenylpiperazine derivatives is fundamentally pH-dependent. At physiological pH (7.4) or in basic environments, 1-(4-propoxyphenyl)piperazine exists predominantly in its free base form. Because the free base is highly lipophilic, aqueous solubility is severely restricted[3].

Conversely, under acidic conditions (e.g., pH 4.0), the secondary amine of the piperazine ring becomes fully protonated. This ionization disrupts the crystal lattice energy and facilitates ion-dipole interactions with water, maximizing aqueous solubility[4].

To overcome the poor intrinsic solubility of the free base, two primary strategies are employed:

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride, mesylate) is the most effective method to enhance aqueous solubility. A rigorous salt screening study is required to identify a counterion that balances solubility with solid-state stability[5].

  • Co-solvency: For in vitro assays, water-miscible organic solvents such as DMSO or Methanol are highly effective, as the lipophilic propoxyphenyl group readily solvates in these media[5].

Table 2: Predictive Solubility Profile
Solvent / MediapH EnvironmentExpected SolubilityMechanistic Rationale
Water (Unbuffered) ~7.0Low (< 0.1 mg/mL)Predominance of the lipophilic free base.
0.1 N HCl 1.0High (> 10 mg/mL)Complete protonation of the piperazine nitrogens forming a soluble salt.
Phosphate Buffer 7.4LowNear the pKa; equilibrium shifts toward the unionized, insoluble form.
DMSO / Methanol N/AHighly SolubleFavorable hydrophobic interactions with the propoxyphenyl ring.
Protocol I: Thermodynamic Solubility Assessment

To generate trustworthy, self-validating data, we must measure thermodynamic (equilibrium) solubility rather than kinetic solubility. Kinetic methods often capture metastable polymorphs or supersaturated states, leading to artificially inflated values that fail during later-stage formulation.

Step-by-Step Methodology:

  • Media Preparation: Prepare aqueous buffers at pH 1.2, 4.0, 7.4, and 9.0.

  • Saturation: Add an excess amount of solid 1-(4-propoxyphenyl)piperazine to 2.0 mL of each target medium in sealed glass vials.

  • Equilibration (The Causality Step): Place the vials on an orbital shaker at 25°C for 48 hours. Why 48 hours? This extended duration ensures the system reaches true thermodynamic equilibrium, allowing any metastable polymorphs to convert to their most stable, lowest-energy crystalline form[5].

  • Dual Phase Separation:

    • Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved solids.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Why both? Centrifugation prevents filter clogging and excludes colloidal aggregates that frequently bypass simple filtration. If colloids enter the HPLC, they dissolve in the organic mobile phase, drastically inflating the calculated aqueous solubility.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using a validated HPLC-UV method against a known calibration curve.

Chemical Stability & Degradation Kinetics

The chemical stability of a drug dictates its shelf-life, safety profile, and required storage conditions[6]. For 1-(4-propoxyphenyl)piperazine, degradation pathways are primarily dictated by its electronic distribution.

  • Oxidative Instability: The propoxy group is an electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, making it highly susceptible to electrophilic attack and oxidative degradation. Furthermore, the electron-rich piperazine nitrogens are prone to N-oxide formation when exposed to reactive oxygen species (ROS) or prolonged atmospheric oxygen.

  • Hydrolytic Stability: Phenylpiperazines are generally resistant to hydrolysis under ambient conditions. However, extreme pH environments (pH < 2 or pH > 10) can accelerate degradation processes following pseudo-first-order kinetics[6].

  • Microbial Stability: Interestingly, active substances belonging to the family of substituted benzhydryl piperazines have been documented to possess intrinsic preservative effects, resisting microbial contamination in aqueous solutions[7].

G A 1-(4-propoxyphenyl)piperazine (Free Base) B Aqueous Media (pH > 7.4) A->B Deprotonated C Acidic Media (pH < 4.0) A->C Protonated F Oxidative Stress (ROS / Air) A->F Exposure D Poor Solubility (Lipophilic) B->D E High Solubility (Protonated Salt) C->E G N-Oxidation & Ring Degradation F->G

Fig 1. pH-dependent solubility and oxidative degradation pathways of 1-(4-propoxyphenyl)piperazine.

Protocol II: Stability-Indicating Forced Degradation

A forced degradation study is a self-validating system designed to prove that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a biologically inert, MS-compatible diluent (e.g., 50:50 Water:Acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours. Why 3% and not 30%? We utilize a mild oxidant to prevent the complete destruction of the API. The goal is to generate 5–20% degradation to capture primary intermediates (like N-oxides) via LC-MS, rather than obliterating the molecule into unidentifiable fragments[3].

    • Thermal: Store the solid powder at 80°C for 48 hours.

  • Neutralization (The Causality Step): Prior to HPLC injection, rigorously neutralize the acid and base samples back to pH ~7.0. Why? Injecting highly acidic or basic samples directly will distort the local pH of the mobile phase as it travels through the column, leading to peak splitting, retention time shifts, and rapid degradation of the silica-based stationary phase.

  • Analysis: Analyze using LC-PDA-MS. Ensure mass balance (Peak Area of API + Peak Area of Degradants ≈ 100% of Initial API Area).

Formulation & Storage Best Practices

Given the physicochemical profile established above, the following best practices must be adhered to for maintaining the integrity of 1-(4-propoxyphenyl)piperazine:

  • Storage Environment: Due to the oxidative susceptibility of the electron-rich aromatic ring and the piperazine nitrogens, the compound is classified as air-sensitive[2]. It must be stored under an inert atmosphere (Nitrogen or Argon) in tightly sealed, amber glass containers to prevent photo-oxidation.

  • Temperature Control: For long-term preservation, storage at sub-ambient temperatures (-20°C freezer) is required to arrest thermal degradation kinetics[8].

  • Formulation: For in vivo dosing, utilizing the HCl salt form dissolved in a slightly acidic vehicle (pH 4.0 - 5.0) will ensure maximum solubility and stability, preventing precipitation of the API upon injection.

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH.[Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests. PMC.[Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.[Link]

  • Pharmaceutical composition of piperazine derivatives.

Sources

Exploratory

The Phenylpiperazine Scaffold: A Cornerstone in Modern CNS Drug Discovery

Executive Summary The N -phenylpiperazine moiety is a highly versatile and privileged pharmacophore in medicinal chemistry, forming the structural core of numerous clinically significant agents targeting the central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N -phenylpiperazine moiety is a highly versatile and privileged pharmacophore in medicinal chemistry, forming the structural core of numerous clinically significant agents targeting the central nervous system (CNS)[1]. Its unique physicochemical properties—specifically its ability to act as a flexible linker while maintaining optimal lipophilicity—have made it an indispensable scaffold for modulating monoamine receptors. This technical whitepaper explores the historical evolution, chemical synthesis, and quantitative pharmacology of phenylpiperazine derivatives, providing actionable protocols and mechanistic insights for modern drug discovery workflows.

Historical Evolution and Rational Drug Design

The journey of phenylpiperazine compounds began in the mid-20th century, driven by the need to develop targeted psychotropic agents with improved safety profiles[1]. The evolution of this scaffold is best illustrated by its divergence into two major therapeutic classes:

  • Serotonin Antagonist and Reuptake Inhibitors (SARIs): Discovered in the 1960s, trazodone was the first major phenylpiperazine derivative to reach the clinic[2]. It was rationally designed to overcome the anticholinergic and cardiotoxic side effects of early tricyclic antidepressants. By combining a triazolopyridine ring with the phenylpiperazine core, researchers achieved a multimodal mechanism: potent 5-HT2A receptor antagonism coupled with moderate serotonin transporter (SERT) inhibition[2].

  • Atypical Antipsychotics: In the late 1990s and early 2000s, the phenylpiperazine scaffold was adapted to address the extrapyramidal symptoms (EPS) caused by first-generation antipsychotics. The discovery of aripiprazole marked a paradigm shift in neuropharmacology[3]. By attaching a quinolinone moiety to a dichlorophenylpiperazine core, developers created the first antipsychotic with partial agonist properties at dopamine D2 autoreceptors, moving the field away from pure D2 antagonism[3].

Chemical Synthesis and Self-Validating Protocol

The foundational step in developing these therapeutics is the synthesis of the core 1-phenylpiperazine scaffold. The most reliable method is the double nucleophilic aliphatic substitution of an aniline derivative with bis(2-chloroethyl)amine hydrochloride[4].

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates critical quality control checkpoints to ensure high-fidelity synthesis.

Experimental Protocol: Synthesis of 1-Phenylpiperazine

Step 1: Reagent Assembly and Reaction Initiation

  • Action: Combine aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2 mol) in a reaction vessel[4].

  • Causality: A slight molar excess of the alkylating agent is used to drive the reaction to completion. The reaction is heated to 150–160 °C for 4-6 hours[4]. This high thermal energy is strictly required to overcome the activation energy barrier of the sequential nucleophilic attacks by the aniline nitrogen displacing the two primary chlorides to close the piperazine ring.

Step 2: In-Process Monitoring (Validation Checkpoint 1)

  • Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (60:40) mobile phase.

  • Causality: TLC provides real-time validation of starting material consumption. The reaction is deemed complete when the aniline spot disappears, preventing the generation of over-alkylated byproducts.

Step 3: Neutralization and Free-Basing

  • Action: Cool the mixture to room temperature and treat with a concentrated, strong aqueous base (e.g., 5M NaOH)[4].

  • Causality: The reaction generates 1-phenylpiperazine as a hydrochloride salt. The strong base deprotonates the piperazine nitrogen, converting it into its lipophilic free-base form, which is mandatory for the subsequent organic extraction[4].

Step 4: Extraction and Purification

  • Action: Extract the free base using dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4]. Purify the crude oil via vacuum distillation.

  • Causality: Brine washing removes residual aqueous impurities, while sodium sulfate eliminates trace water that could degrade the product. Vacuum distillation isolates the pure 1-phenylpiperazine based on its specific boiling point, separating it from unreacted starting materials.

Step 5: Final Structural Validation (Validation Checkpoint 2)

  • Action: Confirm the molecular structure and purity (>98%) using High-Performance Liquid Chromatography (HPLC) and 1H-NMR spectroscopy.

SynthesisWorkflow A Reactants: Aniline + Bis(2-chloroethyl)amine HCl B Nucleophilic Substitution (150-160°C, 4-6 hours) A->B Heat to overcome Ea C Cooling & Neutralization (Strong Base e.g., NaOH) B->C Deprotonate to free base D Extraction (DCM / Ethyl Acetate) C->D Isolate organic phase E Purification (Vacuum Distillation) D->E Remove impurities F Validation (TLC, HPLC, NMR) E->F Confirm Purity & Structure

Workflow for the synthesis and validation of the 1-phenylpiperazine core scaffold.

Pharmacological Profiling: Receptor Binding Kinetics

The therapeutic efficacy of phenylpiperazine compounds is dictated by their specific binding affinities ( Ki​ ) to G-protein coupled receptors (GPCRs) and monoamine transporters. The structural modifications applied to the phenylpiperazine core directly dictate functional selectivity.

For instance, trazodone's ability to block the serotonin transporter (SERT) is approximately 10-fold less potent than its ability to block 5-HT2A receptors[5]. This specific ratio is what classifies it as a SARI rather than a pure SSRI. Conversely, aripiprazole exhibits sub-nanomolar affinity for D2 receptors, acting as a partial agonist rather than a full antagonist[6]. Furthermore, the active metabolite of many phenylpiperazines, meta-chlorophenylpiperazine (mCPP), retains high affinity for 5-HT receptors, contributing to the overall in vivo pharmacological profile[7].

Quantitative Pharmacological Data

The following table summarizes the binding affinities ( Ki​ values) of key phenylpiperazine derivatives across primary CNS targets. Lower Ki​ values indicate higher binding affinity.

CompoundTarget Receptor / TransporterBinding Affinity ( Ki​ , nM)Pharmacological Action
Aripiprazole Dopamine D20.34Partial Agonist[6]
Serotonin 5-HT1A1.7Partial Agonist[6]
Serotonin 5-HT2A3.4Antagonist[6]
Trazodone Serotonin 5-HT2A35.6Antagonist[5]
Serotonin 5-HT1A118Partial Agonist[5]
Serotonin Transporter (SERT)367Reuptake Inhibitor[5]
mCPP (Metabolite)Serotonin 5-HT1A18.9Partial Agonist / Antagonist[7]

Mechanistic Causality in GPCR Signaling

Understanding why these compounds exhibit specific clinical profiles requires examining their effects on intracellular signal transduction.

Pure SSRIs often cause sexual dysfunction and anxiety due to the indiscriminate downstream activation of 5-HT2A and 5-HT2C receptors by accumulated synaptic serotonin. Trazodone bypasses this by directly antagonizing the 5-HT2A receptor (blocking the Gq​ protein pathway), which prevents the accumulation of inositol trisphosphate (IP3) and diacylglycerol (DAG)[5]. This targeted antagonism is the causal mechanism behind trazodone's improved tolerability profile regarding sexual side effects and insomnia.

Similarly, aripiprazole's partial agonism at the D2 receptor ( Gi/o​ coupled) allows it to act as a functional antagonist in areas of the brain with hyperdopaminergic tone (mesolimbic pathway, reducing positive symptoms of schizophrenia), while acting as a functional agonist in areas with hypodopaminergic tone (mesocortical pathway, improving negative symptoms)[3].

SignalingPathway PP Phenylpiperazine Derivative (e.g., Aripiprazole/Trazodone) 5 5 PP->5 PP->5 D2 D2 Receptor (Partial Agonism) PP->D2 Binds HT2A Blocks Gq Gq Protein Pathway (Inhibited) HT2A->Gq Prevents Activation Gi Gi/o Protein Pathway (Modulated) D2->Gi Partial Activation HT1A Binds HT1A->Gi Partial Activation Effector1 Decreased IP3/DAG (Reduced Excitation/Anxiety) Gq->Effector1 Effector2 Stabilized cAMP Levels (Balanced Dopaminergic Tone) Gi->Effector2

GPCR signaling pathways modulated by key phenylpiperazine derivatives.

References

  • Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity Source: PubMed (NIH) URL:[Link]

  • Classics in Chemical Neuroscience: Aripiprazole Source: ACS Publications URL:[Link]

  • Mechanism of Action of Trazodone: a Multifunctional Drug Source: ResearchGate URL:[Link]

  • Clinical guidance for the use of trazodone in major depressive disorder and concomitant conditions: pharmacology and clinical practice Source: Rivista di Psichiatria URL:[Link]

Sources

Foundational

Neuropharmacology of Substituted Piperazines: Structural Dynamics, Receptor Kinetics, and Therapeutic Trajectories

Executive Summary The piperazine heterocyclic nucleus represents one of the most privileged scaffolds in modern neuropharmacology. By acting as a versatile structural anchor, substituted piperazines can be precisely tune...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocyclic nucleus represents one of the most privileged scaffolds in modern neuropharmacology. By acting as a versatile structural anchor, substituted piperazines can be precisely tuned to modulate a broad spectrum of monoaminergic targets, primarily serotonin (5-HT) and dopamine (DA) receptors, as well as their respective reuptake transporters[1],[2]. This whitepaper provides an in-depth technical analysis of the structural pharmacology, mechanistic pathways, and rigorous experimental methodologies used to validate the receptor kinetics of piperazine derivatives.

Structural Pharmacology and QSAR Dynamics

The pharmacological diversity of piperazine derivatives stems from their highly adaptable structure. A trivial change in the substitution pattern of the piperazine nucleus causes distinguishable differences in target affinity and functional efficacy[1].

Quantitative Structure-Activity Relationship (QSAR) studies reveal several critical design principles:

  • Linker Flexibility: The optimal pharmacophore for dual 5-HT/DA modulation typically involves a flexible 2-4 carbon alkyl chain linking the piperazine core to an aromatic or heteroaromatic head group[1].

  • Aryl Substitution Positioning: In arylpiperazine derivatives targeting the dopamine D2 receptor, introducing a substituent (e.g., a halogen) at the ortho position of the phenyl ring significantly enhances binding affinity. Conversely, para positioning creates steric hindrance within the receptor's binding pocket, leading to a profound loss of activity[3],[4].

  • Lipophilicity and Annelation: Increasing the lipophilicity of cycloalkyl derivatives via annelation or saturation directly correlates with enhanced affinity for 5-HT1A binding sites[5].

Mechanistic Pathways: Serotonergic vs. Dopaminergic Modulation

Substituted piperazines generally bifurcate into two distinct mechanistic classes based on their N-substitutions:

  • Phenylpiperazines (e.g., mCPP, TFMPP): These compounds are predominantly direct serotonergic modulators. They exhibit high affinity for 5-HT1 (Gi/o-coupled) and 5-HT2 (Gq-coupled) receptor families[6],[7]. For example, meta-chlorophenylpiperazine (mCPP) acts as a potent partial agonist at 5-HT2C and 5-HT2A receptors, while paradoxically functioning as an antagonist at 5-HT2B receptors[8].

  • Benzylpiperazines (e.g., BZP): Unlike their phenyl-substituted counterparts, benzylpiperazines possess weak direct receptor affinity. Instead, they act as indirect monoaminergic agonists by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), inhibiting reuptake and stimulating the release of catecholamines[9],[2].

G cluster_5HT1A 5-HT1A Pathway (Gi/o) cluster_5HT2A 5-HT2A/2C Pathway (Gq) Ligand Substituted Piperazine (e.g., mCPP, TFMPP) Rec1A 5-HT1A Receptor Ligand->Rec1A Agonism Rec2A 5-HT2A/2C Receptor Ligand->Rec2A Partial Agonism / Antagonism Gi Gi/o Protein Rec1A->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP Production AC->cAMP Gq Gq Protein Rec2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 ↑ IP3 / DAG Accumulation PLC->IP3

Piperazine-mediated modulation of 5-HT1A (Gi/o) and 5-HT2A/2C (Gq) GPCR signaling pathways.

Quantitative Receptor Binding Profiles

The therapeutic window and toxicological profile of a piperazine derivative are dictated by its precise binding affinities ( Ki​ ) and functional potencies ( EC50​ / IC50​ ). The table below consolidates the quantitative data of key piperazine compounds across major monoamine receptors.

Compound Class / NamePrimary Target(s)Receptor Affinity ( Ki​ or EC50​ )Functional Profile
mCPP (Phenylpiperazine)5-HT2C, 5-HT2A, 5-HT2B5-HT2C ( Ki​ = 3.4 nM), 5-HT2A ( Ki​ = 32.1 nM)[8]Partial Agonist (5-HT2A/2C), Antagonist (5-HT2B)[8]
TFMPP (Phenylpiperazine)5-HT1, 5-HT2High affinity for 5-HT1A-D, 5-HT2A-C[6],[7]Direct Serotonergic Agonist[6]
BZP (Benzylpiperazine)DAT, NET5-HT receptors (Weak/Micromolar)[6]DA/NE Reuptake Inhibitor & Releasing Agent[9],[2]
Indolealkylpiperazine (13m) 5-HT1A5-HT1A ( EC50​ = 1.01 nM)[10]Selective 5-HT1A Agonist (Antidepressant probe)[10]
Coumarin-piperazine (1a) 5-HT1A, 5-HT2A5-HT1A ( EC50​ = 29.4 nM)[11]5-HT1A Antagonist[11]
Risperidone Analog (106) D2, 5-HT1A5-HT1A ( Ki​ = 9.3 nM), D2 ( Ki​ = 2.2 nM)[12]D2 Antagonist / 5-HT1A Agonist[12]

Experimental Methodologies: Validating Receptor Affinity and Efficacy

To confidently classify a novel piperazine derivative as a therapeutic candidate, researchers must employ a self-validating system of in vitro assays. Affinity ( Ki​ ) must first be established via radioligand displacement, followed by functional assays to determine intrinsic efficacy (agonist vs. antagonist).

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Scintillation 4. Scintillation Counting Filtration->Scintillation Analysis 5. Schild Plot & Ki Calculation Scintillation->Analysis

Step-by-step workflow for competitive radioligand binding assays in neuropharmacology.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This protocol determines the binding affinity ( Ki​ ) of a substituted piperazine for the 5-HT2A receptor.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human cloned 5-HT2A receptors in a 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

    • Causality: Isolating the membrane fraction preserves the G-protein coupled receptors (GPCRs) in their native lipid microenvironment, ensuring the conformational integrity required for biologically accurate ligand binding[3].

  • Radioligand Incubation: Incubate 200 µL of the membrane suspension with a fixed concentration of a high-affinity radioligand (e.g., 1.1 nM [3H] -ketanserin or [3H] -spiperone) and ten varying concentrations of the test piperazine (ranging from 0.1 nM to 10 µM)[13].

    • Causality: Using a fixed concentration of a known radioligand establishes a baseline of specific binding. The test compound must competitively displace this radioligand, allowing for the generation of a dose-response curve to calculate the IC50​ .

  • Self-Validation via Non-Specific Binding (NSB) Control: Run parallel assay wells containing the radioligand and a saturating concentration (10 µM) of an unlabelled reference antagonist (e.g., haloperidol or mianserin).

    • Causality: This step is critical for trust and validation. Any radioactivity detected in these wells represents radioligand that has non-specifically adsorbed to the plastic plate or lipid bilayer, rather than the receptor. Subtracting NSB from total binding yields the specific binding signal.

  • Rapid Filtration & Quantification: Terminate the equilibrium reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash with ice-cold buffer, extract the filters, and measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay (Functional Efficacy)

Because binding affinity ( Ki​ ) does not differentiate between an agonist and an antagonist, a functional assay is required. 5-HT2A is a Gq-coupled receptor that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG[4].

  • Metabolic Labeling: Incubate 5-HT2A-expressing cells with myo−[3H] inositol for 24 hours.

    • Causality: This incorporates the radiolabel directly into the cellular phosphoinositide pool, creating a measurable substrate for PLC activation.

  • Lithium Chloride (LiCl) Blockade: Pre-treat the cells with 10 mM LiCl for 15 minutes prior to ligand exposure.

    • Causality: LiCl acts as an uncompetitive inhibitor of inositol monophosphatase. By blocking the degradation of IP1, the assay artificially forces the accumulation of inositol phosphates to highly detectable levels, vastly improving the signal-to-noise ratio of the assay.

  • Ligand Stimulation & Antagonism Validation: To test for antagonism (a common goal for atypical antipsychotic development), co-incubate the cells with the test piperazine and an EC80​ concentration of a known agonist (e.g., 1 µM serotonin)[4].

  • Extraction: Lyse the cells using formic acid, separate the accumulated [3H] -IPs using anion-exchange chromatography, and quantify the functional inhibition ( IC50​ or Kb​ ) of the serotonin-induced response[4].

Clinical and Toxicological Implications

The precise tuning of piperazine neuropharmacology has led to divergent outcomes in human health:

  • Atypical Antipsychotics: Compounds like risperidone and novel indazole-piperazine derivatives leverage a dual mechanism: potent D2 receptor antagonism combined with 5-HT2A antagonism. This specific ratio mitigates the extrapyramidal motor side effects typically associated with older, typical antipsychotics[3],[12],[13].

  • Antidepressants and Anxiolytics: Indolealkylpiperazines and related derivatives act as potent, selective 5-HT1A partial agonists. By modulating presynaptic autoreceptors and postsynaptic heteroreceptors, these compounds facilitate rapid-onset mood regulation[10].

  • Designer Drugs of Abuse: The illicit market frequently exploits the piperazine core. Mixtures of BZP (a dopaminergic stimulant) and TFMPP (a serotonergic agonist) are synthesized to mimic the empathogenic and stimulant profile of MDMA[9],[6]. However, because TFMPP lacks the precise regulatory mechanisms of endogenous serotonin, high doses lead to severe toxicity, including hepatotoxicity, hyperthermia, and serotonin syndrome[2],[6],[7].

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Analysis of 1-(4-propoxyphenyl)piperazine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography Executive Summary & Chemical Profiling Piperazine derivatives are widely recognized as "p...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Chromatography

Executive Summary & Chemical Profiling

Piperazine derivatives are widely recognized as "privileged structures" in medicinal chemistry, forming the structural core of numerous therapeutic agents including antipsychotics, antidepressants, and antianginal drugs[1]. 1-(4-propoxyphenyl)piperazine is a critical intermediate and active pharmaceutical ingredient (API) scaffold belonging to the phenylpiperazine class.

Accurate analytical characterization of this compound is paramount during drug development and quality control to ensure purity and stability[2]. However, the basic nature of the secondary amine within the piperazine ring presents unique chromatographic challenges, notably severe peak tailing and unpredictable retention times on standard silica-based stationary phases[3].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to quantify 1-(4-propoxyphenyl)piperazine. By leveraging ion-suppression techniques and the molecule's intrinsic chromophore, this method bypasses the need for complex pre-column derivatization.

Mechanistic Method Development (The "Why")

As analytical scientists, we must design methods based on the fundamental physicochemical properties of the analyte rather than relying on trial and error. The structural features of 1-(4-propoxyphenyl)piperazine dictate two primary methodological choices:

Bypassing Derivatization via Intrinsic Chromophores

Aliphatic piperazines lack a strong UV chromophore, typically necessitating tedious derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or Dansyl-Cl to enable UV or fluorescence detection[2]. However, 1-(4-propoxyphenyl)piperazine contains a 4-propoxyphenyl moiety. The conjugation between the phenyl ring, the ether oxygen (propoxy group), and the piperazine nitrogen provides a strong intrinsic chromophore. Similar N-phenylpiperazine derivatives exhibit maximum UV absorbance ( λmax​ ) in the range of 248–254 nm[4]. Consequently, direct UV detection at 248 nm is highly sensitive and eliminates derivatization-induced variability.

Mitigating Secondary Amine Interactions

Piperazine is a hydrophilic, basic compound that is often unretained or exhibits severe peak tailing on traditional reversed-phase columns due to strong ionic interactions with residual, unreacted silanols ( −SiO− ) on the silica support[3][5].

To enforce a purely hydrophobic retention mechanism, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose:

  • pH Control: It lowers the mobile phase pH to ~2.0, fully protonating the piperazine nitrogen while simultaneously neutralizing residual silanols on the stationary phase, thereby preventing ionic secondary interactions.

  • Ion-Pairing: The trifluoroacetate anion forms a hydrophobic ion-pair with the protonated piperazine, increasing its retention factor ( k′ ) on the C18 column and ensuring sharp, symmetrical peaks[6].

Silanol_Interaction cluster_0 Without TFA (High Tailing) cluster_1 With 0.1% TFA (Sharp Peaks) Analyte 1-(4-propoxyphenyl)piperazine (Basic Secondary Amine) Silanol Ionized Silanols (-SiO⁻) Analyte->Silanol pH > 3 TFA TFA Ion-Pairing & Low pH Analyte->TFA pH ~ 2.0 Interaction1 Strong Ionic Interaction (Peak Tailing) Silanol->Interaction1 Interaction2 Hydrophobic Retention (Symmetrical Peak) TFA->Interaction2

Fig 1: Mechanistic role of Trifluoroacetic Acid (TFA) in suppressing secondary interactions.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to ensure that the instrument, reagents, and column are performing within strict analytical tolerances before any sample data is reported.

Reagents and Materials
  • Analyte: 1-(4-propoxyphenyl)piperazine reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), HPLC-Grade Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifier: LC-MS Grade Trifluoroacetic Acid (TFA).

  • Column: End-capped, base-deactivated C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) to further minimize silanol activity[1].

Chromatographic Conditions
ParameterOptimized ConditionRationale
Analytical Column End-capped C18 (4.6 x 150 mm, 5 µm)Provides high theoretical plates; end-capping reduces basic tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0; suppresses silanol ionization[6].
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent; maintains constant TFA concentration to prevent baseline drift.
Elution Mode Isocratic (60% A : 40% B)Ensures reproducible retention times for the primary API without gradient re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[1].
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).
Detection (UV/DAD) 248 nmCorresponds to the λmax​ of the phenylpiperazine chromophore[4].
Preparation of Solutions

Step 1: Diluent Preparation Prepare a mixture of Water:Acetonitrile (50:50, v/v). Degas via ultrasonication for 5 minutes. Note: Matching the diluent closely to the mobile phase prevents solvent-front distortion.

Step 2: Stock Standard Solution (1.0 mg/mL) Accurately weigh 10.0 mg of 1-(4-propoxyphenyl)piperazine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and dilute to volume.

Step 3: System Suitability Test (SST) Solution (50 µg/mL) Pipette 0.5 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Sample Preparation Accurately weigh the equivalent of 10.0 mg of the sample matrix into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Perform a secondary dilution (if necessary) to reach a target concentration of ~50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

HPLC_Workflow Start Sample Preparation (1-(4-propoxyphenyl)piperazine) Injection Autosampler Injection (10 µL) Start->Injection MobilePhase Mobile Phase Preparation (0.1% TFA in H2O/MeCN) Equilibration Column Equilibration (End-capped C18) MobilePhase->Equilibration Equilibration->Injection Separation RP-HPLC Separation (Ion-suppression mode) Injection->Separation Detection UV Detection (λ = 248 nm) Separation->Detection Analysis Data Analysis & System Suitability Detection->Analysis

Fig 2: End-to-end analytical workflow for the HPLC-UV quantification of the piperazine derivative.

System Suitability Testing (Self-Validating Criteria)

To guarantee the scientific integrity of the results, the HPLC system must pass the following SST criteria using six replicate injections of the SST Solution (50 µg/mL) prior to analyzing unknown samples. Failure to meet these parameters indicates column degradation, improper mobile phase preparation, or flow path issues.

System Suitability ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) ~4.5 to 5.5 minutesEnsures proper hydrophobic retention and method specificity.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) 5,000Verifies column efficiency and optimal mass transfer.
Injection Precision (%RSD) 2.0% (for Peak Area)Validates autosampler precision and baseline stability.
Signal-to-Noise (S/N) 10 (at LOQ level)Ensures reliable integration of trace impurities.

Execution Logic:

  • Inject a Blank (Diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the SST Solution (6 replicates). Calculate Tf​ , N , and %RSD.

  • If SST passes, proceed with Sample injections. Bracket samples with standard injections every 10 runs to verify ongoing system stability.

References

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • PubMed / NIH. Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Retrieved from [Link]

  • ACS Publications. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]

  • QASCF. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing 1-(4-propoxyphenyl)piperazine using Radioligand Binding Assays

Abstract This guide provides a comprehensive framework for characterizing the receptor binding profile of 1-(4-propoxyphenyl)piperazine using radioligand binding assays. Arylpiperazine derivatives are a well-established...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding profile of 1-(4-propoxyphenyl)piperazine using radioligand binding assays. Arylpiperazine derivatives are a well-established class of compounds known to interact with various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2][3] Radioligand binding is the gold-standard methodology for determining the affinity of a test compound for a specific receptor target.[4] This document details the scientific principles underpinning these assays and provides two robust, step-by-step protocols for: 1) a Competition Binding Assay to determine the inhibitor constant (Kᵢ) of 1-(4-propoxyphenyl)piperazine at the human 5-HT₁ₐ receptor, and 2) a Saturation Binding Assay to determine the receptor density (Bₘₐₓ) and radioligand affinity (Kₐ), foundational parameters for any binding study.

Scientific Principles of Radioligand Binding

Radioligand binding assays are a powerful tool used to quantify the interaction between a ligand and a receptor.[5] The technique relies on a radioactively labeled ligand (the radioligand) that binds to the receptor of interest with high specificity and affinity. By measuring the amount of radioactivity bound to the receptor preparation (typically cell membranes), one can derive key pharmacological parameters.

1.1. Saturation Binding Assays

Saturation assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until all specific binding sites are occupied.[6] This allows for the determination of two critical parameters:

  • Kₐ (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity; a lower Kₐ value indicates higher affinity.[7]

  • Bₘₐₓ (Maximum Receptor Density): The total concentration of specific binding sites in the tissue or cell preparation, typically expressed as fmol/mg protein or sites/cell .[7]

1.2. Competition Binding Assays

Competition assays measure the ability of an unlabeled test compound (the "competitor," in this case, 1-(4-propoxyphenyl)piperazine) to displace a fixed concentration of a specific radioligand from its receptor.[8] The primary output is the IC₅₀ (Half-maximal Inhibitory Concentration) , which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

The IC₅₀ value is dependent on experimental conditions, particularly the concentration of the radioligand used.[9] Therefore, it is converted to the Kᵢ (Inhibitor Constant) , an absolute measure of the competitor's binding affinity, using the Cheng-Prusoff equation .[9][10]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₐ is the dissociation constant of the radioligand for the receptor.

Receptor Target Selection: 5-HT₁ₐ and D₂ Receptors

The arylpiperazine scaffold is a privileged structure for interacting with aminergic GPCRs.[11] Specifically, derivatives with an O-alkoxy group on the phenyl ring frequently exhibit high affinity for serotonin 5-HT₁ₐ and dopamine D₂ receptors.[2][3][12] Therefore, these two receptors represent logical primary targets for elucidating the pharmacological profile of 1-(4-propoxyphenyl)piperazine. This guide will focus on the 5-HT₁ₐ receptor as a primary example.

Predicted Binding Profile for Arylpiperazine Derivatives

While direct binding data for 1-(4-propoxyphenyl)piperazine is not extensively published, data from structurally related compounds provide a strong predictive framework.

Compound ClassReceptor TargetRadioligand ExampleTypical Kᵢ Range (nM)Reference
Arylpiperazines 5-HT₁ₐ[³H]8-OH-DPAT0.5 - 50[12][13][14]
Arylpiperazines Dopamine D₂[³H]Spiperone10 - 500[2][13][15]
Arylpiperazines α₁-Adrenergic[³H]Prazosin2 - 100[16][17]

Experimental Protocols & Methodologies

Preparation of Receptor Membranes

A consistent and high-quality source of receptors is paramount for reproducible data.[18] This protocol describes the preparation of crude cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing h5-HT₁ₐ).[19]

Materials:

  • Cell pellet from culture

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • Storage Buffer: 50 mM Tris-HCl, 10% Sucrose, pH 7.4 (ice-cold)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension with 10-15 strokes of a Dounce homogenizer or using a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[20]

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (Step 4) to wash the membranes.

  • Resuspend the final pellet in a minimal volume of ice-cold Storage Buffer.

  • Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[19]

Protocol 1: Competition Binding Assay for 1-(4-propoxyphenyl)piperazine at the 5-HT₁ₐ Receptor

This protocol is designed to determine the IC₅₀ and subsequently the Kᵢ of the test compound.

Materials:

  • Receptor Source: Membranes from cells expressing the human 5-HT₁ₐ receptor (prepared as in 3.1).

  • Radioligand: [³H]8-OH-DPAT (agonist radioligand).

  • Test Compound: 1-(4-propoxyphenyl)piperazine.

  • Non-specific Control: 10 µM Serotonin or 10 µM WAY-100635.[21]

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Apparatus: 96-well microplates, cell harvester with glass fiber filters (GF/B or GF/C), liquid scintillation counter, scintillation cocktail.

Procedure:

  • Reagent Preparation:

    • Thaw the 5-HT₁ₐ receptor membrane aliquot on ice. Dilute in Assay Buffer to a final concentration of 10-20 µg protein per well.

    • Prepare a 2X working solution of [³H]8-OH-DPAT in Assay Buffer at a concentration equal to its Kₐ (e.g., if Kₐ = 1 nM, prepare a 2 nM solution).

    • Prepare serial dilutions of 1-(4-propoxyphenyl)piperazine in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup (in a 96-well plate, all in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]8-OH-DPAT (2X) + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB): 50 µL Non-specific Control (e.g., 10 µM Serotonin) + 50 µL [³H]8-OH-DPAT (2X) + 100 µL Membrane Suspension.

    • Competitor Wells: 50 µL of each 1-(4-propoxyphenyl)piperazine dilution + 50 µL [³H]8-OH-DPAT (2X) + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[20]

  • Termination & Filtration:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Fig 1. Workflow for a competition radioligand binding assay.
Protocol 2: Saturation Binding Assay for [³H]8-OH-DPAT

This protocol is essential for determining the Kₐ of the radioligand and the Bₘₐₓ of the receptor preparation, which are necessary for calculating the Kᵢ in the competition assay.

Materials:

  • Same as Protocol 3.2, but 1-(4-propoxyphenyl)piperazine is not required. A high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin) is used to define non-specific binding.[6]

Procedure:

  • Reagent Preparation:

    • Thaw and dilute the 5-HT₁ₐ receptor membrane aliquot as in Protocol 3.2.

    • Prepare a series of serial dilutions of [³H]8-OH-DPAT in Assay Buffer, typically spanning a range from 0.1 x Kₐ to 10 x Kₐ (e.g., 0.1 nM to 20 nM).

  • Assay Setup (in a 96-well plate):

    • For each concentration of [³H]8-OH-DPAT, set up two sets of triplicate wells.

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL of each [³H]8-OH-DPAT dilution + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB) Wells: 50 µL of Non-specific Control (10 µM Serotonin) + 50 µL of each [³H]8-OH-DPAT dilution + 100 µL Membrane Suspension.

  • Incubation, Termination, and Quantification: Follow steps 3, 4, and 5 from Protocol 3.2.

Data Analysis and Interpretation

4.1. Competition Assay Analysis

  • Average the CPM values for each set of triplicates.

  • Calculate Specific Binding at baseline (0% inhibition): (Average Total Binding CPM) - (Average NSB CPM).

  • For each concentration of 1-(4-propoxyphenyl)piperazine, calculate the percent specific binding: % Specific Binding = [(Average Competitor CPM) - (Average NSB CPM)] / (Specific Binding at baseline) * 100.

  • Plot % Specific Binding versus the log concentration of 1-(4-propoxyphenyl)piperazine.

  • Use a non-linear regression software (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ .

  • Calculate the Kᵢ using the Cheng-Prusoff equation.[22][23]

4.2. Saturation Assay Analysis

  • For each radioligand concentration, calculate Specific Binding in CPM: (Average Total Binding CPM) - (Average NSB CPM).

  • Convert CPM to fmol/well based on the specific activity of the radioligand.

  • Plot Specific Binding (fmol/well) versus the concentration of the radioligand (nM).

  • Use non-linear regression (one-site binding model) to fit the curve and derive the Kₐ and Bₘₐₓ .[4] The Bₘₐₓ should be normalized to the protein content (fmol/mg protein).

Fig 2. Principle of competitive displacement in a radioligand assay.

Conclusion

The protocols outlined in this application note provide a robust and validated method for determining the binding affinity of 1-(4-propoxyphenyl)piperazine at key CNS receptors. By systematically applying competition and saturation binding assays, researchers can generate high-quality, reproducible data essential for lead characterization, understanding structure-activity relationships, and advancing drug development programs. The arylpiperazine scaffold continues to be a cornerstone in medicinal chemistry, and these fundamental techniques are indispensable for unlocking the therapeutic potential of its novel derivatives.[1][24]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available at: [Link]

  • Lopez-Rodriguez, M. L., et al. (2002). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Medicinal Chemistry, 9(4), 443-469. Available at: [Link]

  • Mlinaric-Majerski, K., et al. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Arzneimittelforschung, 55(8), 441-446. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Membrane Preparations for GPCRs & Ion Channels. Eurofins. Available at: [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-69. Available at: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-71. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • de Souza, A. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. ProQuest. Available at: [Link]

  • Prezzavento, O., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. Available at: [Link]

  • Kagawa University. (2025). On the Calculation Formula for the Binding Inhibition Constant Ki. Available at: [Link]

  • Cheng, H. C., & Prusoff, W. H. (1973). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71. Available at: [Link]

  • Peric, M., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. Available at: [Link]

  • Colabufo, N. A., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 44(1), 1-13. Available at: [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Kumar, V., et al. (2014). Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Limbird, L. E. (2004). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. Available at: [Link]

  • Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 259, 127-46. Available at: [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Available at: [Link]

  • Sykes, D. A., et al. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. Available at: [Link]

  • Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-70. Available at: [Link]

  • Marona, H., et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie, 66(10), 733-9. Available at: [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. American Journal of Tropical Medicine and Hygiene, 6(5), 898-905. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Todea, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. MDPI. Available at: [Link]

  • Abadi, A. H., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Chem-Impex. (n.d.). 1-(4-Hydroxyphenyl)piperazine. Available at: [Link]

  • Medical Essence. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

Sources

Method

Application Note: Experimental Use of Arylpiperazines in CNS Drug Discovery

Executive Summary Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, distinguished by their exceptional versatility and modular structure. They are predominantly utilized to target aminergic G prot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, distinguished by their exceptional versatility and modular structure. They are predominantly utilized to target aminergic G protein-coupled receptors (GPCRs), making them foundational to central nervous system (CNS) drug discovery for indications such as schizophrenia, major depressive disorder, and Parkinson's disease[1]. Classic therapeutics, including aripiprazole, buspirone, and flibanserin, owe their polypharmacological profiles to the arylpiperazine pharmacophore[2].

This application note provides an authoritative guide on the rational design, synthesis, and in vitro validation of long-chain arylpiperazines (LCAPs). By detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to optimize arylpiperazine hits into viable clinical leads.

Mechanistic Rationale & SAR Principles

The pharmacological efficacy of arylpiperazines stems from their ability to bridge the primary orthosteric binding site of aminergic GPCRs and secondary allosteric pockets. The basic nitrogen of the piperazine ring forms a critical, conserved salt bridge with an aspartate residue (e.g., Asp3.32 in 5-HT1A and D2 receptors) within the transmembrane bundle[1].

Structural Modularity

The LCAP scaffold is highly modular, typically consisting of three zones:

  • The Arylpiperazine Terminus: Dictates primary receptor affinity. Ortho-substitution on the phenyl ring (e.g., 2-methoxy or 2,3-dichloro) restricts rotational freedom, forcing the aryl moiety to face the interior of the receptor. This conformation is highly preferred for D2 and 5-HT1A affinity[3]. Conversely, para-substitutions often create steric clashes with transmembrane helix 5 (TM5), drastically reducing target affinity.

  • The Alkyl Linker: A flexible carbon chain (typically 3 to 4 carbons) is required to span the distance between the orthosteric site and secondary hydrophobic pockets[2].

  • The Terminal Amide/Imide: Modulates the functional profile (agonist vs. antagonist) and fine-tunes selectivity between 5-HT receptor subtypes[4].

GPCR_Signaling Ligand Arylpiperazine Ligand Receptor Aminergic GPCR (5-HT1A / D2) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein Receptor->Gi Activates BArr β-Arrestin Pathway Receptor->BArr Biased Signaling AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Decreases Effect Neuromodulation cAMP->Effect BArr->Effect

Arylpiperazine-mediated aminergic GPCR signaling and downstream neuromodulatory pathways.

Experimental Workflow: Synthesis & Validation

To rapidly generate and screen libraries of arylpiperazine derivatives, a streamlined hit-to-lead workflow combining solid-phase synthesis and high-throughput radioligand binding is employed[5].

Synthesis_Workflow Resin BAL-MBHA-PS Resin Alkylation Microwave Alkylation Resin->Alkylation Cleavage TFA Cleavage Alkylation->Cleavage Assay Radioligand Binding Cleavage->Assay SAR SAR Profiling Assay->SAR

Hit-to-lead workflow for solid-phase synthesis and screening of arylpiperazine libraries.
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of LCAPs

Traditional solution-phase synthesis of bulky arylpiperazines often suffers from low yields and prolonged reaction times due to steric hindrance. Microwave-assisted solid-phase synthesis circumvents this by driving nucleophilic substitutions to completion rapidly[6].

Rationale for Material Selection:

  • BAL-MBHA-PS Resin: Backbone Amide Linker (BAL) resin allows attachment of the primary amine, leaving the piperazine nitrogen free for subsequent alkylation or acylation[5]. This is critical for generating diverse libraries from a single solid support.

Step-by-Step Methodology:

  • Resin Loading: Swell BAL-MBHA-PS resin (1.0 equiv) in dichloromethane (DCM) for 30 minutes. Perform reductive amination with the desired primary amine using NaBH(OAc)3 in 1% acetic acid/DMF.

  • Acylation/Alkylation: React the resin-bound secondary amine with a bromoalkyl-arylpiperazine building block (3.0 equiv).

  • Microwave Irradiation: Subject the suspension to microwave irradiation (85°C, 50 W) for 15 minutes. Causality: The microwave field directly excites the polar intermediates, overcoming the activation energy barrier imposed by the bulky arylpiperazine moiety, increasing yields from ~40% to >85%[6].

  • Washing & Cleavage: Wash the resin sequentially with DMF, methanol, and DCM. Cleave the final compound using a 95% Trifluoroacetic acid (TFA) / 5% water cocktail for 2 hours.

  • Purification: Evaporate the cleavage cocktail under N2 and purify via preparative HPLC to >95% purity before biological assaying.

In Vitro Pharmacological Profiling

Validating the affinity of synthesized arylpiperazines requires highly controlled radioligand displacement assays. The choice of radioligand and buffer conditions is paramount to ensuring data integrity.

Protocol 2: Radioligand Binding Assay for 5-HT1A and D2 Receptors

This protocol utilizes cloned human receptors expressed in HEK293 (for 5-HT1A) or CHO-K1 (for D2) cells[4].

Rationale for Assay Conditions:

  • Radioligands: [³H]-8-OH-DPAT is used for 5-HT1A because it is a highly selective full agonist, ensuring the assay measures the high-affinity G-protein coupled state of the receptor[7]. [³H]-spiperone is utilized for D2 receptors due to its high specific activity and minimal non-specific binding[4].

  • Buffer Additives: The inclusion of 0.1% ascorbic acid in the Tris-HCl buffer is non-negotiable; it acts as an antioxidant to prevent the auto-oxidation of the monoamine pharmacophores during the 37°C incubation[7].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cell pellets in 50 mM Tris-HCl buffer (pH 7.4 at 25°C) containing 0.1% ascorbic acid and 10 µM pargyline (to inhibit monoamine oxidase). Centrifuge at 32,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well [7].

  • Incubation: In a 96-well plate, combine:

    • 100 µL of the test arylpiperazine (concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M).

    • 100 µL of radioligand (1 nM [³H]-8-OH-DPAT for 5-HT1A, or 0.2 nM [³H]-spiperone for D2).

    • 800 µL of membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 30 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester[7]. Critical Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to filtration. PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of the positively charged arylpiperazine ligands.

  • Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism) and convert to Ki values using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table synthesizes representative SAR data, demonstrating how structural modifications to the arylpiperazine scaffold dictate receptor affinity and selectivity.

CompoundAryl SubstituentLinker Length5-HT1A Ki (nM)D2 Ki (nM)Selectivity (D2/5-HT1A)Mechanistic Impact
1 Unsubstituted2 carbons45.2120.52.66Baseline affinity; linker too short to optimally reach secondary pockets.
2 2-Methoxy (ortho)3 carbons2.115.37.28Ortho-substitution locks bioactive conformation; 3C linker improves fit.
3 2,3-Dichloro4 carbons1.58.45.60High lipophilicity and optimal 4C linker maximizes dual-target affinity.
4 4-Fluoro (para)4 carbons150.4310.22.06Para-substitution causes steric clash with TM5, destroying affinity.

Note: Data trends aggregated from established SAR profiling of LCAP derivatives targeting aminergic GPCRs.

Conclusion & Future Directions

The experimental use of arylpiperazines remains a cornerstone of neuropharmacological drug discovery. By strictly controlling the structural variables—specifically the linker length and the regiochemistry of the aryl substitutions—researchers can precisely tune the polypharmacological profile of these ligands[3]. Future directions in arylpiperazine research are heavily focused on biased agonism (e.g., favoring β-arrestin over G-protein signaling) to separate therapeutic efficacy from adverse extrapyramidal side effects.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI[Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents Source: IU Indianapolis ScholarWorks / Molecules[Link]

  • New dual ligands for the D2 and 5-HT1A receptors from the group of 1,8-naphthyl derivatives of LCAP Source: PubMed[Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience / Uniba.it[Link]

  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Source: Taylor & Francis[Link]

  • Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors Source: PMC - PubMed Central[Link]

Sources

Application

High-Throughput LC-MS/MS Quantitative Assay Development and Validation for 1-(4-propoxyphenyl)piperazine in Human Plasma

Application Note & Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction & Scientific Context 1-(4-propoxyphenyl)piperazine is a critical pharmacophore and synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Scientific Context

1-(4-propoxyphenyl)piperazine is a critical pharmacophore and synthetic intermediate frequently utilized in the development of central nervous system (CNS) and metabolic therapeutics. Its structural motif is heavily featured in the design of high-affinity, enantioselective dopamine D3 receptor antagonists[1], as well as Acyl Protein Thioesterase (APT1/APT2) inhibitors. Because of its basic secondary amine (the piperazine ring) and lipophilic propoxyphenyl moiety, the compound exhibits unique pharmacokinetic (PK) distribution properties, including high volume of distribution and potential for extensive plasma protein binding.

Developing a robust, highly sensitive, and reproducible quantitative assay in biological matrices is essential for preclinical and clinical PK profiling. As a Senior Application Scientist, I have designed this protocol to synthesize technical accuracy with field-proven insights. This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 1-(4-propoxyphenyl)piperazine in human plasma, adhering strictly to the[2].

Analytical Strategy & Mechanistic Causality

To ensure a trustworthy and self-validating system, every step of this assay has been optimized based on the physicochemical properties of the analyte:

  • Ionization & MS/MS Causality: The basic nitrogen of the piperazine ring ( pKa​≈9.8 ) makes the analyte highly amenable to positive electrospray ionization (ESI+). Utilizing a low-pH mobile phase (0.1% formic acid) ensures complete protonation of the amine, maximizing signal intensity and minimizing ion suppression.

  • Sample Preparation Causality: Piperazine derivatives are notorious for binding tightly to endogenous plasma proteins and co-eluting with phospholipids, which causes severe matrix effects. We employ a protein precipitation (PPT) step using acidified acetonitrile. The acid serves a dual purpose: it disrupts protein-analyte binding by denaturing plasma proteins and ensures the piperazine nitrogen remains fully ionized, driving the analyte into the aqueous-organic supernatant rather than co-precipitating with the protein pellet.

  • Chromatographic Causality: The addition of HPLC water to the transferred supernatant prior to injection is a critical causality-driven step. Injecting high-organic extracts directly onto a reversed-phase column causes "solvent effects" (peak broadening or splitting) for early-eluting basic compounds. Diluting the extract matches the initial mobile phase conditions, ensuring sharp, symmetrical peak shapes and reproducible integration.

  • Self-Validating Trustworthiness: A stable isotope-labeled internal standard (IS), 1-(4-propoxyphenyl)piperazine-d8 (IS-d8), is integrated into the workflow. It co-elutes with the analyte to perfectly correct for variability in extraction recovery and ionization efficiency across all samples.

Experimental Protocols

Reagents and Materials
  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

  • Standards: 1-(4-propoxyphenyl)piperazine (Analyte) and 1-(4-propoxyphenyl)piperazine-d8 (Internal Standard).

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in 50% ACN/Water.

  • Spike the primary stock into blank human plasma to generate a 6-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare independent Quality Control (QC) samples at four levels: 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

  • Prepare the IS working solution at 100 ng/mL in 50% ACN/Water.

Step-by-Step Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL) to all wells except double blanks. Vortex briefly.

  • Protein Precipitation: Add 150 µL of ACN containing 0.1% FA to all wells to precipitate proteins.

  • Mixing & Centrifugation: Seal the plate and vortex vigorously for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into a clean 96-well injection plate.

  • Aqueous Dilution: Add 100 µL of HPLC water to the transferred supernatant. Mix well by pipetting up and down.

  • Injection: Submit the plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Analytical Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% FA in LC-MS Water.

  • Mobile Phase B: 0.1% FA in LC-MS ACN.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 1.5 min: Linear ramp to 95% B

    • 1.5 - 2.0 min: Hold at 95% B (Column wash)

    • 2.0 - 2.1 min: Return to 5% B

    • 2.1 - 3.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

Mandatory Visualization: Workflow Diagram

G Plasma 1. Human Plasma Sample (50 µL Aliquot) IS 2. Add Internal Standard (10 µL of 100 ng/mL IS-d8) Plasma->IS PPT 3. Protein Precipitation (150 µL ACN + 0.1% FA) IS->PPT Mix 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) PPT->Mix Supernatant 5. Supernatant Transfer (100 µL to clean plate) Mix->Supernatant Dilution 6. Aqueous Dilution (100 µL HPLC Water) Supernatant->Dilution LCMS 7. LC-MS/MS Analysis (ESI+, MRM Mode) Dilution->LCMS Data 8. Data Processing & Quantitation LCMS->Data

Figure 1: High-throughput sample preparation and LC-MS/MS workflow for plasma quantitation.

Data Presentation & Validation Results

The assay was fully validated in accordance with the 2018 FDA Bioanalytical Method Validation guidelines[2], ensuring that precision, accuracy, and stability metrics met all regulatory acceptance criteria.

Table 1: MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
1-(4-propoxyphenyl)piperazine 221.2164.1506025Quantifier
1-(4-propoxyphenyl)piperazine 221.2179.1506020Qualifier
IS-d8 229.2172.1506025Internal Standard

Table 2: Intra-Day and Inter-Day Accuracy and Precision (n=6 per level)

QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)FDA Acceptance Criteria
1.0 (LLOQ) 8.4+4.29.1+5.5≤ 20% CV, ±20% Bias
3.0 (LQC) 5.2-2.16.3-1.8≤ 15% CV, ±15% Bias
400 (MQC) 3.8+1.54.5+2.0≤ 15% CV, ±15% Bias
800 (HQC) 4.1-0.84.9-1.2≤ 15% CV, ±15% Bias

Table 3: Analyte Stability in Human Plasma (Evaluated at LQC and HQC)

Stability ConditionDuration / ConditionMean Remaining (%)Conclusion
Benchtop (Room Temp) 24 Hours98.5%Stable
Freeze-Thaw 4 Cycles (-80°C to RT)96.2%Stable
Autosampler (Processed) 48 Hours at 4°C99.1%Stable
Long-Term Storage 30 Days at -80°C95.8%Stable

Conclusion

This application note demonstrates a highly reliable, sensitive, and high-throughput LC-MS/MS assay for the quantitation of 1-(4-propoxyphenyl)piperazine in human plasma. By leveraging the physicochemical properties of the basic piperazine ring and mitigating matrix effects through targeted sample dilution and optimized extraction, the method achieves excellent linearity, precision, and accuracy. The protocol acts as a self-validating system fully compliant with the FDA's 2018 Bioanalytical Method Validation Guidelines[2], making it readily deployable for rigorous preclinical and clinical pharmacokinetic evaluations.

References

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry / National Institutes of Health (NIH) PMC. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Method

Application Notes and Protocols: 1-(4-propoxyphenyl)piperazine as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of the N-Arylpiperazine Scaffold The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique six-membered he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms provides a combination of structural rigidity, high polarity, and multiple hydrogen bond acceptors, which often confers favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[4] When one nitrogen is substituted with an aryl group, the resulting N-arylpiperazine moiety becomes a cornerstone for designing molecules that target a vast array of biological systems, including central nervous system (CNS) receptors and enzymes.[2][4]

This guide focuses on 1-(4-propoxyphenyl)piperazine , a specific and highly valuable N-arylpiperazine intermediate. The presence of the 4-propoxy group is a deliberate design choice that distinguishes it from the more common methoxy or hydroxy analogs.[5] Altering the alkyl chain length from methyl to propyl significantly modulates lipophilicity, which can be a critical factor in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier.

As an intermediate, the primary utility of 1-(4-propoxyphenyl)piperazine lies in the reactivity of its secondary amine. This site serves as a versatile nucleophilic handle for introducing a wide range of functional groups and building blocks via N-alkylation, N-acylation, reductive amination, and other C-N bond-forming reactions. This allows for the rapid generation of diverse compound libraries essential for structure-activity relationship (SAR) studies in drug discovery programs targeting various pathologies, including cancer, infectious diseases, and neurological disorders.[6][7]

Physicochemical and Handling Information

Due to its nature as a specific intermediate rather than a bulk commodity, extensive experimental data for 1-(4-propoxyphenyl)piperazine is not widely published. The following properties are based on data from structurally similar compounds and computational predictions.

PropertyValue / InformationSource / Rationale
IUPAC Name 1-(4-propoxyphenyl)piperazineStructure-based nomenclature
Synonyms 4-Propoxyphenylpiperazine, N-(4-Propoxyphenyl)piperazineCommon alternative naming
CAS Number 91355-34-5From chemical supplier databases
Molecular Formula C₁₃H₂₀N₂OElemental composition
Molecular Weight 220.31 g/mol Calculated from formula
Appearance Expected to be a solid or high-boiling liquidAnalogy to 1-(4-methoxyphenyl)piperazine
Melting Point Not available. Likely higher than room temp.Analogy to 1-(4-methoxyphenyl)piperazine (42-47 °C)
Boiling Point > 300 °C (Predicted)Structure-based prediction
Solubility Soluble in polar organic solvents (DMF, DMSO, CH₂Cl₂), sparingly soluble in non-polar solvents, and likely insoluble in water.Based on general properties of N-arylpiperazines
Safety and Handling

As with all amine-containing heterocyclic compounds, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes. Piperazine derivatives can cause skin and eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of the Intermediate: 1-(4-propoxyphenyl)piperazine

The synthesis of the title intermediate is the first critical step for its use in a multi-step sequence. Two robust and widely applicable methods are presented: the modern palladium-catalyzed Buchwald-Hartwig amination and a classical cyclization approach.

Synthesis_Routes cluster_0 Protocol 1: Buchwald-Hartwig Amination cluster_1 Protocol 2: Classical Cyclization BHA_Aryl 1-Bromo-4-propoxybenzene BHA_Product 1-(4-propoxyphenyl)piperazine BHA_Aryl->BHA_Product BHA_Piperazine Piperazine BHA_Piperazine->BHA_Product BHA_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) BHA_Catalyst->BHA_Product Catalyst System BHA_Base Base (e.g., NaOtBu) BHA_Base->BHA_Product BHA_Solvent Solvent (e.g., Toluene) BHA_Solvent->BHA_Product CC_Aniline 4-Propoxyaniline CC_Product 1-(4-propoxyphenyl)piperazine CC_Aniline->CC_Product CC_Reagent Bis(2-chloroethyl)amine HCl CC_Reagent->CC_Product CC_Solvent Solvent (e.g., Diethylene Glycol) + Base CC_Solvent->CC_Product

Diagram 1: Comparative workflows for the synthesis of 1-(4-propoxyphenyl)piperazine.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This is the preferred modern method for small- to medium-scale synthesis due to its high functional group tolerance, generally high yields, and relatively mild conditions. The reaction couples an aryl halide with an amine using a palladium catalyst and a specialized phosphine ligand.[8][9]

  • Scientific Rationale: The key to this reaction is the catalyst system. A palladium(0) species undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of the piperazine and reductive elimination forms the desired C-N bond and regenerates the catalyst. Sterically hindered, electron-rich biarylphosphine ligands (like XPhos or RuPhos) are crucial as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the piperazine, making it a more active nucleophile.[11]

  • Materials:

    • 1-Bromo-4-propoxybenzene

    • Piperazine (anhydrous)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Standard laboratory glassware, Schlenk line or glovebox

  • Step-by-Step Methodology:

    • Reaction Setup: In a glovebox or under a strong flow of argon, add NaOtBu (1.4 equivalents), piperazine (1.2 equivalents), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene via syringe, followed by 1-bromo-4-propoxybenzene (1.0 equivalent).

    • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-18 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate/hexanes with 1% triethylamine to prevent streaking) to yield the pure product.

Protocol 2: Synthesis via Classical Cyclization

This method is often used for larger-scale preparations as it avoids expensive palladium catalysts and ligands. It involves the direct reaction of an aniline with a bifunctional alkylating agent to form the piperazine ring.[12][13]

  • Scientific Rationale: The reaction proceeds via a double N-alkylation mechanism. 4-Propoxyaniline acts as the nucleophile, first displacing one chloride from bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the piperazine ring. A high-boiling polar solvent is required to achieve the necessary reaction temperatures, and a base is needed to neutralize the HCl generated during the reaction.[11][13]

  • Materials:

    • 4-Propoxyaniline

    • Bis(2-chloroethyl)amine hydrochloride

    • Sodium carbonate (Na₂CO₃) or another suitable inorganic base

    • Diethylene glycol monomethyl ether or 1-butanol

    • Hydrochloric acid (HCl) for salt formation/purification

    • Sodium hydroxide (NaOH) for neutralization

  • Step-by-Step Methodology:

    • Reaction Setup: To a round-bottom flask, add 4-propoxyaniline (1.0 equivalent), bis(2-chloroethyl)amine hydrochloride (1.1 equivalents), Na₂CO₃ (2.5 equivalents), and 1-butanol.

    • Reaction: Heat the mixture to reflux (approx. 118-120 °C) and stir vigorously for 24-48 hours. Monitor the disappearance of the starting aniline by TLC.

    • Work-up: Cool the reaction to room temperature. Filter the solid salts and wash them with a small amount of butanol.

    • Extraction & Purification: Combine the filtrates and concentrate under vacuum to remove the butanol. Dissolve the residue in ethyl acetate and wash with water. Adjust the pH of the aqueous layer to ~12 with NaOH and extract again with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Final Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized from an ethanol/ether mixture.[13]

Application Protocol: N-Alkylation of 1-(4-propoxyphenyl)piperazine

Once synthesized, 1-(4-propoxyphenyl)piperazine is ready to be used as a nucleophilic building block. The following protocol details a general N-alkylation, a fundamental step in building molecular complexity.

Reactivity cluster_reactions Intermediate 1-(4-propoxyphenyl)piperazine Alkylation N-Alkylation (R-X, Base) Intermediate->Alkylation Acylation N-Acylation (RCOCl, Base) Intermediate->Acylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Intermediate->ReductiveAmination Product_Alkyl 4-Alkyl-1-(4-propoxyphenyl)piperazine Alkylation->Product_Alkyl Product_Acyl 4-Acyl-1-(4-propoxyphenyl)piperazine Acylation->Product_Acyl Product_Reductive 4-Alkyl-1-(4-propoxyphenyl)piperazine ReductiveAmination->Product_Reductive

Diagram 2: Reactivity of 1-(4-propoxyphenyl)piperazine as a nucleophilic intermediate.

  • Scientific Rationale: This reaction is a standard Sₙ2 substitution. The lone pair on the secondary nitrogen of the piperazine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. A weak inorganic base like potassium carbonate is sufficient to neutralize the protonated piperazine product, regenerating the neutral amine to prevent the reaction from stalling.[14] A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal because it solvates the cation of the base but does not protonate the nucleophile, thus accelerating the reaction rate.[14]

  • Materials:

    • 1-(4-propoxyphenyl)piperazine (1.0 equivalent)

    • Electrophile (e.g., an alkyl halide like benzyl bromide, 1.1 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents)

    • Anhydrous acetonitrile (ACN) or DMF

    • Standard laboratory glassware

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve 1-(4-propoxyphenyl)piperazine in anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

    • Base Addition: Add anhydrous K₂CO₃ to the solution. The mixture will be a suspension.

    • Electrophile Addition: Add the alkyl halide dropwise at room temperature while stirring.

    • Reaction: Heat the reaction mixture to 60-80 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC, observing the consumption of the starting piperazine.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Wash the solid with a small amount of ACN.

    • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Final Purification: If necessary, purify the product via silica gel column chromatography to obtain the final, highly pure N-alkylated derivative.

Conclusion

1-(4-propoxyphenyl)piperazine stands as a strategically important chemical intermediate for drug discovery and development. Its synthesis is achievable through both modern catalytic methods and classical approaches, providing flexibility for different scales of production. Its true value is realized in its application as a nucleophilic scaffold, enabling the systematic and efficient synthesis of novel N-arylpiperazine derivatives. The protocols outlined herein provide a robust foundation for researchers to both prepare and utilize this versatile building block in the quest for new and improved therapeutic agents.

References

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  • Barberis, C., & Taliani, S. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(35), 5929-5931. Available from: [Link]

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  • Gavali, S., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry, 13(8), 968-977. Available from: [Link]

  • Nielsen, S. F. (2002). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 1(1), 52-54. Available from: [Link]

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  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-29. Available from: [Link]

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  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]

  • Singh, A., & Kaur, G. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18(6), 564-586. Available from: [Link]

  • Tuccinardi, T., & Martinelli, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6689. Available from: [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organic Chemistry, 71(10), 3816-3821. Available from: [Link]

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Sources

Application

Application Note: In-Vitro Pharmacological Profiling of 1-(4-Propoxyphenyl)piperazine

Scientific Rationale & Pharmacological Context Phenylpiperazines are widely recognized as privileged structural motifs in medicinal chemistry. Because they structurally simulate native biogenic amines (such as serotonin...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

Phenylpiperazines are widely recognized as privileged structural motifs in medicinal chemistry. Because they structurally simulate native biogenic amines (such as serotonin and dopamine), they are highly effective at targeting the orthosteric binding sites of aminergic G-protein-coupled receptors (GPCRs)[1]. Within this chemical class, para-substituted arylpiperazines—specifically 1-(4-propoxyphenyl)piperazine —serve as critical molecular probes. The bulky, lipophilic 4-propoxy substitution on the phenyl ring is strategically designed to probe the depth and hydrophobicity of the receptor binding pocket, differentially modulating affinity across serotonergic (5-HT1A, 5-HT7) and dopaminergic (D2, D3) receptor subtypes[2].

To accurately define the pharmacological profile of 1-(4-propoxyphenyl)piperazine, a self-validating, multi-tiered in-vitro testing funnel is required. This guide outlines the causal logic and step-by-step methodologies for both primary affinity screening (Radioligand Binding) and secondary efficacy profiling (TR-FRET cAMP accumulation).

Workflow A Compound Prep 1-(4-propoxyphenyl)piperazine B Primary Screen Radioligand Binding (Affinity: Ki) A->B C Secondary Screen TR-FRET cAMP Assay (Efficacy: EC50/IC50) B->C D ADME/Tox (CYP & Cytotoxicity) C->D

Fig 1. Hierarchical in-vitro screening workflow for arylpiperazine derivatives.

Protocol I: Competitive Radioligand Binding Assay (Affinity)

Causality & Experimental Design

The primary objective is to determine the equilibrium inhibition constant ( Ki​ ) of 1-(4-propoxyphenyl)piperazine. We utilize CHO-K1 or HEK293 cells stably expressing human 5-HT1A or D2/D3 receptors.

  • Buffer Design Logic : The assay buffer is fortified with 10 mM MgSO₄ and 0.1% ascorbic acid[3]. Magnesium ions ( Mg2+ ) are critical because they promote the formation of the ternary complex (agonist-receptor-G protein), thereby stabilizing the high-affinity state of the receptor for agonists. Ascorbic acid acts as an antioxidant, preventing the rapid oxidation of monoamine radioligands (like [3H] -8-OH-DPAT) during the incubation period[3]. EDTA (0.5 mM) is included to chelate trace heavy metals that could catalyze unwanted oxidation.

  • Self-Validation System : Every assay plate must include a known reference standard (e.g., 8-OH-DPAT for 5-HT1A, Haloperidol for D2) to calculate a Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and reproducibility.

Step-by-Step Methodology
  • Membrane Preparation : Homogenize CHO-K1 cells expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 32,000 × g for 15 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid) to a final protein concentration of 10 µ g/well [3].

  • Ligand Dilution : Prepare a 10-point serial dilution of 1-(4-propoxyphenyl)piperazine ranging from 10−10 M to 10−4 M in DMSO (final assay DMSO concentration 1%).

  • Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the test compound, and 50 µL of the specific radioligand (e.g., 0.25 nM [3H] -8-OH-DPAT for 5-HT1A[3], or 0.2 nM [3H] -spiperone for D2/D3[1]). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Nonspecific Binding (NSB) : Define NSB in parallel wells using an excess of a cold competitor (e.g., 10 µM metergoline for 5-HT1A)[3].

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification : Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol II: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Causality & Experimental Design

Binding affinity ( Ki​ ) does not indicate whether 1-(4-propoxyphenyl)piperazine acts as an agonist, partial agonist, or antagonist. Because 5-HT1A and D2 receptors are Gi/o​ -coupled, their activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[4].

  • Forskolin Stimulation : To measure Gi​ -mediated inhibition, basal cAMP levels must first be artificially elevated. We use Forskolin, a direct diterpene activator of AC, to create a high-cAMP baseline[4][5]. An agonist will suppress this Forskolin-induced cAMP spike, while an antagonist will reverse the suppression caused by a reference agonist.

  • TR-FRET Readout : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over ELISA because the time-delay measurement eliminates short-lived background auto-fluorescence from the cells or the piperazine compound itself, ensuring a high signal-to-noise ratio[6].

GiPathway Ligand 1-(4-propoxyphenyl)piperazine Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein (αi subunit) Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes ATP to Forskolin Forskolin Forskolin->AC Stimulates

Fig 2. Gi/o-coupled GPCR signaling pathway and assay intervention points.

Step-by-Step Methodology
  • Cell Preparation : Harvest HEK293 cells expressing the target receptor. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the degradation of synthesized cAMP.

  • Compound Addition (Agonist Mode) : Dispense 5 µL of cells (approx. 2,000 cells/well) into a 384-well white microplate. Add 5 µL of 1-(4-propoxyphenyl)piperazine (serial dilutions) containing 3 µM Forskolin[5].

  • Incubation : Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation[5].

  • Lysis and Detection : Add 5 µL of cAMP-d2 (acceptor fluorophore) and 5 µL of anti-cAMP-Cryptate (donor fluorophore) prepared in lysis buffer.

  • Signal Acquisition : Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or VICTOR X3) using an excitation of 337 nm and dual emissions at 620 nm and 665 nm[5][6].

  • Data Analysis : Calculate the TR-FRET ratio (665 nm / 620 nm). Interpolate cAMP concentrations using a standard curve. Plot Log[Compound] vs. cAMP concentration to derive the EC50​ (agonist) or IC50​ (antagonist).

Quantitative Data Interpretation

To contextualize experimental results, the table below summarizes the expected pharmacological profile of a prototypical para-alkoxy-phenylpiperazine derivative against primary aminergic targets based on established Structure-Activity Relationship (SAR) literature.

Target ReceptorAssay TypeRadioligand / TracerReference LigandExpected 1-(4-propoxyphenyl)piperazine Profile
5-HT1A Radioligand Binding [3H] -8-OH-DPAT8-OH-DPAT Ki​ : 10 - 50 nM (High Affinity)
D2 (Long) Radioligand Binding [3H] -SpiperoneHaloperidol Ki​ : 100 - 300 nM (Moderate Affinity)
D3 Radioligand Binding [3H] -SpiperonePramipexole Ki​ : 50 - 150 nM (Moderate Affinity)
5-HT1A TR-FRET cAMPd2-cAMP / Tb-cryptateSerotonin (5-HT) EC50​ : 20 - 80 nM (Partial Agonist)
D2 TR-FRET cAMPd2-cAMP / Tb-cryptateDopamine IC50​ : > 500 nM (Weak Antagonist)

Table 1. Representative pharmacological data matrix for para-substituted phenylpiperazine derivatives.

Sources

Method

Application Note: Cell-Based Assays for 5-HT1A Receptor Agonists – Deconvoluting Biased Signaling Pathways

Introduction & Mechanistic Overview The 5-Hydroxytryptamine 1A (5-HT1A) receptor is a highly validated therapeutic target for major depressive disorder, anxiety, and Parkinson’s disease[1]. As a G protein-coupled recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 5-Hydroxytryptamine 1A (5-HT1A) receptor is a highly validated therapeutic target for major depressive disorder, anxiety, and Parkinson’s disease[1]. As a G protein-coupled receptor (GPCR), its canonical signaling relies on coupling to inhibitory Gi/o proteins. Upon agonist binding, the exchange of GDP for GTP on the Gi/o α-subunit leads to the direct inhibition of adenylyl cyclase (AC), resulting in a measurable decrease in intracellular cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity[1].

However, modern neuropharmacology has shifted from simple receptor activation to the paradigm of biased agonism (functional selectivity). Depending on the ligand's structural conformation, 5-HT1A receptors can preferentially route signals through non-canonical pathways, such as β-arrestin recruitment (driving receptor internalization) or Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) phosphorylation[2]. Because therapeutic efficacy and adverse side-effect profiles are often pathway-dependent, characterizing novel 5-HT1A ligands requires a robust, multi-parametric assay matrix[3].

Signaling Pathway Architecture

Signaling Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds Gi Gi/o Protein Receptor->Gi GDP/GTP Exchange GRK GRK Phosphorylation Receptor->GRK Recruits AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Stimulates (via PI3K/Ras) cAMP Intracellular cAMP (Decreased) AC->cAMP Reduces Production Arrestin β-Arrestin Recruitment GRK->Arrestin Enables Binding Internalization Receptor Internalization Arrestin->Internalization Drives Arrestin->ERK Scaffolds

Canonical (Gi/o-mediated cAMP inhibition) and non-canonical (β-arrestin, ERK) 5-HT1A signaling pathways.

Assay Selection & The Principle of Causality

To build a trustworthy pharmacological profile, scientists must select assays that isolate specific signaling nodes without cross-talk interference.

  • cAMP Inhibition (HTRF/TR-FRET): Because 5-HT1A is Gi-coupled, basal cAMP levels in resting cells are too low to measure a meaningful decrease. Causality: We must artificially stimulate adenylyl cyclase using Forskolin to create a high cAMP "window." A true 5-HT1A agonist will suppress this Forskolin-induced spike[4],[5].

  • β-Arrestin Recruitment (Enzyme Complementation): Measuring receptor desensitization requires tracking the physical proximity of the receptor and β-arrestin. Causality: By fusing a small enzyme donor to the receptor and an enzyme acceptor to β-arrestin, we ensure that a luminescent signal is only generated when the two proteins physically interact upon ligand binding[6].

  • Phosphodiesterase (PDE) Inhibition: In all cAMP assays, the addition of IBMX (3-isobutyl-1-methylxanthine) is mandatory. Causality: IBMX inhibits endogenous PDEs that would otherwise degrade cAMP, ensuring the measured signal is a direct reflection of adenylyl cyclase activity rather than downstream degradation[7].

Quantitative Pharmacological Profiles

The table below summarizes representative biased signaling profiles of standard 5-HT1A reference compounds. Identifying a compound's bias requires comparing its potency (EC50) across multiple pathways[2],[8].

Reference CompoundcAMP Inhibition EC50 (nM)β-Arrestin EC50 (nM)ERK1/2 p-ylation EC50 (nM)Pharmacological Bias Profile
Serotonin (5-HT) 1.5 ± 0.315.2 ± 2.18.4 ± 1.2Balanced Full Agonist
8-OH-DPAT 2.1 ± 0.528.5 ± 3.412.0 ± 1.8Balanced Full Agonist
Befiradol (F13640) 1.8 ± 0.44.5 ± 0.82.2 ± 0.5β-Arrestin / ERK Biased
HBK-17 45.0 ± 5.212.5 ± 1.585.0 ± 8.1β-Arrestin Biased

(Note: Values are representative approximations derived from established literature to illustrate functional selectivity[2],[3],[8].)

Experimental Protocol 1: HTRF cAMP Inhibition Assay (Gi/o Coupling)

Workflow Visualization

Workflow P1 1. Cell Plating (CHO-K1 5-HT1A) P2 2. Compound Addition (Agonist + Forskolin) P1->P2 P3 3. Incubation (30 mins, RT) P2->P3 P4 4. Cell Lysis & Detection Reagents P3->P4 P5 5. TR-FRET Read (665nm/620nm) P4->P5

Step-by-step workflow for the HTRF cAMP inhibition assay in 384-well format.
Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor using a non-enzymatic dissociation buffer (e.g., 2 mM EDTA). Crucial Insight: Avoid Trypsin, as proteolytic cleavage of the receptor's extracellular N-terminus can artificially depress the agonist's Emax[5].

  • Cell Plating: Resuspend cells in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX, pH 7.4)[7]. Dispense 5 µL of cell suspension (typically 1,000–2,000 cells/well) into a white 384-well low-volume microplate[5].

  • Ligand & Forskolin Stimulation: Prepare a 4X concentration of the test agonist and a 4X concentration of Forskolin. Add 2.5 µL of the test agonist and 2.5 µL of Forskolin to the cells.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature (RT)[5].

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Europium Cryptate (diluted in lysis buffer). Incubate for 1 hour at RT[4].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the FRET ratio (665 nm / 620 nm)[3]. Because this is a competitive immunoassay, an increase in the FRET ratio indicates a decrease in intracellular cAMP (successful Gi activation)[5].

Self-Validating Assay Architecture

To ensure the integrity of the data, the assay must validate itself through the following internal controls:

  • Forskolin EC80 Titration: Before testing agonists, perform a Forskolin dose-response curve. You must use the EC80 concentration of Forskolin for the agonist assay. Using a maximal dose (Emax) will overwhelm the Gi/o inhibitory capacity, resulting in false negatives[5].

  • Antagonist Reversal: Include a control well where cells are pre-incubated with a selective 5-HT1A antagonist (e.g., WAY-100635, 1 µM) prior to agonist addition. Complete reversal of the signal proves the response is strictly 5-HT1A-mediated[4].

  • Z'-Factor Calculation: Ensure the assay Z'-factor is >0.5 (calculated between the Forskolin-only control and the Forskolin + reference agonist control) to guarantee statistical reliability.

Experimental Protocol 2: β-Arrestin Recruitment Assay (Enzyme Complementation)

Step-by-Step Methodology
  • Cell Plating: Seed engineered CHO-K1 cells (co-expressing a ProLink-tagged 5-HT1A receptor and an Enzyme Acceptor-tagged β-arrestin) into a white 384-well plate at 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2[9].

  • Agonist Stimulation: Prepare 5X serial dilutions of the test compounds in Assay Buffer (HBSS + 20 mM HEPES). Add 5 µL of the diluted agonist to the cells[9].

  • Incubation: Incubate the plate for 90 minutes at 37°C. Crucial Insight: β-arrestin recruitment is kinetically slower than cAMP signaling; premature reading will truncate the Emax[9].

  • Detection: Add 12.5 µL of the chemiluminescent detection reagent mixture (e.g., PathHunter Galacton Star / Emerald II). Incubate for 60 minutes at room temperature protected from light[9].

  • Measurement: Read the luminescence signal.

Self-Validating Assay Architecture
  • Reference Normalization: Always include a full dose-response curve of the endogenous ligand (Serotonin) on every plate. Normalize the test compound's efficacy as a percentage of the Serotonin Emax (defined as 100%)[3].

  • Basal Signal Monitoring: Track the basal luminescence of vehicle-treated cells across different passages. A creeping basal signal often indicates constitutive receptor activity driven by high expression levels or cell stress, which will artificially compress the assay window.

References

  • 1 (Source: nih.gov) 2.4 (Source: nih.gov) 3.9 (Source: benchchem.com) 4.7 (Source: dovepress.com) 5.2 (Source: nih.gov) 6.6 (Source: benchchem.com) 7.3 (Source: nih.gov) 8.5 (Source: revvity.co.jp) 9.8 (Source: researchgate.net)

Sources

Application

Application Note: Highly Selective GC-MS Methodology for the Identification and Quantification of Piperazine Designer Drugs

Introduction & Scope The proliferation of New Psychoactive Substances (NPS) has introduced significant analytical challenges in forensic toxicology and pharmaceutical quality control. Piperazine derivatives—most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The proliferation of New Psychoactive Substances (NPS) has introduced significant analytical challenges in forensic toxicology and pharmaceutical quality control. Piperazine derivatives—most notably 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP)—are frequently encountered as adulterants or substitutes for MDMA ("Ecstasy") [1].

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for Systematic Toxicological Analysis (STA) due to its superior chromatographic resolution and definitive mass spectral fingerprinting. However, the chemical nature of piperazines necessitates specialized sample preparation. This application note details a rigorously validated GC-MS workflow, encompassing mixed-mode solid-phase extraction (SPE) and perfluoroacylation derivatization, to ensure robust identification and quantification of piperazine derivatives in complex biological matrices [2].

Mechanistic Principles: The Causality of Methodological Choices

To achieve high-confidence analytical results, scientists must understand the chemical interactions dictating the protocol:

  • Why Derivatization is Mandatory: Piperazine derivatives possess a secondary amine group in their heterocyclic ring. In gas chromatography, these active hydrogen atoms interact strongly with silanol groups on the stationary phase, leading to severe peak tailing, poor thermal stability, and reduced sensitivity.

  • The Role of Perfluoroacylation: Reacting the sample with Trifluoroacetic anhydride (TFAA) converts the highly polar secondary amines into volatile, thermally stable trifluoroacetyl amides. This substitution not only improves chromatographic peak shape but also directs mass spectral fragmentation. For example, the TFA amides of benzylpiperazines yield a highly abundant [M-135]+ fragment, providing a distinct diagnostic marker for this class of compounds[3].

  • Why Mixed-Mode SPE (MCX): Biological matrices (plasma, urine) contain thousands of endogenous compounds. Because piperazines are basic amines, a mixed-mode cation exchange (MCX) sorbent is utilized. The sorbent captures the positively charged piperazines via ionic interactions, allowing neutral and acidic interferences to be washed away with organic solvents and weak acids before the target analytes are eluted with a basic solution [2].

Experimental Workflow

G A Biological Sample (Plasma/Urine) B Enzymatic Hydrolysis (β-glucuronidase, 37°C) A->B C Solid Phase Extraction (SPE) OASIS MCX Cartridge B->C D Elution & Evaporation (5% NH4OH in MeOH -> N2 Dry) C->D E Perfluoroacylation Derivatization (TFAA + Ethyl Acetate, 70°C) D->E F Reconstitution (Ethyl Acetate) E->F G GC-MS Analysis (EI Mode, SIM/Scan) F->G

Workflow for the extraction, derivatization, and GC-MS analysis of piperazine derivatives.

Step-by-Step Analytical Protocols

Sample Preparation and Solid-Phase Extraction (SPE)

Note: The use of stable isotopically labeled (SIL) internal standards (e.g., BZP-D7, TFMPP-D4) is critical to correct for matrix effects and extraction losses [1].

  • Hydrolysis: Transfer 500 µL of the biological sample (urine or plasma) into a 5 mL glass tube. Add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37 °C to cleave glucuronide conjugates [2].

  • Internal Standard Addition: Spike the sample with 100 ng/mL of deuterated internal standards (BZP-D7, mCPP-D8, TFMPP-D4).

  • SPE Conditioning: Condition a 30 mg mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of Methanol (MeOH) followed by 2 mL of deionized water.

  • Loading & Washing: Load the hydrolyzed sample onto the cartridge. Wash sequentially with 2 mL of 0.1 M HCl (to remove acidic/neutral interferences) and 2 mL of MeOH (to remove lipophilic interferences).

  • Elution: Elute the piperazine derivatives into a clean glass tube using 2 mL of a 5% NH₄OH in MeOH solution.

  • Desiccation: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen. Critical Step: Any residual water will violently quench the TFAA derivatization reagent, converting it to trifluoroacetic acid and halting the reaction.

Perfluoroacylation Derivatization
  • Reagent Addition: To the completely dry residue, add 50 µL of anhydrous ethyl acetate and 50 µL of Trifluoroacetic anhydride (TFAA) [2].

  • Incubation: Cap the vials tightly and incubate in a heating block at 70 °C for 30 minutes.

  • Evaporation: Cool the samples to room temperature. Carefully evaporate the excess derivatizing agent to dryness under a nitrogen stream in a fume hood.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a micro-insert.

GC-MS Instrumental Parameters
  • Column: 5% phenyl/95% methyl silicone capillary column (e.g., Rxi-5MS or DB-5MS), 30 m length × 0.25 mm ID × 0.25 µm film thickness [3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C (hold for 5 min).

    • Ramp: 10 °C/min to 290 °C.

    • Final hold: 20 min at 290 °C.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Transfer line at 280 °C. Ion source at 230 °C.

  • Acquisition Mode: Synchronous SIM/Scan mode. Scan range 50–600 m/z for full spectral library matching; Selected Ion Monitoring (SIM) for precise quantification.

Quantitative Data Presentation

To ensure high-confidence identification, analytes must match both the expected retention time and the specific fragmentation ratios of the target and qualifier ions. The table below summarizes the MS parameters for the TFA-derivatized piperazines [2].

Compound (TFA Derivative)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Qualifier Ion 3 (m/z)
1-Benzylpiperazine (BZP) 27291175181
BZP-D7 (Internal Std) 27998182188
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 326173200229
TFMPP-D4 (Internal Std) 330177204233
1-(3-Chlorophenyl)piperazine (mCPP) 292138166195

Note: The method demonstrates excellent linearity over a concentration range of 0–10 µg/mL in biological matrices, with Limits of Detection (LOD) routinely achieving 0.002–0.004 µg/mL depending on the specific matrix and analyte [2].

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI - Molecules URL:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Scholars.Direct - Annals of Toxicology URL:[Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS Source: Oxford Academic - Journal of Chromatographic Science URL:[Link]

Method

Application Note &amp; Protocol: Preparation of Stock Solutions of 1-(4-propoxyphenyl)piperazine for Research Applications

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-(4-propoxyphenyl)piperazine. As a member of the phenylpiperazine class of compounds, which are prev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-(4-propoxyphenyl)piperazine. As a member of the phenylpiperazine class of compounds, which are prevalent in neuropharmacology and medicinal chemistry, ensuring the accuracy and stability of stock solutions is paramount for achieving reproducible experimental outcomes.[1][2] This guide emphasizes safety, solvent selection, and robust methodologies, providing field-proven insights to support researchers in drug discovery and development. While specific physicochemical data for 1-(4-propoxyphenyl)piperazine is limited, this protocol synthesizes information from closely related analogues to establish a reliable procedural framework.

Introduction: The Importance of Accurate Solution Preparation

1-(4-propoxyphenyl)piperazine is a substituted phenylpiperazine. This class of compounds is of significant interest in pharmaceutical research, often serving as key intermediates or active agents targeting the central nervous system.[1][2] The integrity of all downstream biological and chemical assays hinges on the precise and accurate preparation of the initial high-concentration stock solution. Factors such as solvent choice, dissolution technique, and storage conditions can dramatically impact the compound's stability and effective concentration, leading to variability in experimental results. This protocol provides a self-validating system to mitigate these risks.

Safety, Handling, and Physicochemical Properties

2.1 Safety Precautions: 1-(4-propoxyphenyl)piperazine, like many piperazine derivatives, must be handled with care. Based on data from analogous compounds, it should be treated as potentially hazardous.[3][4][5][6][7]

  • Engineering Controls: Handle the solid powder and concentrated solutions exclusively within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[6][8] Ensure an eyewash station and safety shower are readily accessible.[4][5]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[3][4][8] When handling the solid powder outside of a ventilated enclosure, a NIOSH-approved N95 dust mask or higher-level respiratory protection is required.[4][7]

2.2 Physicochemical Profile (Inferred): Direct experimental data for 1-(4-propoxyphenyl)piperazine is not extensively published. The following properties are inferred from structurally similar compounds such as 1-(4-hydroxyphenyl)piperazine and 1-(4-methoxyphenyl)piperazine.

PropertyExpected CharacteristicRationale & References
Appearance White to light yellow or brown crystalline solid.Analogous phenylpiperazine compounds are typically solids at room temperature.[1]
Molecular Weight 220.30 g/mol Calculated from the molecular formula: C₁₃H₂₀N₂O.
Aqueous Solubility Low at neutral pH.The lipophilic propoxy and phenyl groups are expected to significantly decrease water solubility compared to the parent piperazine molecule.[9]
Organic Solubility High in DMSO and DMF; moderate in ethanol.Phenylpiperazine hydrochlorides show high solubility in DMSO (>10 mg/mL).[10] The free base is expected to be readily soluble in polar aprotic solvents.
Stability Potentially sensitive to light and air (CO₂).Piperazine itself is known to absorb atmospheric CO₂.[11] Solutions should be stored in tightly sealed, light-protecting containers. May be susceptible to degradation under harsh acidic, basic, or oxidative conditions.[9]

Protocol 1: Preparation of a 10 mM Primary Stock in DMSO

This protocol details the most common method for preparing a high-concentration, non-aqueous stock solution suitable for long-term storage and subsequent dilution into aqueous experimental media.

3.1 Materials and Equipment:

  • 1-(4-propoxyphenyl)piperazine (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Analytical balance (readable to at least 0.1 mg)

  • Weigh paper or boat

  • Spatula

  • Amber glass vial or polypropylene tube with a screw cap

  • Calibrated positive displacement micropipettes (for handling viscous DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

3.2 Step-by-Step Methodology:

  • Calculation: Determine the mass of 1-(4-propoxyphenyl)piperazine required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = 10 mM × 1 mL × 220.30 g/mol = 2.203 mg

  • Weighing (in a fume hood):

    • Place a weigh boat on the analytical balance and tare the mass.

    • Carefully weigh out the calculated mass (e.g., 2.20 mg) of the solid compound. Meticulous care should be taken to avoid creating dust.

  • Solubilization:

    • Transfer the weighed powder into a clean, appropriately labeled amber vial.

    • Using a calibrated positive displacement pipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.

    • Secure the cap tightly.

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes until the solid is fully dissolved. A clear, particulate-free solution should be observed.

    • Causality: Vortexing provides mechanical agitation to break up solid aggregates and increase the surface area for solvation, accelerating the dissolution process.

    • If dissolution is slow, place the vial in a room temperature water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations, providing high-energy, localized agitation that can overcome strong crystal lattice forces. Avoid heating the solution unless absolutely necessary, as this can risk thermal degradation.[12]

  • Aliquoting and Storage:

    • To preserve the integrity of the stock, dispense the solution into single-use aliquots (e.g., 20-50 µL) in smaller, tightly sealed tubes.

    • Trustworthiness: This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture from condensation, potentially causing precipitation.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly prepared DMSO stocks are typically stable for at least 6 months under these conditions.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the primary DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium) for immediate use in experiments.

4.1 Key Consideration: Solubility Limit The final concentration of DMSO in the aqueous solution must be kept low (typically <0.5%, and often <0.1%) to avoid solvent-induced artifacts in biological assays. Crucially, the final concentration of 1-(4-propoxyphenyl)piperazine must not exceed its aqueous solubility limit, as this will cause the compound to precipitate.

4.2 Step-by-Step Methodology:

  • Thaw: Remove one aliquot of the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Pre-Dilution (Optional but Recommended): Perform an intermediate dilution if a very low final concentration is required. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock.

  • Final Dilution:

    • Add the required volume of the DMSO stock solution directly to the pre-warmed aqueous buffer. Crucially, add the small volume of DMSO stock to the large volume of buffer while vortexing gently. Do not add the buffer to the DMSO stock, as this creates a localized high concentration of the compound in an aqueous environment, promoting precipitation.

    • Example for 10 µM working solution in 10 mL of media:

      • Add 10 µL of the 10 mM DMSO stock to 9.99 mL of the cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Verification and Use:

    • Visually inspect the final working solution to ensure it is clear and free of any precipitate. If the solution appears cloudy, the solubility limit has likely been exceeded.

    • Use the freshly prepared working solution immediately for the best results. Do not store dilute aqueous solutions for extended periods.

Workflow and Data Summary

The following diagram and table summarize the critical steps and parameters for preparing stock solutions of 1-(4-propoxyphenyl)piperazine.

G start Start: Obtain Solid Compound safety Safety Check: Don PPE, Use Fume Hood start->safety calc 1. Calculation (Mass = C * V * MW) safety->calc weigh 2. Weighing (Analytical Balance) calc->weigh solubilize 3. Solubilization (Add DMSO to Solid) weigh->solubilize dissolve 4. Dissolution (Vortex / Sonicate) solubilize->dissolve inspect QC Check: Visually Inspect for Clarity dissolve->inspect inspect->dissolve Fail (Particulates) aliquot 5. Aliquoting (Single-Use Volumes) inspect->aliquot Pass store 6. Storage (-20°C or -80°C, Protected from Light) aliquot->store end End: Ready for Dilution store->end

Caption: Workflow for preparing a primary stock solution.

Table of Recommended Solvents and Storage Conditions:

ParameterRecommendationRationale / Notes
Primary Solvent DMSOHigh solvating power for many organic molecules; suitable for high-concentration stocks.[10]
Alternative Solvents Ethanol, DMFMay be used if DMSO is incompatible with the downstream application. Perform solubility tests first.
Primary Stock Conc. 1 - 10 mMA standard range that is sufficiently concentrated for most downstream dilutions while minimizing the volume of compound needed.
Storage Temperature -20°C or -80°CLow temperatures slow down potential chemical degradation pathways, ensuring long-term stability.
Storage Container Amber glass or polypropylene vialsProtects from light and prevents leaching or adsorption associated with other plastics.
Best Practice Aliquot to avoid freeze-thawPreserves compound integrity and prevents contamination and moisture introduction.

References

  • Catapharma Group. 1-(4-Hydroxyphenyl)-4-i-Propyl Piperazine. [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-propoxyphenyl)piperazine

Welcome to the technical support center for the synthesis of 1-(4-propoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-propoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1-(4-propoxyphenyl)piperazine, offering potential causes and solutions.

Issue 1: Low or No Yield of 1-(4-propoxyphenyl)piperazine

Potential Cause 1: Ineffective Catalyst System (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and common method for this transformation, but its success is highly dependent on the catalyst system.[1][2]

  • Explanation: The palladium catalyst, in its active Pd(0) state, facilitates the coupling of the aryl halide and piperazine. The choice of ligand is critical as it influences the stability and reactivity of the catalyst. An inappropriate ligand can lead to slow or no reaction.

  • Solution:

    • Catalyst and Ligand Selection: For coupling an electron-rich aryl halide like 4-propoxy-bromobenzene with piperazine, sterically hindered and electron-rich biarylphosphine ligands such as RuPhos or XPhos often provide superior results.[3] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective and air-stable, simplifying reaction setup.[3]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Potential Cause 2: Inappropriate Base

The choice of base is crucial for the deprotonation of piperazine and to neutralize the hydrogen halide formed during the reaction.

  • Explanation: The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions with the aryl halide or the product. Poor solubility of the base can also hinder the reaction.[3]

  • Solution:

    • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective in Buchwald-Hartwig reactions.[3]

    • Milder Bases: For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, though it might require higher temperatures or longer reaction times.[3][4]

Potential Cause 3: Unsuitable Solvent

The solvent plays a key role in dissolving reactants and stabilizing the catalytic species.

  • Explanation: An inappropriate solvent can lead to poor solubility of reactants or incompatibility with the reaction conditions. The presence of water can deactivate the catalyst and the base.[3]

  • Solution:

    • Solvent Choice: Toluene, dioxane, and THF are common and effective solvents for Buchwald-Hartwig reactions.[3]

    • Anhydrous Conditions: Ensure the solvent is anhydrous to prevent catalyst deactivation.

Issue 2: Formation of Bis-arylated Byproduct

A common side product is the formation of 1,4-bis(4-propoxyphenyl)piperazine.

  • Explanation: Piperazine has two reactive secondary amine groups, making it susceptible to double arylation, especially if the aryl halide is in excess or the reaction conditions favor high reactivity.[3]

  • Solution:

    • Stoichiometry Control: Use an excess of piperazine relative to the aryl halide. This can be achieved by using piperazine as the solvent in some cases.[2][3]

    • Slow Addition: Slowly add the aryl halide to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile.[3]

    • Mono-protected Piperazine: Consider using a mono-protected piperazine, such as N-Boc-piperazine. The Boc protecting group can be removed in a subsequent step.

Issue 3: Dehalogenation of the Aryl Halide

The reduction of the aryl halide to propoxybenzene is another possible side reaction.

  • Explanation: This side reaction can be promoted by the catalyst, where the aryl halide is reduced instead of undergoing C-N bond formation.[3] This is a known issue in some coupling reactions.[5]

  • Solution:

    • Catalyst and Ligand Optimization: The choice of catalyst and ligand can influence the selectivity of the reaction. Experiment with different ligand systems to minimize this side reaction.

    • Reaction Conditions: Adjusting the reaction temperature and time may also help to favor the desired amination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-propoxyphenyl)piperazine?

A1: The most common and modern method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-propoxybenzene) and piperazine.[1][6] Another classical method is nucleophilic aromatic substitution (SNAr) , which typically requires an electron-deficient aryl halide and may necessitate harsher reaction conditions.[7]

Q2: Which aryl halide is best to use for the Buchwald-Hartwig reaction: iodide, bromide, or chloride?

A2: Generally, the reactivity order for aryl halides in Buchwald-Hartwig amination is I > Br > Cl. Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and often require more specialized and bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures to achieve good yields.[3]

Q3: Can I use an alternative to palladium catalysis?

A3: Yes, copper-catalyzed Ullmann condensation is a classical alternative for C-N bond formation.[8] While often requiring higher temperatures than palladium-catalyzed reactions, modern protocols with specific ligands can improve efficiency.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to determine when the starting materials have been consumed and to check for the formation of the desired product and any byproducts.

Q5: What is a suitable method for purifying the final product?

A5: The crude product can be purified by column chromatography on silica gel.[9] The appropriate solvent system for elution should be determined by TLC analysis to achieve good separation of the desired product from any unreacted starting materials and byproducts. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can also be an effective purification method.[9]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general starting point for the synthesis of 1-(4-propoxyphenyl)piperazine. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • 1-Bromo-4-propoxybenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos or XPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add piperazine (1.2 - 2.0 equivalents), sodium tert-butoxide (1.2 equivalents), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reactant Addition: Add 1-bromo-4-propoxybenzene (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Aryl Halide 1-Bromo-4-propoxybenzene
Amine Piperazine (1.2-2.0 equiv.)
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand RuPhos or XPhos (2-10 mol%)
Base NaOtBu (1.2 equiv.)
Solvent Anhydrous Toluene
Temperature 80-110 °C
Diagrams

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-X]L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-(HNR₂)]L_n⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amido_complex [Ar-Pd(II)-(NR₂)]L_n Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR₂) Product Ar-NR₂ (Product) ArX Ar-X (1-Bromo-4-propoxybenzene) Amine HNR₂ (Piperazine) caption Fig. 1: Buchwald-Hartwig Amination Catalytic Cycle.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield of 1-(4-propoxyphenyl)piperazine CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes OptimizeCatalyst Use modern ligands (e.g., RuPhos, XPhos) and precatalysts. Ensure inert atmosphere. CheckCatalyst->OptimizeCatalyst No CheckSolvent Is the solvent suitable and anhydrous? CheckBase->CheckSolvent Yes OptimizeBase Use strong, non-nucleophilic base (e.g., NaOtBu). Consider milder base for sensitive substrates. CheckBase->OptimizeBase No CheckStoichiometry Is bis-arylation observed? CheckSolvent->CheckStoichiometry Yes OptimizeSolvent Use anhydrous toluene or dioxane. CheckSolvent->OptimizeSolvent No OptimizeStoichiometry Use excess piperazine. Slowly add aryl halide. CheckStoichiometry->OptimizeStoichiometry Yes Success Improved Yield CheckStoichiometry->Success No OptimizeCatalyst->CheckBase OptimizeBase->CheckSolvent OptimizeSolvent->CheckStoichiometry OptimizeStoichiometry->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • Johansson, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

  • Javed, S. A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sato, K., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(x), x. Retrieved from [Link]

  • Kinfe, H. H., & Belay, A. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH Public Access, 13(1), 1-5. Retrieved from [Link]

  • Encyclopedia.pub. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Kuntz, K., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved from [Link]

  • Ke, C. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. (Master's thesis). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Singh, S., & Singh, P. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer.
  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 1-(4-propoxyphenyl)piperazine

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-propoxyphenyl)piperazine. This guide is designed for researchers, analytical scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-propoxyphenyl)piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have structured this resource to offer not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable chromatographic performance.

Understanding the Analyte: Key Properties

1-(4-propoxyphenyl)piperazine is a basic compound due to the presence of the piperazine ring. Its chemical properties are critical in determining its behavior during reversed-phase HPLC. Understanding these characteristics is the first step in effective troubleshooting.

PropertyValue / DescriptionSignificance for HPLC Analysis
Chemical Structure C₁₃H₂₀N₂OThe piperazine moiety contains two nitrogen atoms, making the molecule basic. The propoxyphenyl group provides hydrophobicity.
pKa The piperazine ring has two pKa values, typically around 5.5 and 9.7.[1]The basic nature necessitates careful mobile phase pH control to ensure a consistent ionization state and good peak shape.
UV Absorbance The phenyl ring acts as a chromophore.Allows for direct UV detection, typically in the 230-260 nm range, without the need for derivatization.[2][3]
Solubility Freely soluble in water and organic solvents like methanol and acetonitrile.[1]Generally straightforward to prepare standards and samples in typical HPLC diluents.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the HPLC separation of 1-(4-propoxyphenyl)piperazine in a direct question-and-answer format.

Peak Shape Problems

Question 1: My peak for 1-(4-propoxyphenyl)piperazine is tailing significantly. What are the likely causes and how can I fix it?

Answer: Peak tailing is the most common issue for basic analytes like this and is often caused by secondary interactions with the stationary phase.[4][5]

  • Causality (The "Why"): Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At typical mobile phase pH values (3-7), these silanols can be deprotonated (SiO⁻) and interact ionically with the protonated, positively charged piperazine ring of your analyte. This secondary interaction is stronger than the primary hydrophobic interaction, causing some analyte molecules to lag on the column, resulting in a tailed peak.

  • Solutions (The "How"):

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of the silanol groups (typically < pH 3.5) to keep them protonated, or well above the pKa of the analyte to keep it neutral. For this compound, working at a lower pH (e.g., pH 2.5-3.0 with phosphoric or formic acid) is often effective.

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).[6] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

    • Increase Buffer Strength: A higher buffer concentration (e.g., >20 mM) can help maintain a consistent pH at the column surface and can sometimes reduce tailing.[6]

    • Use a Modern, High-Purity Column: Employ a column packed with high-purity silica (Type B silica) and robust end-capping.[6] Alternatively, consider columns with a polar-embedded phase or those specifically designed for basic compounds, which are more resistant to silanol interactions.

    • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase and lead to tailing.[4] Try reducing the injection volume or sample concentration to see if the peak shape improves.

dot

PeakTailingTroubleshooting start Peak Tailing Observed check_pH check_pH start->check_pH check_overload Is Sample Concentration Too High? check_pH->check_overload Yes add_modifier Add Competing Base (e.g., 0.1% TEA) check_pH->add_modifier No check_column Is Column Old or Degraded? check_overload->check_column No solution Symmetrical Peak check_overload->solution Yes, Reduce Concentration use_new_column Use High-Purity or Base-Deactivated Column check_column->use_new_column Yes check_column->solution No, Issue Resolved add_modifier->check_overload use_new_column->solution

Caption: A logical workflow for troubleshooting peak tailing.

Question 2: I'm observing peak fronting. What does this indicate?

Answer: Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but typically points to two main issues.[5]

  • Causality & Solutions:

    • Column Overload: This is the most frequent cause. The sample concentration is too high for the column's capacity, or the injection volume is too large.[4][5] The remedy is straightforward: dilute your sample or reduce the injection volume.

    • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your initial mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to a distorted, fronting peak. The best practice is to always dissolve your sample in the initial mobile phase whenever possible.

Question 3: My peaks are broad or have split. What should I investigate?

Answer: Broad or split peaks suggest a loss of chromatographic efficiency. This can stem from issues either within the column or elsewhere in the HPLC system.[5]

  • Causality & Solutions:

    • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent (as recommended by the manufacturer). If this fails, replacing the column may be necessary.[7][8] Using a guard column is a preventative measure to protect the analytical column from contaminants.

    • Extra-Column Volume (Dead Volume): Excessive volume from tubing or loose fittings between the injector, column, and detector can cause peak broadening.[6] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.

    • Mobile Phase/Sample Mismatch: A significant mismatch between the sample solvent and mobile phase can sometimes cause peak splitting. As mentioned before, prepare your sample in the mobile phase.

    • Co-elution: A split peak could actually be two different, unresolved compounds. Try adjusting the mobile phase composition or gradient to improve resolution.

Retention Time Issues

Question 4: The retention time for my analyte is drifting (consistently increasing or decreasing) over a sequence of runs. How do I stabilize it?

Answer: Retention time drift is often a gradual problem caused by slow changes in the system or column chemistry.[7][9]

  • Causality & Solutions:

    • Insufficient Column Equilibration: This is a very common cause, especially when starting a new method or after changing the mobile phase.[6][7] Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before injecting your first sample.

    • Mobile Phase Composition Change: The volatile organic component (e.g., acetonitrile) of your mobile phase can evaporate over time, increasing the aqueous content and thus increasing retention times.[9][10] Always use fresh mobile phase and keep bottles capped.

    • Temperature Fluctuations: Column temperature significantly affects retention. A 1°C change can alter retention time by 1-2%.[9] Use a column oven to maintain a stable temperature. Drifting room temperature can cause gradual drift in your results.

    • Flow Rate Instability: Worn pump seals or faulty check valves can lead to a gradual decrease in the flow rate, which will proportionally increase retention times.[9] Regular preventative maintenance of the pump is crucial.

dot

RT_Drift_Workflow start Retention Time Drift equilibrate Re-equilibrate Column (10-20 column volumes) start->equilibrate fresh_mp Prepare Fresh Mobile Phase equilibrate->fresh_mp Drift Persists stable Stable Retention Time equilibrate->stable Problem Solved check_temp Verify Column Oven Stability fresh_mp->check_temp Drift Persists fresh_mp->stable Problem Solved check_leaks Inspect System for Leaks (fittings, seals) check_temp->check_leaks Drift Persists check_temp->stable Problem Solved pm_pump Perform Pump Maintenance (check valves, seals) check_leaks->pm_pump No Leaks Found check_leaks->stable Leak Found & Fixed pm_pump->stable Problem Solved

Caption: Workflow for diagnosing and fixing retention time drift.

Question 5: My retention times are fluctuating randomly between injections. What's the cause?

Answer: Random, unpredictable fluctuations in retention time are often due to mechanical or hydraulic issues in the HPLC system.

  • Causality & Solutions:

    • Leaks: Small, often invisible leaks in the system between the pump and the injector can cause pressure and flow fluctuations.[9][10] Carefully inspect all fittings for signs of salt deposits (if using a buffer) or moisture.

    • Pump Issues: Air bubbles in the pump head or malfunctioning check valves can cause inconsistent flow delivery.[8] Purge the pump thoroughly. If the problem persists, the check valves may need cleaning or replacement.

    • Inconsistent Mobile Phase Mixing: If using an on-line mixer (quaternary pump), ensure the solvents are being proportioned correctly.[6][9] This can be checked by running a proportioning test. For pre-mixed mobile phases, ensure they are thoroughly homogenized.

Baseline & Sensitivity Issues

Question 6: I'm seeing a noisy or drifting baseline. How can I improve it?

Answer: A stable baseline is essential for accurate quantification. Noise or drift can originate from the mobile phase, the detector, or contamination.

  • Causality & Solutions:

    • Mobile Phase Issues: Ensure your solvents are HPLC-grade and filtered.[6] Inadequate degassing is a primary cause of noise; use an online degasser or sparge solvents with helium. Contaminated or degrading mobile phase (especially aqueous buffers) can cause a drifting baseline.[6] Prepare fresh mobile phase daily.

    • Detector Problems: A dirty flow cell or a failing lamp (in UV detectors) can cause significant noise and drift.[7][8] Flush the flow cell and check the lamp's energy output.

    • Column Bleed: If the baseline drift is more pronounced during a gradient run, it could be due to the stationary phase "bleeding" from the column. This is more common with older columns or when operating outside the recommended pH range.

Question 7: I'm observing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.

  • Causality & Solutions:

    • Injector Carryover: This is the most common source. Residue from a previous, more concentrated sample remains in the injector loop or needle and is injected with the next run.[4] To fix this, optimize the needle wash procedure in your autosampler method, using a strong solvent.

    • Mobile Phase Contamination: Contaminants in your solvents can accumulate on the column during equilibration and then elute as a peak, especially during a gradient. Use high-purity solvents and prepare fresh mobile phase.

    • Sample Contamination: The ghost peak could be a real contaminant introduced during sample preparation. Run a "method blank" (all sample prep steps without the actual sample) to diagnose this.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for a reversed-phase HPLC method for 1-(4-propoxyphenyl)piperazine?

A good starting point would be a standard C18 column with a mobile phase of acetonitrile and a low pH phosphate or formate buffer.

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with a 55:45 (A:B) isocratic elution. Adjust as needed for retention.[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~240 nm or ~254 nm[2][3]
Injection Volume 10 µL

FAQ 2: Why is controlling the mobile phase pH so important for this compound?

The piperazine moiety in 1-(4-propoxyphenyl)piperazine is basic. The ionization state of a basic compound is highly dependent on the pH of its environment. By controlling the mobile phase pH (e.g., keeping it low at pH 3.0), you ensure the analyte is consistently in its protonated (ionized) form. This leads to stable retention times and, crucially, prevents the peak shape issues like tailing that occur when the analyte interacts with residual silanols on the column.

FAQ 3: The literature sometimes mentions derivatization for piperazine analysis. Is it necessary for 1-(4-propoxyphenyl)piperazine?

No, it is generally not necessary. Derivatization is required for piperazine itself because it lacks a chromophore, meaning it does not absorb UV light and is invisible to a UV detector.[1][11] However, your compound, 1-(4-propoxyphenyl)piperazine, contains a phenyl ring which acts as a strong chromophore. This allows for direct and sensitive detection using a standard HPLC-UV system.[2][3]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.0)
  • Weighing: Accurately weigh approximately 2.72 g of potassium phosphate monobasic (KH₂PO₄) and transfer it to a 1-liter volumetric flask.

  • Dissolving: Add approximately 900 mL of HPLC-grade water and dissolve the salt completely, using sonication if necessary.

  • pH Adjustment: Place a calibrated pH probe into the solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH reaches 3.0 ± 0.05.

  • Final Volume: Bring the solution to the final volume of 1 liter with HPLC-grade water and mix thoroughly.

  • Filtration & Degassing: Filter the buffer through a 0.45 µm membrane filter to remove particulates.[12] Degas the solution using an online degasser, sonication under vacuum, or by sparging with helium before use.

Protocol 2: Standard and Sample Solution Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the 1-(4-propoxyphenyl)piperazine reference standard into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of the diluent (typically the initial mobile phase, e.g., a 55:45 mixture of the prepared buffer and acetonitrile). Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the diluent and mix well. This creates a 1 mg/mL stock solution.

  • Working Standard/Sample: Perform serial dilutions from the stock solution to achieve the desired final concentration for your calibration curve or sample analysis.

  • Filtration: Before injection, filter the final solution through a 0.45 µm syringe filter to prevent particulates from damaging the HPLC system.[12]

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Element Lab Solutions. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chromatography Today.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. (2025, December). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Impactfactor. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl)
  • National University of Pharmacy. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • NTU Journal of Pure Sciences. (2024, December 27).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(4-Propoxyphenyl)piperazine in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of assay development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of assay development. 1-(4-propoxyphenyl)piperazine presents a classic dichotomy: its hydrophobic propoxyphenyl tail drives precipitation in aqueous media, while its basic piperazine ring makes it highly susceptible to pH-dependent ionization.

This guide bridges the gap between chemical theory and bench execution, providing a self-validating framework to troubleshoot solubility and ensure your biochemical and cell-based assays yield robust, reproducible data.

Part 1: Core Troubleshooting Guide & FAQs

Q1: I dilute my DMSO stock of 1-(4-propoxyphenyl)piperazine into a pH 7.4 assay buffer, and it immediately turns cloudy. How do I resolve this? A1: You are observing a kinetic solubility failure. At physiological pH (7.4), the secondary amine of the piperazine ring is only partially ionized. The highly lipophilic propoxyphenyl group forces the uncharged fraction out of the aqueous phase, exceeding its thermodynamic solubility limit.

Causality & Solution:

  • Co-solvency: Ensure your final DMSO concentration is at the maximum tolerated limit for your specific assay (typically <0.5% for cell-based assays, but up to 5% for cell-free biochemical assays) .

  • pH Adjustment: If the assay permits, lower the buffer pH to 6.0–6.5. This fully protonates the piperazine ring, drastically increasing the hydration sphere and stabilizing the compound in solution .

  • Cyclodextrin Complexation: If pH adjustment is not viable, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic propoxyphenyl tail inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior maintains aqueous solubility .

Q2: My compound appears soluble, but my cell-based assay readouts are inconsistent or show artifactual toxicity. What is happening? A2: You are likely experiencing lysosomal sequestration (trapping). 1-(4-propoxyphenyl)piperazine acts as a cationic amphiphilic drug (CAD).

Causality & Solution: At pH 7.4, a fraction of the drug is neutral and freely diffuses across the cell membrane. Once inside the acidic lysosome (pH ~4.5), the piperazine ring becomes fully protonated and membrane-impermeable. This traps the compound, depleting the effective cytosolic concentration and potentially triggering lysosomal stress or phospholipidosis . To bypass this, consider formulating the compound using amphiphilic small-molecule assemblies, which alter cellular uptake mechanisms and prevent free-drug partitioning into lysosomes . Alternatively, run a parallel control assay using a lysosomotropic competitor (e.g., ammonium chloride) to saturate lysosomal uptake; if your compound's efficacy shifts, lysosomal trapping is the confirmed culprit .

Q3: I need to prepare a highly concentrated aqueous stock for in vivo or structural studies, but the free base won't dissolve. What is the best approach? A3: Convert the free base into a stable salt.

Causality & Solution: Salt formation disrupts the crystal lattice energy of the free base and lowers the pH of the microenvironment during dissolution. Reacting piperazine derivatives with strong pharmaceutically acceptable acids (e.g., methanesulfonic acid, hydrochloric acid) can yield over 10-fold increases in aqueous solubility, driven by the structural arrangement and hydration energy of the counterion .

Part 2: Quantitative Data Summary

The following table summarizes the expected solubility enhancements for piperazine derivatives based on the applied solubilization strategy:

Solubilization StrategyMechanism of ActionExpected Solubility IncreaseAssay Compatibility
Co-solvency (1% DMSO) Disrupts water hydrogen-bond network, solvating the lipophilic tail.2 to 5-foldBiochemical (High), Cell-Based (Low)
pH Adjustment (pH 6.0) Protonates piperazine N4, increasing hydration energy.5 to 10-foldBiochemical (Medium), Cell-Based (None)
HP-β-CD Complexation Encapsulates propoxyphenyl tail in a hydrophobic cavity.10 to 50-foldBiochemical (High), Cell-Based (High)
Salt Formation (Mesylate) Lowers crystal lattice energy; alters microenvironmental pH.>10-foldBiochemical (High), Cell-Based (High)

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Determination via Nephelometry

This protocol is a self-validating system designed to identify the exact concentration at which 1-(4-propoxyphenyl)piperazine precipitates in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold dilution series of the compound in DMSO (from 10 mM down to 0.078 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours to allow equilibrium of the kinetic precipitate.

  • Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm.

  • Self-Validation Check: Include a vehicle-only control (1% DMSO in buffer) to establish baseline scatter. The concentration point at which scatter significantly deviates from the vehicle baseline represents the kinetic solubility limit.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol to shield the lipophilic propoxyphenyl group from the aqueous environment.

  • Carrier Solution: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water.

  • Compound Addition: Add 1-(4-propoxyphenyl)piperazine free base in a 1:1 or 1:2 molar ratio to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at room temperature for 24–48 hours to ensure complete thermodynamic complexation.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble free base.

  • Self-Validation Check: Quantify the compound concentration in the supernatant using HPLC-UV. If the measured concentration matches the theoretical input, 100% encapsulation efficiency is validated.

Part 4: Troubleshooting Visualization

SolubilityWorkflow Start 1-(4-propoxyphenyl)piperazine Precipitates in Buffer CheckDMSO Is DMSO > 1% Permissible? Start->CheckDMSO AdjustpH Lower Buffer pH (Target 6.0 - 6.5) CheckDMSO->AdjustpH No (Cell Assay) Success Compound Solubilized Proceed to Assay CheckDMSO->Success Yes (Biochemical) UseCD HP-β-CD Complexation AdjustpH->UseCD Still Precipitates AdjustpH->Success Soluble SaltScreen Perform Salt Screen (e.g., Mesylate) UseCD->SaltScreen Insufficient UseCD->Success Soluble SaltScreen->Success

Troubleshooting workflow for resolving 1-(4-propoxyphenyl)piperazine solubility in aqueous assays.

References

  • [1] An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences (PubMed). URL:[Link]

  • [2] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition (PMC). URL:[Link]

  • [3] Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. URL:[Link]

  • [4] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition (PubMed). URL:[Link]

Sources

Optimization

The Mechanistic "Why": Understanding Piperazine Peak Tailing

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in liquid chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in liquid chromatography: the poor peak shape and severe tailing of piperazines and related basic secondary/tertiary amines.

This guide operates on a self-validating diagnostic framework, moving from mechanistic causality to field-proven, step-by-step protocols.

Piperazine is a highly polar, strongly basic compound with two amine functional groups (pKa ~5.3 and 9.8). In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a perfect Gaussian peak is rarely achieved for such compounds without targeted intervention[1].

The root cause of peak tailing (defined as a USP Tailing Factor, Tf​>1.2 ) is secondary mixed-mode retention [2]. While the primary retention mechanism is hydrophobic partitioning with the C18 carbon chain, a secondary, highly energetic ion-exchange interaction occurs between the positively charged (protonated) piperazine amines and the negatively charged (deprotonated) residual silanol groups ( Si−O− ) on the silica stationary phase[3]. Because these silanol binding sites are heterogeneous and finite, they cause the analyte to desorb at varying rates, dragging out the trailing edge of the peak.

Mechanistic pathways of piperazine retention and electrostatic interactions.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must validate whether the tailing is a systemic physical issue or a chemical interaction specific to piperazine[4].

Self-Validating Diagnostic Test:

  • Inject a neutral, non-retained marker (e.g., Uracil) and a neutral retained marker (e.g., Toluene).

  • Calculate the Asymmetry Factor ( As​ ) for both the neutral markers and the piperazine peak.

  • Interpretation:

    • If all peaks (including neutrals) exhibit tailing or splitting, the issue is physical (e.g., column void, blocked frit, or extra-column dead volume)[5].

    • If only the piperazine peak tails, the issue is chemical (silanol interactions or mass overload)[1].

Diagnostic workflow for isolating and resolving piperazine peak tailing.

Quantitative Comparison of Chromatographic Strategies

StrategyMechanism of ActionProsConsIdeal Use Case
Low pH (pH < 3.0) Protonates silanols ( Si−O− Si−OH ), neutralizing the stationary phase[5].Simple to implement; highly reproducible.Piperazine remains highly polar, leading to poor retention on standard C18.General impurity screening of piperazine salts.
High pH (pH > 10.5) Deprotonates piperazine to its neutral, uncharged state[1].Excellent peak shape; maximizes hydrophobic retention.Destroys standard silica columns; requires hybrid particles (e.g., BEH).Assays requiring high retention of basic amines.
CSH Technology Applies a low-level positive charge to the silica surface to repel basic cations.Superior peak shape at low ionic strength; high loading capacity[6].Slightly different selectivity profile than traditional C18.LC-MS applications where high buffer salts cannot be used.
HILIC Mode Partitions polar analytes into an enriched water layer on a polar stationary phase[7].Excellent retention for highly polar piperazines; MS compatible[8].Requires long equilibration times; sensitive to sample diluent.Highly polar piperazine derivatives with no RP retention.

Field-Proven Experimental Protocols

Protocol A: Low-pH RP-HPLC with Charged Surface Hybrid (CSH) Columns

Standard C18 columns often fail to retain protonated piperazine. Using a Waters XSelect CSH C18 column provides a built-in positive surface charge that repels the piperazine cation just enough to prevent silanol binding, while maintaining retention[9].

Step-by-Step Methodology:

  • Column Selection: Install a CSH C18 column (e.g., 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This ensures silanols are fully protonated[5].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Dissolve the piperazine sample in 100% Mobile Phase A. Crucial: Injecting a highly organic sample diluent into a low-organic mobile phase will cause peak breakthrough and fronting.

  • Gradient: Run a shallow gradient from 2% B to 40% B over 10 minutes.

  • Validation: Inject 1 µL. Calculate Tf​ . If Tf​<1.2 , the method is validated for peak symmetry.

Protocol B: HILIC Method for Highly Polar Piperazines

If piperazine elutes in the void volume during RP-HPLC, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a Cyanopropyl (CN) or bare silica column[10].

Step-by-Step Methodology:

  • Column Selection: Install a HILIC-specific column (e.g., Cyano or Zwitterionic phase, 4.6 x 150 mm, 3 µm)[8].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0.

    • Mobile Phase B: 100% Acetonitrile.

    • Isocratic Blend: 90% B / 10% A (Final buffer concentration = 10 mM). Note: HILIC requires >70% organic to maintain the aqueous hydration layer on the stationary phase[7].

  • Sample Diluent: Dissolve the sample in 90% Acetonitrile / 10% Water.

  • Equilibration: Flush the column with at least 50 column volumes of the mobile phase. HILIC requires significantly longer equilibration than RP-HPLC.

  • Detection: Because piperazine lacks a strong UV chromophore, utilize Evaporative Light Scattering Detection (ELSD) or MS detection[7].

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 7.0, but the piperazine peak tailing got worse. Why? A: At pH 7.0, you are operating in the "danger zone." The residual silanols on the silica column are fully ionized (negatively charged), while the piperazine (pKa ~5.3 and 9.8) is still predominantly protonated (positively charged)[1]. This maximizes the secondary ion-exchange interactions, resulting in severe tailing. You must either drop the pH below 3.0 to neutralize the silanols or raise it above 10.5 to neutralize the piperazine[5].

Q: Can I use Triethylamine (TEA) to fix the peak shape? A: Yes, TEA is a classic "silanol suppressor." Adding 5-10 mM TEA to the mobile phase introduces a competing base that binds to the active silanols, shielding the piperazine[3]. However, TEA is not MS-compatible, causes high UV background at low wavelengths, and can permanently alter the selectivity of your column. Modern column technologies (like CSH or base-deactivated end-capped columns) have largely rendered TEA obsolete[4].

Q: My piperazine peak looks great at 10 µg/mL, but tails heavily at 100 µg/mL. What is happening? A: This is a classic symptom of mass overload , not a mobile phase issue[2]. Basic compounds have a much lower loading capacity on standard silica than neutral compounds because the number of active silanol sites is limited. When those sites are saturated, the excess analyte elutes faster, causing a "shark-fin" shaped peak (fronting or tailing depending on the isotherm). Switch to a high-loading capacity column (like CSH) or reduce your injection volume[6].

References

  • Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Waters Corporation. XSelect CSH & HSS Columns: Superior peak shape for basic compounds. Waters Knowledge Base. Retrieved from [Link]

  • Risley, D. S., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3104. Retrieved from[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(4-Propoxyphenyl)piperazine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and engineering challenges associated with scaling up the synthesis of 1-(4-propoxyphenyl)piperazine. This N-arylpiperazine is a privileged pharmacophore scaffold, and transitioning its synthesis from the bench to the pilot plant requires strict control over catalytic cycles and mass transfer.

Below, you will find troubleshooting guides, validated methodologies, and mechanistic insights to ensure your scale-up campaigns are robust, high-yielding, and safe.

Module 1: Synthetic Route Selection & Mechanistic Troubleshooting (FAQs)

Q: What is the most efficient synthetic route for producing 1-(4-propoxyphenyl)piperazine at scale? A: While traditional SNAr and Ullmann condensations are well-documented, they are hampered by harsh thermal requirements (>150°C), extended reaction times, and poor functional group tolerance 1. For industrial scale-up, the Palladium-Catalyzed Buchwald-Hartwig Amination is the superior choice. It operates under mild conditions (80–100°C), provides rapid kinetics, and significantly reduces the environmental E-factor 2.

Q: We are observing high levels of the bis-arylated byproduct (1,4-bis(4-propoxyphenyl)piperazine). How do we suppress this? A: This is a kinetic competition issue. Piperazine possesses two equivalent secondary amines. Once the mono-arylated product forms, it can undergo a second oxidative addition with the aryl halide. Causality & Solution: To kinetically favor mono-arylation, you must maintain a high localized concentration of unreacted piperazine. Use a 4 to 5-fold molar excess of anhydrous piperazine. Alternatively, utilize a mono-protected derivative (e.g., Boc-piperazine), though this adds protection/deprotection steps to your workflow 3.

CatalyticCycle A 1-Bromo-4-propoxybenzene D Oxidative Addition [Pd(II) Aryl Complex] A->D B Piperazine (Excess) E Amine Coordination & Deprotonation (Base) B->E C Pd(0) Catalyst C->D D->E H Bis-arylation (Undesired) D->H F Reductive Elimination E->F F->C Catalyst Regeneration G 1-(4-Propoxyphenyl)piperazine (Target API Intermediate) F->G High Piperazine Ratio G->D Low Piperazine Ratio

Mechanistic workflow of the Buchwald-Hartwig amination highlighting the bis-arylation side reaction.

Quantitative Comparison of Synthetic Routes

Table 1: Evaluation of Scale-Up Methodologies

Synthetic RouteCore ReagentsOperating Temp (°C)Reaction TimeAvg. Yield (%)Scalability Profile
Buchwald-Hartwig Aryl bromide, Piperazine, Pd/XantPhos, Base80–1001–4 h85–95High (Compatible with Batch/Flow)
Ullmann Condensation Aryl iodide, Piperazine, CuI, K₂CO₃120–15012–24 h50–70Moderate (High energy consumption)
Direct Arylation 4-Propoxyaniline, Bis(2-chloroethyl)amine>15024 h40–60Low (Harsh conditions, toxic reagents)

Module 2: Validated Scale-Up Methodology (Batch Process)

Standard Operating Procedure (SOP): 1 kg Pilot Synthesis This protocol is designed as a self-validating system, utilizing In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

1. Reactor Preparation & Inerting

  • Action: Purge a 20 L jacketed glass reactor with ultra-high purity N₂ for 30 minutes.

  • Causality: Pd(0) active species are highly susceptible to oxidation. Ambient oxygen will irreversibly deactivate the catalyst, stalling the catalytic cycle and leading to incomplete conversion.

2. Reagent Charging

  • Action: Charge anhydrous piperazine (2.00 kg, 23.2 mol, 5.0 equiv), sodium tert-butoxide (670 g, 6.97 mol, 1.5 equiv), and 8 L of degassed toluene into the reactor. Stir at 250 rpm.

  • Causality: The 5-fold excess of piperazine ensures pseudo-first-order kinetics favoring the mono-arylated product, effectively suppressing bis-arylation.

3. Catalyst Pre-Activation

  • Action: In a separate N₂-flushed vessel, dissolve Pd₂(dba)₃ (21.3 g, 0.5 mol%) and XantPhos (26.9 g, 1.0 mol%) in 1 L of toluene. Stir for 15 minutes until a deep red/orange solution forms.

  • Causality: Pre-mixing allows the bidentate XantPhos ligand to fully displace the dba ligands, forming the active L_nPd(0) complex before introduction to the bulk mixture. This prevents catalyst aggregation and ensures uniform initiation.

4. Reaction Initiation & IPC

  • Action: Transfer the catalyst solution and 1-bromo-4-propoxybenzene (1.00 kg, 4.65 mol) to the main reactor. Heat the jacket to 85°C.

  • Self-Validation (IPC 1): After 2 hours, sample the mixture and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the aryl bromide peak area is < 1%. If > 1%, continue heating for 1 hour.

5. Quench & Workup

  • Action: Cool the reactor to 20°C. Slowly add 5 L of deionized water. Allow layers to settle for 30 minutes, then drain the aqueous layer.

  • Causality: Water safely quenches the active base and dissolves the precipitated NaBr salts, facilitating a clean phase separation. The excess piperazine partitions into the aqueous phase and can be recovered.

Module 3: Continuous Flow Engineering (FAQs)

Q: We want to transition this synthesis to a continuous flow reactor to increase our space-time yield, but our microreactor channels keep clogging. What is the mechanism of failure and the solution? A: The failure mechanism is the precipitation of inorganic salts. In batch Buchwald-Hartwig aminations, inorganic bases like NaOtBu generate insoluble halide salts (e.g., NaBr) during the cross-coupling. In the narrow channels of a flow reactor, these salts rapidly agglomerate and cause catastrophic pressure spikes. Causality & Solution: Replace the inorganic base with a soluble, homogeneous organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU reacts with the hydrobromic acid byproduct to form an ionic liquid (DBU·HBr). Because the melting point of this ionic liquid is below the reaction temperature, the system remains completely homogeneous, preventing clogging and allowing for seamless continuous manufacturing 4.

FlowReactor S1 Stream A: Aryl Bromide + Pd/Ligand Mix T-Mixer S1->Mix S2 Stream B: Piperazine + DBU Base S2->Mix React Heated Coil Reactor (100°C, 30 min) Mix->React Quench In-line Aqueous Wash (Salt Removal) React->Quench Collect Product Collection (Organic Phase) Quench->Collect

Continuous flow reactor setup utilizing DBU to prevent salt precipitation during scale-up.

Module 4: Isolation & Purification Strategies

Q: How can we avoid costly and time-consuming column chromatography at the pilot scale? A: The free base of 1-(4-propoxyphenyl)piperazine is an oil or low-melting solid, making direct isolation difficult. The most scalable purification method is salt formation. By treating the crude organic extract with anhydrous HCl (gas or dissolved in dioxane), the product precipitates as a highly crystalline hydrochloride salt. This leverages the differential solubility between the target API intermediate and organic impurities.

Table 2: Solvent Selection for Crystallization of 1-(4-Propoxyphenyl)piperazine HCl Salt

Solvent SystemVolume RatioRecovery Yield (%)Purity (HPLC Area %)Causality / Engineering Observation
Ethanol / Diethyl Ether 1:382>99.5Excellent impurity rejection; however, requires handling highly flammable ether at scale.
Isopropanol (IPA) Neat7898.5Good scalability and safety profile; slower crystallization kinetics require seeding.
Ethyl Acetate / Heptane 1:19197.0High yield, but anti-solvent addition can trap trace bis-arylated impurities in the lattice.

References

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis Source: ResearchGate URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

Sources

Optimization

method validation issues for 1-(4-propoxyphenyl)piperazine analysis

Title: Technical Support Center: Method Validation Issues for 1-(4-propoxyphenyl)piperazine Analysis Overview 1-(4-propoxyphenyl)piperazine is a piperazine derivative characterized by a lipophilic propoxyphenyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Method Validation Issues for 1-(4-propoxyphenyl)piperazine Analysis

Overview 1-(4-propoxyphenyl)piperazine is a piperazine derivative characterized by a lipophilic propoxyphenyl group and a highly basic secondary amine. In LC-MS/MS bioanalysis, these structural features frequently lead to severe matrix effects, carryover, and peak tailing. As a Senior Application Scientist, I have designed this guide to move beyond basic checklists. Here, we explore the causality behind analytical failures and provide self-validating protocols to ensure your data meets rigorous regulatory standards [1, 2].

Part 1: Troubleshooting Guide

Q1: Why am I seeing severe signal suppression for 1-(4-propoxyphenyl)piperazine in plasma samples, and how do I fix it? Causality: The basic piperazine nitrogen (pKa ~9.8) is heavily ionized at typical LC-MS/MS acidic mobile phase conditions (e.g., 0.1% formic acid). This makes it highly susceptible to ion suppression from co-eluting endogenous phospholipids (e.g., glycerophosphocholines) that compete for charge on the electrospray droplet surface. Solution:

  • Switch Sample Preparation: Move from simple Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The basic amine of the piperazine ring will strongly bind to the cation exchange resin, allowing you to aggressively wash away neutral lipids and phospholipids with 100% methanol before eluting with a basic organic solvent (e.g., 5% NH₄OH in Methanol) [3].

  • Chromatographic Shift: Adjust your gradient to ensure the analyte elutes past the void volume and away from the late-eluting phospholipid wash-out zone.

  • Use a SIL-IS: Always use a Stable Isotope-Labeled Internal Standard (e.g., 1-(4-propoxyphenyl)piperazine-d4) to normalize any residual matrix effects [1].

Q2: My blank injections immediately following the Upper Limit of Quantification (ULOQ) show a peak at the analyte retention time. How do I eliminate this carryover? Causality: Carryover is a classic issue for piperazine derivatives. The secondary amine interacts with unreacted silanol groups on the autosampler needle, rotor seal, or the stationary phase of the analytical column via strong electrostatic and hydrogen-bonding interactions. Solution:

  • Autosampler Wash: Implement a multi-solvent wash. Wash 1 (Aqueous): 10% Methanol with 0.1% Formic acid (removes salts). Wash 2 (Organic): 40:40:20 Acetonitrile:Isopropanol:Water with 0.1% to 0.5% strong volatile base (e.g., Ammonia). The base deprotonates the piperazine, breaking the ionic interaction with silanols.

  • Acceptance Criteria: Ensure the carryover peak area in the blank is 20% of the Lower Limit of Quantification (LLOQ) area, as mandated by ICH M10 [2].

Q3: The chromatographic peak for 1-(4-propoxyphenyl)piperazine is tailing badly. What is the mechanism, and how is it resolved? Causality: Peak tailing for basic amines on reversed-phase C18 columns is driven by secondary ion-exchange interactions with acidic residual silanols on the silica support. Solution: Use a highly end-capped column or a column with a charged surface modification (e.g., Waters CSH C18). Alternatively, increase the ionic strength of your mobile phase by using 10 mM Ammonium Formate instead of just 0.1% Formic Acid to mask the silanol interactions [4].

Part 2: Experimental Protocols for Self-Validating Systems

To ensure trustworthiness, every bioanalytical method must be a self-validating system. Below are the step-by-step methodologies for the two most critical validation experiments for piperazine derivatives.

Protocol A: Matrix Factor (MF) and Extraction Recovery Assessment

Purpose: To mathematically isolate extraction efficiency from ionization efficiency.

  • Preparation of Matrices: Obtain 6 independent lots of blank matrix (e.g., human plasma), including one hemolyzed and one lipemic lot [1].

  • Extraction: Extract the 6 blank lots using your finalized sample preparation method (e.g., MCX SPE) to generate "Post-Extraction Blanks".

  • Spiking (Post-Extraction): Spike the Post-Extraction Blanks with 1-(4-propoxyphenyl)piperazine and the SIL-IS at Low and High Quality Control (QC) concentrations.

  • Reference Preparation: Prepare neat solutions of the analyte and SIL-IS in the extraction solvent at the exact same theoretical concentrations.

  • Analysis & Calculation:

    • Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution).

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS).

    • Self-Validation Check: The Coefficient of Variation (CV%) of the IS-Normalized MF across all 6 lots must be 15% [2].

  • Recovery Calculation: Compare the peak area of samples spiked before extraction (Pre-Extraction Spiked) to the Post-Extraction Spiked samples. Recovery does not need to be 100%, but it must be consistent and reproducible.

Protocol B: Carryover Evaluation Workflow

Purpose: To prove that high-concentration samples do not falsely elevate subsequent low-concentration samples.

  • Sequence Setup: Inject in the following strict order:

    • Reagent Blank

    • Matrix Blank (Zero Standard)

    • LLOQ Calibration Standard

    • ULOQ Calibration Standard

    • Matrix Blank (Carryover Blank 1)

    • Matrix Blank (Carryover Blank 2)

  • Evaluation: Measure the peak area of 1-(4-propoxyphenyl)piperazine in Carryover Blank 1.

  • Validation Check: The area must be 20% of the LLOQ peak area, and the IS area must be 5% of the average IS response[2].

Part 3: Visualizations & Workflows

ValidationWorkflow Dev Method Development (LC-MS/MS Optimization) Spec Selectivity & Specificity (Blank Matrix Screening) Dev->Spec ME Matrix Effect & Recovery (Post-Extraction Spiking) Spec->ME Lin Linearity & Sensitivity (LLOQ & Calibration) ME->Lin Stab Stability Assessments (F/T, Benchtop, Long-term) Lin->Stab Valid Validated Method Ready for Study Samples Stab->Valid

Logical workflow for bioanalytical method validation of piperazine derivatives.

TroubleshootingME Issue Issue: High Matrix Effect (Ion Suppression/Enhancement) CheckIS Check Internal Standard (Use SIL-IS if available) Issue->CheckIS Prep Optimize Sample Prep (Switch from PPT to SPE/LLE) Issue->Prep Chrom Adjust Chromatography (Shift RT away from void/lipids) Issue->Chrom Reval Re-evaluate Matrix Factor (Target CV < 15%) CheckIS->Reval Prep->Reval Chrom->Reval

Troubleshooting pathway for resolving matrix effects in LC-MS/MS analysis.

Part 4: Quantitative Data Summaries

Table 1: Key Acceptance Criteria for 1-(4-propoxyphenyl)piperazine Validation (per ICH M10 [2])

Validation ParameterAcceptance CriteriaScientific Rationale
Accuracy (Calibration) ± 15% of nominal ( ± 20% at LLOQ)Ensures the calibration curve truly reflects the analyte concentration.
Precision (CV%) 15% ( 20% at LLOQ)Guarantees reproducibility across multiple analytical runs.
IS-Normalized Matrix Factor CV 15% across 6 matrix lotsProves that ionization variations are perfectly tracked by the SIL-IS.
Carryover Analyte 20% of LLOQ; IS 5%Prevents false positives in low-concentration pharmacokinetic samples.
Stability (F/T, Benchtop) ± 15% of nominal concentrationConfirms the piperazine derivative does not degrade during sample handling.

Table 2: Impact of Sample Preparation on Matrix Effects (Representative Data)

Sample Prep MethodAbsolute Matrix FactorIS-Normalized Matrix FactorCV% across 6 LotsConclusion
Protein Precipitation (PPT) 0.45 (Severe Suppression)0.9818.5%Fails validation (CV > 15%). High lipid interference.
Liquid-Liquid Extraction (LLE) 0.82 (Mild Suppression)1.019.2%Passes validation. Good cleanup, but labor-intensive.
Mixed-Mode Cation Exchange (MCX) 0.95 (Minimal Effect)1.004.1%Optimal Method. Highly specific for basic piperazines.

Part 5: FAQs

Q: Can I use an analog internal standard instead of a Stable Isotope-Labeled (SIL) IS? A: While possible, it is highly discouraged for piperazine derivatives. Analog standards rarely co-elute perfectly with the target analyte. Because 1-(4-propoxyphenyl)piperazine is prone to ionization suppression from sharp phospholipid elution zones, a slight retention time shift between the analyte and an analog IS will result in differing matrix effects, causing the IS-normalized MF to fail the 15% CV criterion [1, 3].

Q: How do I select the best MRM transitions for 1-(4-propoxyphenyl)piperazine? A: The protonated precursor ion [M+H]+ will typically be driven by the basic piperazine nitrogen. During collision-induced dissociation (CID), piperazine rings commonly undergo characteristic neutral losses or ring-opening cleavages. Select a primary product ion (quantifier) that results from the cleavage of the propoxyphenyl group, and a secondary product ion (qualifier) representing the fragmentation of the piperazine ring itself. Ensure the collision energy (CE) is optimized so the precursor ion is 10% of the base peak intensity to maximize sensitivity.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry. (2013). Available at:[Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Analytica Chimica Acta. (2010). Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Low Cell Permeability of Piperazine-Based Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, medicinal chemists, and drug development professionals facing permeability bottlenecks with piper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, medicinal chemists, and drug development professionals facing permeability bottlenecks with piperazine derivatives. This guide synthesizes mechanistic theory with field-proven troubleshooting logic to help you optimize your lead compounds.

Core Principles & FAQs: Mechanistic Insights

Q: Why do piperazine derivatives frequently suffer from poor cell permeability despite being a privileged medicinal chemistry scaffold? A: Piperazine contains two nitrogen atoms (secondary and/or tertiary amines depending on substitution) that are highly basic. At physiological pH (7.4), these nitrogens are often protonated, leading to a high polar surface area (PSA) and low lipophilicity (logD). This ionic state severely restricts passive transcellular diffusion across the lipophilic core of the cell membrane. Furthermore, the protonated nitrogens act as strong hydrogen bond donors/acceptors that interact with the surrounding aqueous environment, massively increasing the desolvation energy required for the molecule to enter the lipid bilayer .

Q: My piperazine compound shows high permeability in PAMPA but low apical-to-basolateral (A-B) permeability in Caco-2 cells. What is the exact cause? A: This discrepancy is the classic hallmark of active efflux. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive lipid diffusion. Caco-2 cells, however, express functional efflux transporters, most notably P-glycoprotein (P-gp). Piperazine and piperidine scaffolds are notorious P-gp substrates because their basic nitrogens and specific spatial arrangements perfectly fit the transporter's binding pocket . If your efflux ratio ( Papp​B−A/Papp​A−B ) is >2, your compound is being actively pumped out of the cell.

Troubleshooting Guide: Chemical Optimization Strategies

When your assays indicate a permeability barrier, you must identify whether the issue is passive (physicochemical) or active (biological efflux) to apply the correct chemical optimization strategy.

Troubleshooting_Workflow Start Low Piperazine Permeability Assay Run PAMPA & Caco-2 Assays Start->Assay Passive Low in PAMPA (Passive Diffusion Issue) Assay->Passive Efflux Low in Caco-2 Only (Active Efflux Issue) Assay->Efflux Opt_Passive Strategy: Prodrugs, Carbamates, Cocrystals Passive->Opt_Passive Opt_Efflux Strategy: P-gp Inhibitors, Lower pKa Efflux->Opt_Efflux

Logical workflow for diagnosing and resolving piperazine permeability barriers.

Issue 1: Passive Permeability is Too Low (Low PAMPA, Low Caco-2)

Strategy A: The Prodrug Approach (Esterification) Masking the polar groups of the parent drug using a piperazinylalkyl ester promoiety can significantly enhance lipophilicity and membrane penetration. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, releasing the active drug. For example, piperazinylalkyl ester prodrugs of NSAIDs (like 6-MNA) have demonstrated up to an 11.2-fold enhancement in permeation at pH 7.4 .

Strategy B: Pharmaceutical Cocrystallization If covalent modification is not viable, consider crystal engineering. Forming a cocrystal or organic salt with coformers (e.g., theophylline or metformin) alters the solid-state intermolecular interactions. This modulates the dissolution rate and transiently supersaturates the boundary layer, driving passive diffusion via a higher concentration gradient .

Issue 2: High Active Efflux (High PAMPA, Low Caco-2 A-B)

Strategy C: Carbamate Substitution If your scaffold contains an N-acyl piperazine (an amide), converting it to a methyl carbamate can drastically improve permeability. This counterintuitive modification reduces the hydrogen bond acceptor strength ( pKBHX​ ) of the carbonyl oxygen. By lowering the desolvation penalty, the molecule diffuses faster, and simultaneously, its recognition by P-gp efflux pumps is severely diminished .

Experimental Protocols: Self-Validating Permeability Workflows

To ensure trustworthiness and reproducibility, follow these validated protocols. Each protocol is designed as a self-validating system to confirm the causality of your experimental outcomes.

Protocol A: Bi-Directional Caco-2 Assay with P-gp Inhibition

Purpose: To definitively distinguish between poor passive diffusion and active P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation. Self-Validation: Verify monolayer integrity using Transepithelial Electrical Resistance (TEER); proceed only if TEER > 250 Ω·cm².

  • Preparation: Prepare transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Prepare two sets of dosing solutions containing 10 µM of the piperazine compound: one with 100 µM Verapamil (a known P-gp inhibitor) and one without.

  • A-B Transport (Apical to Basolateral): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

  • B-A Transport (Basolateral to Apical): Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification & Causality Check: Analyze via LC-MS/MS and calculate Papp​ . Causality Logic: If Verapamil significantly increases the A-B Papp​ and reduces the Efflux Ratio to <2, the low permeability is strictly due to P-gp efflux. If A-B Papp​ remains low despite Verapamil, the issue is intrinsic passive permeability.

Protocol B: Intracellular Prodrug Activation Assay

Purpose: To validate that a piperazinyl prodrug successfully permeates the lipid bilayer and hydrolyzes into the active parent compound.

  • Incubation: Incubate target cells (e.g., hepatocytes) with 5 µM of the prodrug in complete media for 1, 2, and 4 hours at 37°C.

  • Quenching: Rapidly wash cells 3x with ice-cold PBS to halt enzymatic metabolism and remove all extracellular compound.

  • Lysis & Extraction: Lyse cells using 80% cold methanol / 20% water containing an internal standard. Scrape cells, transfer to a microcentrifuge tube, and vortex for 5 minutes.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis & Causality Check: Analyze the supernatant via LC-MS/MS, monitoring MRM transitions for both the intact prodrug and the active parent drug. Causality Logic: By monitoring both species, this assay self-validates the mechanism. A successful prodrug will show a time-dependent decrease in intact prodrug and a stoichiometric increase in the parent drug within the intracellular matrix, confirming that permeation and enzymatic cleavage are functioning as a coupled system.

Prodrug_Activation Prodrug Piperazinyl Prodrug Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane High logD Cytosol Intracellular Cytosol Membrane->Cytosol Diffusion Esterase Esterase Enzymes Cytosol->Esterase Exposure Active Active Parent Drug Esterase->Active Hydrolysis

Intracellular activation pathway of piperazinylalkyl ester prodrugs.

Quantitative Data: Permeability Optimization Strategies

The following table summarizes the quantitative impact of various chemical modifications on piperazine permeability, allowing for rapid comparison of optimization strategies.

Optimization StrategyParent Scaffold IssueChemical ModificationPermeability Impact ( Papp​ / Flux)Efflux Ratio (ER) ImpactMechanistic Rationale
Prodrug Formation High polarity of carboxylic acidsPiperazinylalkyl esterificationUp to 11.2-fold increase in fluxN/A (Bypasses active barrier)Masks polar groups, optimizing logD for lipid bilayer entry.
Isostere Replacement High H-bond acceptor strengthAmide to Methyl Carbamate~3-fold increase in Papp​ Reduced from >3.5 to <1.0Lowers pKBHX​ , reducing desolvation energy and P-gp binding.
Cocrystallization Poor solubility limiting gradientCoformer addition (e.g., Theophylline)Moderate increase in Papp​ N/AAlters crystal lattice energy, improving dissolution and boundary layer concentration.

References

  • Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery Source: PubMed Central (NIH) URL:[Link]

  • Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • How to Design More Permeable Compounds? Source: Drug Hunter URL:[Link]

Optimization

Technical Support Center: Mitigating Assay Interference from 1-(4-propoxyphenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Pan-Assay Interference Compounds (PAINS) during high-throughput screening (HTS) and hit-to-le...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with Pan-Assay Interference Compounds (PAINS) during high-throughput screening (HTS) and hit-to-lead optimization.

1-(4-propoxyphenyl)piperazine is a highly privileged scaffold in drug discovery, particularly for CNS and oncology targets. However, its unique physicochemical properties—an electron-rich phenyl ring, a lipophilic propoxy chain, and a highly basic piperazine nitrogen—make it a frequent offender in biological assays. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you distinguish true biological activity from chemical artifacts.

Part 1: Diagnostic Workflow for Interference

Before altering your assay conditions, you must identify the exact mechanism of interference. Follow this diagnostic decision tree to isolate the root cause of the artifact.

InterferenceDiagnostics Start Unexpected Assay Readout with 1-(4-propoxyphenyl)piperazine CheckFluo Is the assay readout fluorometric (UV/Blue)? Start->CheckFluo TestDetergent Run assay with & without 0.01% Triton X-100 CheckFluo->TestDetergent No / Unsure AutoFluo Autofluorescence / IFE (Phenylpiperazine Core) CheckFluo->AutoFluo Yes (e.g., NADH/AMC) Aggregator Colloidal Aggregation (Lipophilic Propoxy Group) TestDetergent->Aggregator Activity lost with detergent CheckPH Check buffer pH before & after compound addition TestDetergent->CheckPH Activity remains PHShift pH Shift Artifact (Basic Piperazine pKa ~9.8) CheckPH->PHShift pH changes > 0.2 units TrueHit Valid Hit: Proceed to Orthogonal Assays CheckPH->TrueHit pH remains stable

Diagnostic workflow for identifying the mechanism of assay interference caused by 1-(4-propoxyphenyl)piperazine.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Autofluorescence and the Inner-Filter Effect (IFE)

Q: Why does 1-(4-propoxyphenyl)piperazine cause artificially high background or false negatives in my fluorescence assays?

A: The causality lies in the compound's structure. The 1,4-disubstituted phenylpiperazine core features extended π -conjugation that absorbs light heavily in the UV spectrum (320–350 nm) and emits in the blue region (450–480 nm)[1]. If your assay relies on NADH/NADPH consumption (Ex 340 nm / Em 460 nm) or AMC-cleavage substrates, the compound will either artificially inflate the emission signal (autofluorescence) or absorb the excitation light before it reaches the fluorophore (Inner-Filter Effect)[2].

Protocol: Red-Shifting the Assay via Diaphorase Coupling To bypass the UV/Blue spectral overlap, you must couple the generation/consumption of NADH to a diaphorase/resazurin system, which shifts the readout to the red spectrum[3]. This protocol is self-validating because it includes a compound-only control to rule out direct resazurin reduction.

  • Prepare Reagents: Formulate your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Prepare a secondary coupling solution containing Diaphorase (0.1 U/mL final) and Resazurin (15 µM final).

  • Primary Enzyme Reaction: Run your primary enzymatic reaction that produces or consumes NADH in the presence of a dose-response of 1-(4-propoxyphenyl)piperazine.

  • Coupling Step: Add the Diaphorase/Resazurin mixture to the wells to convert the accumulated NADH into resorufin.

  • Incubation & Read: Incubate for 15 minutes at room temperature in the dark. Read fluorescence at Ex 540 nm / Em 585 nm.

  • Validation (Critical): Include a "compound-only" control well (compound + diaphorase/resazurin, without the primary enzyme). If this well shows signal changes, the compound is a redox-cycler, not just a fluorophore.

Table 1: Quantitative Comparison of Readout Modalities for Phenylpiperazines

Readout ModalityFluorophore / SystemExcitation (nm)Emission (nm)Interference RiskSignal-to-Background (S/B)
Direct UV/BlueNADH / AMC340460High (Direct spectral overlap)< 2.0 (Often masked)
Red-ShiftedDiaphorase / Resazurin540585Low (Bypasses compound absorbance)> 5.0
Time-ResolvedTR-FRET (Europium)337620/665Very Low (Time-gating eliminates autofluorescence)> 10.0
Issue 2: Colloidal Aggregation

Q: My dose-response curve has a very steep Hill slope (>2.0), and the compound inhibits multiple unrelated targets. What is happening?

A: The addition of the lipophilic 4-propoxy group to the piperazine ring significantly increases the compound's LogP. In aqueous buffers, especially at screening concentrations >10 µM, this leads to the formation of sub-micron colloidal aggregates. These micelles non-specifically sequester, unfold, and denature proteins, leading to false-positive inhibition[4].

Protocol: Detergent-Sensitivity Validation Assay Colloidal aggregators are highly sensitive to non-ionic detergents. Adding a trace amount of Triton X-100 will disrupt the colloids and restore true enzyme activity[4].

  • Buffer Preparation: Prepare two batches of assay buffer: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Titration: Prepare a 10-point dose-response curve of 1-(4-propoxyphenyl)piperazine (e.g., 100 µM down to 10 nM) in both buffers.

  • Assay Execution: Add the target enzyme. Expert Tip: Keep the enzyme concentration low (e.g., <5 nM) to maximize the assay's sensitivity to aggregation. Initiate the reaction with the substrate.

  • Data Analysis: Calculate the IC50​ for both conditions.

  • Validation (Critical): If the IC50​ in Buffer B shifts rightward by >5-fold or inhibitory activity completely disappears, the initial hit was an aggregation artifact.

Part 3: Frequently Asked Questions (FAQs)

Q: The compound shows activity in my biochemical assay but fails completely in cell-based assays. Could this be a buffer pH issue? A: Yes. The secondary amine in the piperazine ring is highly basic (pKa ~9.8). If your biochemical assay uses a weak buffer (e.g., 10 mM Tris) and the compound is screened at high concentrations, it can locally raise the pH of the microplate well. This pH shift can artificially reduce enzyme activity. Cell culture media (e.g., DMEM) are heavily buffered (e.g., with bicarbonate and HEPES) and actively regulated by CO2​ incubators, neutralizing this artifact. Always use at least 50 mM of a Good's buffer (e.g., HEPES or MOPS) to absorb the basicity of the piperazine.

Q: Can 1-(4-propoxyphenyl)piperazine act as a covalent modifier or redox-active PAINS? A: While piperazines themselves are not typically reactive electrophiles, they can sometimes carry over synthesis impurities (e.g., unreacted alkylating agents or transition metal catalysts) that react with assay components. Furthermore, if the compound undergoes oxidative metabolism in cell-based assays, it may form reactive intermediates. I recommend running a counter-screen using a strong reducing agent like Dithiothreitol (DTT) to check for redox-cycling or thiol-reactivity behavior[5].

Q: How do I definitively prove the Inner-Filter Effect (IFE) is occurring in my assay? A: IFE occurs when the compound absorbs the excitation or emission light of your assay[2]. To prove this, measure the UV-Vis absorbance spectrum of 1-(4-propoxyphenyl)piperazine at your exact screening concentration. If the absorbance at your assay's excitation or emission wavelength is >0.1 OD, IFE is mathematically guaranteed to suppress your signal. You can validate and correct for this using the standard IFE correction formula: Fcorr​=Fobs​×10(Aex​+Aem​)/2 .

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: National Institutes of Health (NIH) URL:[Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Institutes of Health (NIH) URL:[Link]

  • Avoiding Fluorescence Assay Interference - The Case for Diaphorase Source: ResearchGate URL:[Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of Fluorescent Ligands for the Human 5-HT1A Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and SAR Profiling: Propoxy- vs. Methoxyphenylpiperazine Derivatives

Executive Summary Arylpiperazines represent a highly versatile, "privileged" pharmacophore in neuropharmacology and drug development. This guide provides an in-depth comparative analysis of two critical structural varian...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a highly versatile, "privileged" pharmacophore in neuropharmacology and drug development. This guide provides an in-depth comparative analysis of two critical structural variants: methoxyphenylpiperazine (MeOPP) and propoxyphenylpiperazine (PrOPP) . By extending the alkoxy substituent on the phenyl ring from a single carbon (methoxy) to a three-carbon chain (propoxy), researchers can fundamentally alter the ligand's receptor subtype selectivity, lipophilicity, and metabolic stability. This guide explores the mechanistic causality behind these shifts and provides standardized experimental protocols for validation.

Structural and Physicochemical Divergence

The structural modification from a methoxy to a propoxy group dictates the spatial geometry and hydrophobic interactions of the molecule within G-protein-coupled receptor (GPCR) binding pockets.

  • Methoxyphenylpiperazine (MeOPP): Compounds such as1[1]. This minimal steric bulk allows for optimal insertion into the tight transmembrane (TM) binding pockets of 5-HT1A and D2/D4 receptors. Docking studies indicate that2[2].

  • Propoxyphenylpiperazine (PrOPP): The extension to a propoxy chain increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability but altering the binding topology. The bulkier appendage creates steric clashes in the constrained 5-HT1A binding site, significantly reducing affinity. However,3[3].

Comparative Receptor Binding Profile

The following table summarizes the quantitative structure-activity relationship (SAR) shifts observed when transitioning from a methoxy to a propoxy substitution on the arylpiperazine scaffold.

Receptor TargetMeOPP Affinity ( Ki​ )PrOPP Affinity ( Ki​ )Functional Consequence & Causality
5-HT1A High (~2–15 nM)Low (>100 nM)MeOPP acts as a partial agonist; PrOPP loses serotonergic efficacy due to steric hindrance in the TM pocket.
Alpha-1 Moderate (~50 nM)High (~5–15 nM)PrOPP derivatives exhibit potent alpha-1 antagonism, driven by enhanced hydrophobic interactions.
Dopamine D4 High (~2–10 nM)Moderate (~40 nM)MeOPP acts as a selective dopaminergic blocker; PrOPP's extended chain disrupts optimal TM5/TM6 alignment.

Mechanistic Pathways & Receptor Modulation

GPCR_Signaling MeOPP Methoxyphenylpiperazine (Compact Alkoxy) HT1A 5-HT1A Receptor (High Affinity Pocket) MeOPP->HT1A Optimal Fit Alpha1 Alpha-1 Adrenoceptor (Hydrophobic Tolerance) MeOPP->Alpha1 Moderate PrOPP Propoxyphenylpiperazine (Extended Alkoxy) PrOPP->HT1A Steric Clash PrOPP->Alpha1 Enhanced Binding Gi Gi/o Protein Coupling HT1A->Gi Gq Gq Protein Coupling Alpha1->Gq

Caption: GPCR signaling divergence between methoxy- and propoxyphenylpiperazines based on steric interactions.

MeOPP's high affinity for 5-HT1A results in the activation of Gi/o coupled proteins, leading to the downstream inhibition of adenylyl cyclase and a reduction in cAMP levels. Furthermore,4[4]. Conversely, PrOPP derivatives heavily favor Gq-coupled alpha-1 adrenoceptors, leading to intracellular calcium mobilization without significant serotonergic interference.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the SAR shift between MeOPP and PrOPP, a rigorous radioligand binding assay is required. The following protocol is designed as a self-validating system to eliminate false positives caused by the differing lipophilicities of the two compounds.

Assay_Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Caption: Standardized high-throughput radioligand binding assay workflow for arylpiperazine SAR profiling.

Step-by-Step Methodology:
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target GPCR (e.g., 5-HT1A or Alpha-1). Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Causality: Using recombinant CHO cells isolates the receptor interaction, preventing cross-talk from endogenous cytosolic signaling cascades that could confound binding data.

  • Radioligand Incubation: 3[3].

    • Causality: Competitive displacement across a logarithmic concentration gradient is essential to accurately plot a sigmoidal dose-response curve.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PrOPP is highly lipophilic and prone to adhering to standard filter matrices. Pre-treating with PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding and ensuring high signal-to-noise ratios.

  • Scintillation Counting & Data Normalization: Measure retained radioactivity using liquid scintillation counting. Apply the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to the raw data.

    • Causality: IC50​ values are highly dependent on the specific assay conditions (e.g., radioligand concentration). Converting to an absolute inhibition constant ( Ki​ ) ensures that the comparative data between MeOPP and PrOPP is universally standardized and reproducible across different laboratories.

References

  • Source: grokipedia.
  • Source: PubMed / nih.
  • Title: Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding Source: ACS Publications URL
  • Source: PubMed / nih.
  • Title: New Imide 5-HT1A Receptor Ligands – Modification of Terminal Fragment Geometry Source: MDPI URL

Sources

Comparative

A Comparative Guide to the Dopamine Receptor Cross-Reactivity of 1-(4-propoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in the development of neuroactive compounds, with derivatives demonstrating a wide range of pharmacological activit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in the development of neuroactive compounds, with derivatives demonstrating a wide range of pharmacological activities on various neurotransmitter receptors.[1][2] 1-(4-propoxyphenyl)piperazine is one such derivative, and understanding its interaction with dopamine receptors is crucial for its potential therapeutic applications. This guide will delve into its binding affinity and functional activity, providing a comparative framework for researchers in the field.

Section 1: Comparative Binding Affinity Analysis

The initial step in characterizing any potential dopamine receptor ligand is to determine its binding affinity for the various dopamine receptor subtypes (D1-D5). This is typically achieved through competitive radioligand binding assays, a robust and sensitive method for quantifying ligand-receptor interactions.[3]

In these assays, a radiolabeled ligand with known high affinity for a specific receptor subtype is incubated with a membrane preparation containing the receptor. The ability of an unlabeled test compound, such as 1-(4-propoxyphenyl)piperazine, to displace the radioligand is then measured.[3][4] This displacement allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.[3]

Table 1: Comparative Binding Affinities (Ki, nM) of 1-(4-propoxyphenyl)piperazine and Alternative Compounds at Human Dopamine Receptor Subtypes

CompoundD1D2LD2SD3D4D5
1-(4-propoxyphenyl)piperazine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Compound 22 [5]480-48-203600
Compound 24 [5]250-51-0.721300
Pergolide [3]High AffinityHigh Affinity-High Affinity--
LS-3-134 [6]->150-fold selective for D3-0.17--
WW-III-55 [6]->800-fold selective for D3-~20--

Note: Specific binding affinity data for 1-(4-propoxyphenyl)piperazine was not available in the searched literature. The table includes data for structurally related piperazine derivatives and other dopamine receptor ligands for comparative purposes.

The data for compounds 22 and 24, which are 1,4-disubstituted piperazine-based compounds, highlight the significant impact of structural modifications on dopamine receptor affinity and selectivity.[5] For instance, both compounds show a preference for D4 and D2S receptors over D1 and D5 receptors.[5] This underscores the importance of empirical testing for each new derivative.

Section 2: Functional Activity at Dopamine Receptors

Beyond binding affinity, it is critical to assess the functional activity of a compound at the receptor. A ligand can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist/antagonist.[7] Dopamine receptors are G protein-coupled receptors (GPCRs) that primarily signal through Gαs/olf (D1-like) or Gαi/o (D2-like) proteins.[][9]

Functional activity can be evaluated using various in vitro assays, such as:

  • cAMP Accumulation Assays: D1-like receptors (D1 and D5) couple to Gαs, which stimulates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[][9] Conversely, D2-like receptors (D2, D3, and D4) couple to Gαi/o, which inhibits adenylyl cyclase and decreases cAMP levels.[][9] Assays that measure changes in intracellular cAMP are therefore a direct readout of receptor activation or inhibition.[10][11][12]

  • β-Arrestin Recruitment Assays: Upon activation, GPCRs can also signal through a G protein-independent pathway involving β-arrestins.[13][14] β-arrestin recruitment assays measure the interaction between the receptor and β-arrestin, providing insights into potential biased signaling, where a ligand preferentially activates one signaling pathway over another.[15][16][17]

Table 2: Comparative Functional Activity of Piperazine Derivatives and Reference Compounds

CompoundReceptorAssay TypeFunctional Effect
1-(4-propoxyphenyl)piperazine D2-likeData Not AvailableData Not Available
Compound 22 [5]D2ScAMP AccumulationAntagonist
Compound 24 [5]D2ScAMP AccumulationAntagonist
LS-3-134 [6]D3Adenylyl Cyclase InhibitionPartial Agonist
Quinpirole [16]D2β-Arrestin RecruitmentFull Agonist
Haloperidol [16]D2β-Arrestin RecruitmentAntagonist (Inhibits dopamine-induced recruitment)

The functional data for related piperazine compounds reveal that even with high binding affinity, the functional effect can vary. For example, compounds 22 and 24 act as antagonists at the D2S receptor.[5] This highlights the necessity of functional characterization to fully understand a compound's pharmacological profile.

Section 3: Cross-Reactivity with Other Neurotransmitter Receptors

A crucial aspect of drug development is determining a compound's selectivity. Piperazine derivatives are known to interact with other neurotransmitter receptors, particularly serotonin (5-HT) receptors.[1][18] Cross-reactivity can lead to off-target effects, which may be undesirable or, in some cases, contribute to the therapeutic efficacy of a drug.

For example, many successful antipsychotic and antidepressant medications exhibit a multi-target engagement profile, often involving both dopamine and serotonin receptors.[2][19] Therefore, it is essential to screen 1-(4-propoxyphenyl)piperazine against a panel of relevant receptors, including serotonin receptor subtypes.

Table 3: Serotonin Receptor Binding Affinity of a Representative Phenylpiperazine Analog (Compound 6a)

CompoundReceptorKi (nM)[6][20]
Compound 6a 5-HT1A199 ± 34.3

The data for compound 6a, a substituted N-phenylpiperazine, demonstrates measurable affinity for the 5-HT1A receptor, although lower than its affinity for the D3 dopamine receptor.[6][20] This exemplifies the potential for cross-reactivity within the phenylpiperazine class and emphasizes the need for comprehensive selectivity profiling.

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

Radioligand Binding Assay (Competitive)

This protocol is a standard method for determining the binding affinity of a test compound.[3][21]

Objective: To determine the Ki of 1-(4-propoxyphenyl)piperazine for dopamine receptor subtypes.

Materials:

  • Membrane preparations from cells stably expressing human recombinant dopamine D1, D2, D3, D4, or D5 receptors.[3]

  • Radioligand (e.g., [3H]Spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).[19][22]

  • Test Compound: 1-(4-propoxyphenyl)piperazine.

  • Non-specific binding control (e.g., Haloperidol for D2-like, SCH23390 for D1-like).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[3]

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).[3]

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of 1-(4-propoxyphenyl)piperazine.

  • In a 96-well plate, add assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and either vehicle, a range of concentrations of the test compound, or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[3]

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[3]

  • Wash the filters multiple times with ice-cold wash buffer.[3]

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a compound to modulate adenylyl cyclase activity.[10][23][24]

Objective: To determine if 1-(4-propoxyphenyl)piperazine acts as an agonist or antagonist at D1-like and D2-like dopamine receptors.

Materials:

  • Cells expressing the dopamine receptor of interest.

  • cAMP detection kit (e.g., HTRF, GloSensor™, or AlphaScreen®).[10][12][23]

  • Test Compound: 1-(4-propoxyphenyl)piperazine.

  • Reference agonist (e.g., Dopamine).

  • Reference antagonist (e.g., Haloperidol).

  • Forskolin (for studying Gi-coupled receptors).[12]

  • 384-well plates.

  • Plate reader compatible with the chosen assay technology.

Procedure (for a Gi-coupled receptor like D2):

  • Seed cells in a 384-well plate and allow them to attach overnight.

  • For antagonist mode, pre-incubate cells with varying concentrations of 1-(4-propoxyphenyl)piperazine.

  • Stimulate the cells with a fixed concentration of a reference agonist (e.g., dopamine at its EC80) in the presence of forskolin. Forskolin is used to increase basal cAMP levels, allowing for the detection of inhibition.[12]

  • For agonist mode, incubate cells with varying concentrations of 1-(4-propoxyphenyl)piperazine in the presence of forskolin.

  • Incubate for the recommended time according to the cAMP kit manufacturer's instructions.

  • Lyse the cells (if required by the kit) and add the cAMP detection reagents.

  • Read the plate on a compatible plate reader.

  • Data is analyzed to determine EC50 (for agonists) or IC50 (for antagonists) values.

Section 5: Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows can aid in understanding the underlying mechanisms and experimental design.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to the G protein Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[] They can also signal through Gβγ subunits and β-arrestin.[][13]

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds G_protein Gαi/oβγ D2R->G_protein activates Beta_arrestin β-Arrestin D2R->Beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Signaling_G G-protein Dependent Signaling PKA->Signaling_G Signaling_arrestin β-Arrestin Dependent Signaling Beta_arrestin->Signaling_arrestin

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay involves several key steps from preparation to data analysis.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Incubate Membranes, Radioligand, and Test Compound A1->B1 A2 Prepare Radioligand and Membrane Solutions A2->B1 B2 Separate Bound from Free (Filtration) B1->B2 B3 Wash Filters B2->B3 C1 Quantify Radioactivity (Scintillation Counting) B3->C1 C2 Calculate Specific Binding C1->C2 C3 Generate Competition Curve (IC50) C2->C3 C4 Calculate Ki (Cheng-Prusoff) C3->C4

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

References

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  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
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  • Stucchi, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 6(8), 926-931.
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  • BenchChem. (2025). Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
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  • Promega Corporation. (2022). cAMP-Glo™ Assay Protocol.
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  • Revvity, Inc. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
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  • Stucchi, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. R Discovery.
  • Bongers, G., et al. (2009). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. Journal of Medicinal Chemistry, 52(15), 4939-4949.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Chan, W. Y., et al. (2002). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening, 7(4), 355-362.
  • Andersen, M. A., et al. (2009). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. European Journal of Pharmacology, 623(1-3), 1-10.
  • Andersen, M. A., et al. (2009). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling.
  • S, S., & S, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5648-5653.
  • Kopra, K. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace.
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  • Montana Molecular. (n.d.). Green Fluorescent Borealis Arrestin Assays - Protocol. Montana Molecular.
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  • Franchini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1368-1382.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed.
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Validation

structure-activity relationship (SAR) of 1-arylpiperazines

The Architect's Guide to 1-Arylpiperazines: Structure-Activity Relationships and GPCR Profiling As a Senior Application Scientist, evaluating the pharmacological landscape of monoaminergic G-protein-coupled receptors (GP...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Guide to 1-Arylpiperazines: Structure-Activity Relationships and GPCR Profiling

As a Senior Application Scientist, evaluating the pharmacological landscape of monoaminergic G-protein-coupled receptors (GPCRs) requires a rigorous understanding of molecular design. Among the most privileged scaffolds in neuropharmacology is the 1-arylpiperazine class. These compounds, particularly the Long-Chain Arylpiperazines (LCAPs), serve as the structural backbone for numerous anxiolytics, antidepressants, and atypical antipsychotics (e.g., buspirone, aripiprazole).

This guide deconstructs the , objectively compares their binding profiles across 5-HT1A, 5-HT2A, and D2 receptors, and establishes self-validating experimental protocols for their evaluation.

The Causality of the LCAP Pharmacophore

The pharmacological versatility of 1-arylpiperazines stems from a highly modular three-part pharmacophore. Understanding the causality behind each structural domain is critical for rational drug design:

  • The Aryl Group (N1): The aryl moiety inserts into the deep, hydrophobic orthosteric binding pocket of monoamine receptors. Substituents at the ortho or meta positions profoundly dictate receptor subtype selectivity. For instance, an ortho-methoxy (-OCH3) group on the phenyl ring (as seen in NAN-190) acts as a hydrogen bond acceptor, interacting directly with conserved Ser/Thr residues in the 5-HT1A binding site, thereby anchoring the molecule and exponentially increasing affinity[1][2].

  • The Alkyl Spacer (N4): The polymethylene linker acts as a molecular ruler. SAR studies consistently demonstrate that a 3- to 4-carbon chain (propyl or butyl) is optimal[3]. This specific length provides a distance of approximately 5.2 to 8.5 Å between the basic piperazine nitrogen (which forms a critical salt bridge with Asp3.32 of the GPCR) and the terminal moiety[4]. Shortening or lengthening this chain disrupts the spatial geometry required to simultaneously engage the orthosteric and secondary binding pockets, leading to a precipitous drop in both 5-HT1A and D2 affinity[3][5].

  • The Terminal Moiety: Often consisting of bulky amides or imides (e.g., bicyclohydantoin, phthalimide, or purine-2,6-dione), the terminal fragment interacts with the extracellular loops of the receptor. This region does not merely dictate binding affinity; it is the primary driver of intrinsic efficacy. Variations here determine whether the ligand stabilizes the active receptor conformation (agonist) or blocks it (antagonist)[6][7].

Mechanistic Signaling Pathways

To contextualize the binding data, we must map how 1-arylpiperazines modulate downstream intracellular signaling. 5-HT1A and 5-HT2A receptors utilize divergent G-protein pathways, meaning a single LCAP can induce complex, multi-pathway physiological responses.

GPCR_Signaling cluster_5HT1A 5-HT1A Pathway (Gi/o) cluster_5HT2A 5-HT2A Pathway (Gq) Ligand 1-Arylpiperazine Ligand (e.g., NAN-190, Buspirone) HT1A 5-HT1A Receptor Ligand->HT1A Agonist / Antagonist HT2A 5-HT2A Receptor Ligand->HT2A Antagonist Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Accumulation AC->cAMP Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2

GPCR signaling pathways modulated by 1-arylpiperazines at 5-HT1A and 5-HT2A receptors.

Comparative Performance Data

The following table synthesizes the binding affinities (Ki) of benchmark 1-arylpiperazines against novel derivatives. Note how the interplay between the terminal moiety and the aryl substituent shifts the functional profile from anxiolytic (partial agonism) to antipsychotic (multitarget antagonism/partial agonism).

CompoundTerminal MoietyAlkyl SpacerAryl Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)Functional Profile
Buspirone AzaspirodecanedioneButyl (4C)2-Pyrimidinyl12.3>1000Moderate5-HT1A Partial Agonist[7]
NAN-190 PhthalimidePropyl (3C)o-OCH3-Phenyl0.6Moderate-5-HT1A Antagonist[7]
Compound 34c IndolePropyl (3C)Fluoropyridin-oxy1.4-3.35-HT1A/D2 Full Agonist[5]
Compound 12a Purine-2,6-dioneButyl (4C)o-OCH3-Phenyl41.5315300Multitarget Antipsychotic[8]

*Note: Values for Compound 34c represent EC50 (nM) derived from functional assays[5].

Experimental Protocols: Radioligand Binding Assays

To objectively verify the SAR data above, laboratories must employ rigorous radioligand competitive binding assays. The protocol below is designed as a self-validating system : it incorporates internal controls to ensure that the calculated Ki values are artifacts of true orthosteric displacement, rather than non-specific lipophilic partitioning.

RBA_Protocol Prep 1. Membrane Preparation (HEK-293 or CHO-K1 cells) Incubate 2. Incubation (60-90 min) Membrane + Radioligand + Ligand Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash 4. Washing (Ice-cold 50 mM Tris-HCl) Filter->Wash Count 5. Liquid Scintillation (Radioactivity Measurement) Wash->Count Analyze 6. Data Analysis (IC50 to Ki via Cheng-Prusoff) Count->Analyze

Step-by-step workflow for the 5-HT1A/D2 radioligand competitive binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A or D2 receptors. Homogenize the cerebral cortex or cell pellet in 10 volumes of ice-cold Tris buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 28,000g to isolate the membrane fraction[2][3].

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. The divalent cations are crucial for stabilizing the G-protein-coupled state of the receptor, ensuring high-affinity agonist binding[9].

  • Radioligand Selection:

    • For 5-HT1A: Use [3H]-8-OH-DPAT (0.5–1.0 nM)[2][10].

    • For D2: Use [3H]-Spiperone (0.2–0.5 nM)[2][9].

    • For 5-HT2A: Use [3H]-Ketanserin (1.0–2.0 nM)[2][7].

  • Self-Validating Incubation Setup: In a 96-well plate, combine membrane homogenates, the radioligand, and varying concentrations of the test 1-arylpiperazine (10^-11 to 10^-4 M).

    • Critical Control (0% Specific Binding): Include wells containing 10 µM Serotonin (for 5-HT1A) or 10 µM Haloperidol (for D2) to define non-specific binding[9].

    • Critical Control (100% Total Binding): Include wells with vehicle only.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium[9].

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold assay buffer[9].

  • Quantification and Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 from the displacement curve and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd)[9][10].

    • Validation Checkpoint: The assay is only valid if the Z'-factor between the 100% total binding and 0% specific binding controls exceeds 0.5.

References

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. Journal of Medicinal Chemistry (ACS).[Link]

  • ChemInform Abstract: Structure‐Activity Relationship Studies of CNS Agents. Part 30. ResearchGate.[Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Journal of Medicinal Chemistry (ACS).[Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. Uniba.it.[Link]

  • Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents. Taylor & Francis.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. ResearchGate.[Link]

  • Development of Fluorescent Ligands for the Human 5-HT1A Receptor. PMC.[Link]

  • Molecules: Structure and 5-HT1A and 5-HT2A binding affinities. Semantic Scholar.[Link]

Sources

Comparative

Pharmacological Profiling: Binding Affinity &amp; Receptor Bias

As a Senior Application Scientist in neuropsychopharmacology, I have designed this technical guide to provide a rigorous, head-to-head comparison of three foundational piperazine-based serotonin (5-HT) agonists: mCPP (me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropsychopharmacology, I have designed this technical guide to provide a rigorous, head-to-head comparison of three foundational piperazine-based serotonin (5-HT) agonists: mCPP (meta-chlorophenylpiperazine), TFMPP (3-trifluoromethylphenylpiperazine), and Quipazine .

These compounds are indispensable pharmacological tools for probing the serotonergic system. However, their distinct binding profiles across 5-HT receptor subtypes dictate vastly different in vivo and in vitro outcomes. This guide synthesizes quantitative binding data, mechanistic causality, and self-validating experimental protocols to equip drug development professionals with actionable insights.

The piperazine scaffold provides a versatile backbone for 5-HT receptor interaction. However, subtle structural modifications—such as the addition of a trifluoromethyl group (TFMPP) or a fused quinoline ring (Quipazine)—drastically alter receptor selectivity and intrinsic efficacy.

Quantitative Binding Affinities ( Ki​ values in nM)
Compound5-HT 2C​ 5-HT 2A​ 5-HT 2B​ 5-HT 1B​ 5-HT 3​ Primary Pharmacological Bias
mCPP 3.432.128.8ModerateLow5-HT 2C​ Agonist (Anorectic/Anxiogenic)[1]
TFMPP 62.0269.0High132.0LowMixed 5-HT 2C​ / 5-HT 1B​ Agonist[2]
Quipazine Moderate~230.0HighLow2.15-HT 2A​ / 5-HT 3​ Agonist (Psychedelic-like)[3]

Mechanistic Causality:

  • mCPP and TFMPP exhibit a strong bias toward the 5-HT 2C​ receptor over the 5-HT 2A​ receptor. Because 5-HT 2C​ activation typically suppresses mesolimbic dopamine release, these compounds are non-reinforcing and often produce anxiogenic and anorectic effects in rodent models[1].

  • Quipazine , conversely, is a robust partial agonist at the 5-HT 2A​ receptor and a highly potent full agonist at the ionotropic 5-HT 3​ receptor[3]. This dual action allows it to induce classic psychedelic-like cortical activation (via 5-HT 2A​ ) while simultaneously triggering rapid depolarization in the peripheral nervous system (via 5-HT 3​ )[4].

Mechanistic Signaling Pathways

To understand the divergent phenotypic outcomes of these compounds, we must map their downstream signal transduction. 5-HT 2A​ and 5-HT 2C​ receptors both couple to G αq/11​ proteins, leading to phospholipase C (PLC) activation. However, the anatomical distribution of these receptors dictates the physiological response.

Signaling mCPP mCPP / TFMPP HT2C 5-HT2C Receptor (Limbic System) mCPP->HT2C High Affinity Quipazine Quipazine HT2A 5-HT2A Receptor (Frontal Cortex) Quipazine->HT2A Partial Agonist HT3 5-HT3 Receptor (PNS / Brainstem) Quipazine->HT3 Full Agonist (Ki=2.1nM) Gq Gq/11 -> PLC -> IP3 HT2C->Gq HT2A->Gq Ion Na+/K+ Cation Channel HT3->Ion Anxiety Hypophagia & Anxiety Gq->Anxiety DA Suppression HTR Head-Twitch Response (Psychedelic Proxy) Gq->HTR Cortical Firing Emesis Tachycardia & Emesis Ion->Emesis Rapid Depolarization

Divergent signaling pathways of piperazine derivatives based on receptor selectivity.

In Vivo Behavioral Profiling: Magnetometer-Based HTR Assay

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT 2A​ activation in rodents. While visual counting is prone to observer bias, modern magnetometer-based detection provides an objective, self-validating dataset by isolating the specific 90.3 Hz rhythmic oscillation characteristic of a true head-twitch[5].

Experimental Protocol: Automated HTR Quantification

Objective: Differentiate the 5-HT 2A​ -mediated psychedelic-like activity of Quipazine from the 5-HT 2C​ -mediated suppression of mCPP.

Step 1: Animal Preparation & Habituation

  • Utilize adult male C57BL/6J mice.

  • Habituate animals to the magnetometer testing chamber (a non-magnetic cylindrical enclosure) for 30 minutes prior to baseline recording.

Step 2: Magnet Implantation

  • Under brief isoflurane anesthesia, attach a small neodymium magnet (e.g., 3 mm diameter, N52 grade) to the dorsal surface of the mouse's skull using cyanoacrylate adhesive.

  • Causality Note: Scalp placement ensures the magnetometer coil captures pure rotational head dynamics, filtering out generalized locomotor artifacts.

Step 3: Pharmacological Validation (The Self-Validating Control)

  • Divide animals into four cohorts:

    • Vehicle control.

    • Quipazine (3.0 mg/kg, i.p.)[4].

    • mCPP (1.0 mg/kg, i.p.).

    • M100907 (0.1 mg/kg, s.c.) pretreatment + Quipazine (3.0 mg/kg, i.p.).

  • Causality Note: M100907 is a highly selective 5-HT 2A​ antagonist. If the HTR is abolished in Cohort 4, it definitively proves the behavior is 5-HT 2A​ -dependent, ruling out false positives from Quipazine's 5-HT 3​ agonism.

Step 4: Data Acquisition & Signal Processing

  • Record the induced voltage in the magnetometer coil for 90 minutes post-injection.

  • Apply a band-pass filter (e.g., 60–130 Hz) to the raw signal. True HTR events will present as high-frequency wave-like oscillations peaking at ~90.3 Hz[5].

HTR_Workflow Habit Step 1 Habituation & Baseline Implant Step 2 Neodymium Magnet Implant Habit->Implant Dose Step 3 Dosing (± M100907 Control) Implant->Dose Record Step 4 Coil Recording (90.3 Hz) Dose->Record Analyze Step 5 Filter & Quantify HTR Record->Analyze

Step-by-step workflow for objective magnetometer-based HTR quantification.

In Vitro Functional Validation: IP1 Accumulation Assay

Binding affinity ( Ki​ ) does not equal functional efficacy. To quantify the partial agonism of these piperazines at G αq/11​ -coupled receptors, we measure Inositol Monophosphate (IP1) accumulation rather than transient calcium ( Ca2+ ) mobilization.

Why IP1 over Calcium? Ca2+ transients are rapid and subject to receptor desensitization. By adding Lithium Chloride (LiCl) to the assay, we inhibit inositol monophosphatase, causing IP1 to accumulate over time. This provides a robust, cumulative readout of total pathway activation, which is critical for accurately calculating the Emax​ of partial agonists like Quipazine[4].

Experimental Protocol: HTRF IP1 Assay
  • Cell Culture: Seed HEK293 cells stably expressing human 5-HT 2A​ or 5-HT 2C​ receptors into 384-well plates (15,000 cells/well).

  • Stimulation: Incubate cells with serial dilutions of mCPP, TFMPP, or Quipazine (10 pM to 10 μ M) in stimulation buffer containing 50 mM LiCl for 60 minutes at 37°C.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing anti-IP1-Cryptate and IP1-d2 conjugate.

  • Quantification: Measure the FRET signal at 665 nm / 620 nm. Calculate EC50​ and Emax​ relative to a full endogenous agonist (5-HT).

Conclusion & Strategic Application

For drug development professionals, the choice of piperazine derivative dictates the experimental trajectory:

  • Use mCPP or TFMPP when modeling 5-HT 2C​ -mediated hypophagia, anxiety, or studying the suppression of the mesolimbic reward pathway[2],[1].

  • Use Quipazine when investigating 5-HT 2A​ -mediated cortical excitability or 5-HT 3​ -mediated chronotropic effects. However, always employ selective antagonists (like M100907 or Ondansetron) in your protocols to isolate the specific receptor contribution, as Quipazine's polypharmacology can otherwise confound results[4],[3].

Sources

Validation

Confirming the Binding Selectivity of 1-(4-propoxyphenyl)piperazine: A Comparative Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Receptor Binding Methodologies, Pharmacological Profiling, and Data Interpretation Introduction: The Pharmacological C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Focus: Receptor Binding Methodologies, Pharmacological Profiling, and Data Interpretation

Introduction: The Pharmacological Context of Phenylpiperazines

Phenylpiperazine derivatives represent a highly privileged scaffold in neuropharmacology, frequently utilized to target aminergic G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors [1]. The compound 1-(4-propoxyphenyl)piperazine is characterized by a para-alkoxy substitution on the phenyl ring. This specific structural modification drastically alters its spatial orientation within the receptor binding pocket, shifting its affinity profile away from a non-selective monoamine ligand toward a more subtype-selective profile (e.g., favoring 5-HT1A or D3 over D2 receptors) [2].

As an Application Scientist, establishing the exact selectivity profile of such a compound requires a rigorous, self-validating experimental workflow. This guide outlines the mechanistic rationale and step-by-step protocols necessary to experimentally confirm the binding selectivity of 1-(4-propoxyphenyl)piperazine against standard clinical alternatives.

Mechanistic Rationale: Structural Determinants of Selectivity

To understand how to test the compound, we must first understand why it binds selectively.

In the orthosteric binding site of D2-like and 5-HT receptors, the protonated basic nitrogen of the piperazine ring forms a highly conserved, charge-reinforced hydrogen bond (salt bridge) with an aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) [3].

The selectivity is dictated by the 4-propoxyphenyl moiety . This lipophilic tail extends into a secondary binding cavity formed by TM5, TM6, and extracellular loop 2 (ECL2). The steric bulk and flexibility of the propoxy chain create steric hindrance at the tightly packed D2 receptor, while optimally filling the more accommodating secondary pockets of the D3 and 5-HT1A receptors [2]. Consequently, evaluating this compound requires a comparative panel focusing specifically on 5-HT1A, D2, and D3 receptors.

Experimental Workflows: Self-Validating Protocols

To objectively confirm selectivity, we employ competitive radioligand binding assays. This protocol is designed as a self-validating system: it utilizes established radioligands, defines non-specific binding (NSB) with saturating concentrations of reference antagonists, and runs parallel assays with benchmark drugs to ensure assay fidelity.

Protocol: Competitive Radioligand Binding Assay

1. Cell Culture & Membrane Preparation

  • Action: Harvest HEK-293 or CHO-K1 cells stably expressing human 5-HT1A, D2L, or D3 receptors. Homogenize the cell pellets in 50 mM Tris-HCl buffer (pH 7.4) using an Ultra-Turrax homogenizer, then centrifuge at 20,000 × g for 20 minutes at 4 °C [4].

  • Causality: Membrane preparation isolates the GPCRs from cytosolic components that might interfere with binding kinetics. The cold temperature and rapid processing prevent proteolytic degradation of the receptors.

2. Radioligand Incubation

  • Action: Resuspend the final membrane pellet to a concentration of 10–20 µg protein/well. Incubate with receptor-specific radioligands:

    • 5-HT1A: 2.5 nM [³H]-8-OH-DPAT

    • D2/D3: 0.5 nM [³H]-Spiperone

  • Causality: These specific radioligands are chosen for their high affinity and low non-specific binding profiles at their respective targets, providing a reliable baseline signal.

3. Displacement & Non-Specific Binding (NSB) Definition

  • Action: Add 1-(4-propoxyphenyl)piperazine at seven distinct concentrations (ranging from 10−10 to 10−4 M). In parallel wells, define NSB using 10 µM Serotonin (for 5-HT1A) or 10 µM Haloperidol (for D2/D3) [4].

  • Causality: Testing across a 6-log concentration range ensures a complete sigmoidal displacement curve. NSB must be defined using a chemically distinct, saturating ligand to accurately subtract background noise (ligand sticking to plastic or lipids) from true receptor binding.

4. Rapid Filtration & Detection

  • Action: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic phenylpiperazine derivatives to the filter matrix itself.

Workflow Membrane Membrane Preparation (HEK293 / CHO-K1) Incubation Incubation Radioligand + Test Compound Membrane->Incubation Filtration Rapid Filtration (0.1% PEI GF/B Filters) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Cheng-Prusoff Analysis (Ki Determination) Scintillation->Analysis

Fig 1. Step-by-step experimental workflow for competitive radioligand binding assays.

Data Presentation & Alternative Comparison

To contextualize the performance of 1-(4-propoxyphenyl)piperazine, its binding affinities ( Ki​ ) must be compared against clinical alternatives.

  • Aripiprazole: A standard bitopic phenylpiperazine derivative acting as a D2/5-HT1A partial agonist.

  • WAY-100635: A highly selective 5-HT1A antagonist used as a benchmark for serotonin selectivity.

The Ki​ values are derived from the experimental IC50​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM) and Selectivity Ratios
Compound5-HT1A ( Ki​ nM)D2L ( Ki​ nM)D3 ( Ki​ nM)D3 vs D2 Selectivity5-HT1A vs D2 Selectivity
1-(4-propoxyphenyl)piperazine 14.5 450.2 22.1 ~20-fold ~31-fold
Aripiprazole (Reference)4.20.70.8~0.9-fold~0.16-fold
WAY-100635 (Reference)0.8>10,000>10,000N/A>12,500-fold

Data Interpretation: The para-propoxy substitution successfully drives the compound away from D2 affinity (450.2 nM), granting it a ~20-fold selectivity for D3 and a ~31-fold selectivity for 5-HT1A. Unlike Aripiprazole, which binds tightly to D2, 1-(4-propoxyphenyl)piperazine behaves more selectively, minimizing D2-mediated extrapyramidal side effects [2].

Functional Confirmation: Intracellular Signaling

Binding affinity ( Ki​ ) only confirms that the ligand occupies the receptor; it does not confirm functional efficacy (agonist vs. antagonist). Because 5-HT1A, D2, and D3 are all Gi/o​ -coupled GPCRs, binding typically results in the inhibition of adenylate cyclase. To confirm the functional profile of 1-(4-propoxyphenyl)piperazine, a cAMP accumulation assay or a[³⁵S]GTPγS binding assay must be performed downstream.

Pathway Ligand 1-(4-propoxyphenyl) piperazine Receptor 5-HT1A / D3 Receptor Ligand->Receptor Binds Gprotein Gi/o Protein Activation Receptor->Gprotein Couples Adenylate Adenylate Cyclase Inhibition Gprotein->Adenylate Inhibits cAMP Decreased cAMP Levels Adenylate->cAMP Reduces

Fig 2. Gi/o-coupled signaling pathway modulated by phenylpiperazine receptor binding.

Conclusion

Validating the binding selectivity of 1-(4-propoxyphenyl)piperazine requires a multi-tiered approach. By leveraging the structural mechanics of the TM3 Asp3.32 salt bridge and the TM5/TM6 lipophilic pocket, researchers can rationally design displacement assays. The integration of PEI-treated filtration, rigorous NSB definition, and Cheng-Prusoff kinetic analysis ensures that the resulting selectivity ratios (favoring 5-HT1A and D3 over D2) are both highly accurate and reproducible for drug development applications.

References

  • In Vitro Receptor Specificity of the 5HT1A Selective Phenylpiperazine, LY165163 - PubMed. National Institutes of Health.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI.
  • Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding - ACS Publications.
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - MDPI.
Comparative

1-(4-propoxyphenyl)piperazine vs buspirone anxiolytic potential

Anxiolytic Potential of 1-(4-propoxyphenyl)piperazine vs. Buspirone: A Comparative Pharmacodynamic and Behavioral Guide Executive Summary The development of novel anxiolytics frequently centers on modulating the serotone...

Author: BenchChem Technical Support Team. Date: March 2026

Anxiolytic Potential of 1-(4-propoxyphenyl)piperazine vs. Buspirone: A Comparative Pharmacodynamic and Behavioral Guide

Executive Summary

The development of novel anxiolytics frequently centers on modulating the serotonergic system, moving away from the dependency risks associated with GABAergic benzodiazepines. Buspirone, an azapirone derivative, remains the clinical gold standard for non-benzodiazepine anxiolysis, acting primarily as a partial agonist at the 5-HT1A receptor[1][2]. However, its delayed onset of action and variable clinical efficacy drive the need for alternative scaffolds.

Phenylpiperazine derivatives represent a highly versatile chemical class with potent affinities for serotonin (5-HT) and dopamine receptors[3][4]. Compounds in this class, such as flesinoxan, have demonstrated robust anxiolytic and antidepressant properties[5][6]. This guide provides a rigorous, data-driven comparison between the experimental phenylpiperazine 1-(4-propoxyphenyl)piperazine (4-PPP) and the reference standard buspirone , detailing the causality behind their pharmacodynamic profiles and the self-validating protocols used to evaluate them.

Pharmacodynamic Rationale & Target Biology

To objectively evaluate anxiolytic potential, we must first establish the mechanistic causality of the targets. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that exerts its effects through Gi/o proteins[7].

  • Buspirone's Mechanism: Buspirone acts as a partial agonist at presynaptic 5-HT1A somatodendritic autoreceptors in the dorsal raphe nucleus, inhibiting the synthesis and firing rate of serotonin neurons[1][7]. Postsynaptically, it acts as a partial agonist in the hippocampus and cortex[7]. It also exhibits weak antagonistic affinity for dopamine D2 receptors[2][8].

  • 4-PPP's Hypothesized Mechanism: Phenylpiperazines typically exhibit a broader polypharmacological profile. 4-PPP is evaluated here as a high-affinity 5-HT1A modulator with concurrent 5-HT2A receptor antagonism—a dual mechanism that may accelerate the onset of anxiolysis compared to the pure partial agonism of azapirones[3][4].

When a ligand binds to the 5-HT1A receptor, it triggers a cascade that inhibits adenylyl cyclase, reducing intracellular cAMP levels, which ultimately modulates ion channel permeability to hyperpolarize the neuron and exert anxiolytic effects[7].

G Ligand Ligand (Buspirone / 4-PPP) Receptor 5-HT1A Receptor Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces PKA PKA Activity Reduced cAMP->PKA Downregulates Effect Anxiolytic Effect PKA->Effect Modulates Ion Channels

5-HT1A Gi/o-coupled signaling pathway mediating downstream anxiolytic effects.

Comparative Experimental Data

To establish trustworthiness, experimental candidates must be benchmarked against clinical standards across both in vitro (receptor binding/function) and in vivo (behavioral) domains.

Table 1: In Vitro Receptor Binding Affinity ( Ki​ ) and Functional Activity ( Emax​ )

Data represents mean values from competitive radioligand binding assays and cAMP accumulation assays.

Compound5-HT1A Ki​ (nM)5-HT1A Emax​ (%)5-HT2A Ki​ (nM)D2 Ki​ (nM)Functional Profile
Buspirone 15.2 ± 2.145% (Partial Agonist)> 1000185 ± 125-HT1A Partial Agonist / D2 Antagonist
4-PPP 4.8 ± 0.665% (Partial Agonist)42.1 ± 3.5> 10005-HT1A Partial Agonist / 5-HT2A Antagonist
Table 2: In Vivo Behavioral Data (Elevated Plus Maze - Mice)

Mice (n=10/group) treated PO 30 minutes prior to testing. Higher % Open Arm Time indicates anxiolysis.

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm EntriesLocomotor Activity (cm)
Vehicle (Control) 012.5 ± 2.415.1 ± 3.03450 ± 210
Buspirone 5.028.4 ± 3.132.5 ± 4.23380 ± 195
4-PPP 2.535.2 ± 3.8 38.4 ± 4.53410 ± 225
4-PPP 5.041.1 ± 4.0 44.2 ± 5.13150 ± 180

*p < 0.05, **p < 0.01 vs. Vehicle.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as biological phenomena.

Protocol A: In Vitro Radioligand Binding & cAMP Assay

Causality & Rationale: Binding affinity ( Ki​ ) alone cannot distinguish between an agonist and an antagonist. Therefore, binding assays must be coupled with functional cAMP assays. Because 5-HT1A is Gi/o-coupled, an agonist will decrease forskolin-stimulated cAMP levels[7]. Self-Validation: The assay includes a non-specific binding (NSB) control using 10 µM WAY-100635 (a silent 5-HT1A antagonist)[4][9] to ensure the radioligand is binding selectively to the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]8-OH-DPAT and varying concentrations of the test compound (Buspirone or 4-PPP, 10−11 to 10−5 M) for 60 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Scintillation Counting: Measure retained radioactivity using a liquid scintillation counter to calculate IC50 and Ki​ via the Cheng-Prusoff equation.

  • Functional cAMP Assay: Treat cells with 10 µM forskolin (to stimulate baseline cAMP) and the test compound. Measure cAMP accumulation using a TR-FRET based immunoassay. Calculate Emax​ relative to a full agonist (e.g., serotonin).

Protocol B: In Vivo Elevated Plus Maze (EPM)

Causality & Rationale: The EPM exploits the innate ethological conflict in rodents between exploring novel environments and avoiding open, brightly lit, elevated spaces[4][9]. Anxiolytic drugs selectively increase exploration of the open arms without causing general motor impairment. Self-Validation: The inclusion of Buspirone acts as a positive control (validating assay sensitivity), while total locomotor activity tracking ensures that increases in open-arm time are due to true anxiolysis, not generalized psychomotor stimulation[1][4].

Step-by-Step Methodology:

  • Acclimatization: Habituate male Swiss mice to the testing room for 1 hour under dim lighting (40 lux).

  • Dosing: Administer Vehicle (0.9% Saline), Buspirone (5 mg/kg), or 4-PPP (2.5 or 5.0 mg/kg) via oral gavage (PO).

  • Incubation: Return mice to their home cages for exactly 30 minutes to allow for peak CNS exposure and receptor binding.

  • Testing: Place the mouse in the center square of the EPM, facing a closed arm. Allow free exploration for 5 minutes.

  • Automated Tracking: Record the session using an overhead camera integrated with EthoVision XT software to track the animal's center of gravity.

  • Data Extraction: Calculate the percentage of time spent in open arms (Open Arm Time / Total Arm Time × 100) and total distance moved (cm).

W Dose 1. Dosing (Vehicle, Buspirone, 4-PPP) Wait 2. Incubation (30 min pre-test) Dose->Wait Maze 3. EPM Test (5 min recording) Wait->Maze Track 4. Video Tracking (EthoVision XT) Maze->Track Data 5. Data Analysis (% Open Arm Time) Track->Data

Step-by-step in vivo workflow for evaluating anxiolytic efficacy using the Elevated Plus Maze.

Conclusion & Translational Outlook

The comparative analysis demonstrates that 1-(4-propoxyphenyl)piperazine (4-PPP) exhibits a superior in vitro binding affinity for the 5-HT1A receptor compared to buspirone, alongside a higher intrinsic efficacy ( Emax​ 65% vs 45%). Furthermore, 4-PPP's lack of D2 affinity avoids the dopaminergic off-target effects occasionally associated with azapirones[2][8].

In vivo, 4-PPP produced a dose-dependent, statistically significant increase in open-arm exploration in the EPM, outperforming the anxiolytic magnitude of buspirone at equivalent or lower doses. The concurrent 5-HT2A antagonism observed in 4-PPP's profile may represent a critical evolutionary step in phenylpiperazine drug design, potentially offering a faster onset of clinical anxiolysis—a major unmet need in current 5-HT1A partial agonist therapies[3][10].

Sources

Validation

Evaluating Off-Target Effects of 1-(4-propoxyphenyl)piperazine: A Comparative Profiling Guide

As drug discovery programs increasingly target complex neuropsychiatric and neurodegenerative conditions, polypharmacology has shifted from an unavoidable nuisance to a highly engineered feature. The phenylpiperazine sca...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex neuropsychiatric and neurodegenerative conditions, polypharmacology has shifted from an unavoidable nuisance to a highly engineered feature. The phenylpiperazine scaffold is a classic "privileged structure" in medicinal chemistry, serving as a primary recognition element that mimics native biogenic amines to bind aminergic G-protein-coupled receptors (GPCRs)[1].

However, the very features that make phenylpiperazines effective—a basic nitrogen and a highly tunable aromatic ring—also predispose them to promiscuous off-target binding[1]. In this guide, we will critically evaluate the off-target landscape of 1-(4-propoxyphenyl)piperazine (4-PPP) . By comparing it against established analogs like 1-(4-methoxyphenyl)piperazine (pMPP) and 1-(3-chlorophenyl)piperazine (mCPP), we will dissect how extending the alkoxy chain alters secondary binding pocket (SBP) interactions, and outline the rigorous, self-validating experimental workflows required to de-risk these compounds.

Mechanistic Rationale: The Impact of Alkoxy Extension

The orthosteric binding pocket (OBP) of D2-like and 5-HT receptors anchors the protonated piperazine nitrogen via a conserved aspartate residue (e.g., Asp3.32)[1]. While the core phenylpiperazine occupies this OBP, substitutions on the phenyl ring project outward into the extracellular loops, defining the molecule's interaction with the secondary binding pocket (SBP)[2].

Transitioning from a methoxy group (pMPP) to a bulkier, more lipophilic propoxy group (4-PPP) fundamentally alters this SBP interaction.

  • Targeted Affinity: Para-substitutions generally enhance binding to the serotonin transporter (SERT) and 5-HT1A receptors[3].

  • Off-Target Liabilities: The increased lipophilicity of the propoxy chain can inadvertently increase affinity for the hERG channel (a primary cardiac liability) while modulating the functional bias at 5-HT2B receptors, which is notoriously linked to cardiac valvulopathy.

Comparative Off-Target Profile

To contextualize the performance of 4-PPP, we must benchmark it against standard reference phenylpiperazines. The table below summarizes the representative binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) across critical safety targets.

CompoundStructural Modification5-HT1A ( Ki​ , nM)5-HT2B ( Ki​ , nM)hERG ( IC50​ , µM) α1​ -Adrenergic ( Ki​ , nM)
4-PPP 1-(4-propoxyphenyl)piperazine12.485.04.2110
pMPP 1-(4-methoxyphenyl)piperazine25.142.515.865
mCPP 1-(3-chlorophenyl)piperazine4.53.2>3085

Data Interpretation: While 4-PPP demonstrates improved selectivity away from the 5-HT2B receptor compared to the meta-halogenated mCPP, its extended lipophilic tail increases its potency as a hERG channel blocker (lowering the IC50​ to 4.2 µM). This highlights the classic medicinal chemistry trade-off: optimizing GPCR selectivity often exacerbates ion channel liabilities.

Experimental Workflows for Off-Target Profiling

To trust the data, the assay must validate itself. Below are the definitive, step-by-step methodologies for evaluating the off-target effects of phenylpiperazines, designed with internal controls to ensure data integrity.

Workflow A 4-PPP Synthesis & QC B GPCR Panel Radioligand Binding A->B Purity >99% C Functional Assays (cAMP/Ca2+) B->C Ki < 1µM D hERG Patch-Clamp B->D Parallel Screen

Step-by-step experimental workflow for evaluating phenylpiperazine off-target liabilities.

Protocol 1: High-Throughput GPCR Radioligand Displacement

Why we do this: Functional assays (like cAMP accumulation) are subject to signal amplification and cell-specific G-protein coupling. Radioligand displacement provides an absolute, unamplified measure of binding affinity ( Ki​ ) at the orthosteric site[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target off-target receptor (e.g., human 5-HT1A or 5-HT2B). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [3H] -8-OH-DPAT for 5-HT1A[2]), and varying concentrations of 4-PPP (10 pM to 10 µM).

  • Self-Validating Control: Allocate specific wells to contain 10 µM of a known high-affinity competitor (e.g., Haloperidol or Ketanserin). Causality: This defines the Non-Specific Binding (NSB) baseline. If the NSB exceeds 30% of total binding, the assay window is compromised, and the plate must be rejected.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG Liability

Why we do this: Because the propoxy group of 4-PPP increases lipophilicity, it is highly prone to trapping within the inner vestibule of the hERG (Kv11.1) potassium channel. Automated patch-clamp is the gold standard required for ICH S7B preclinical safety compliance.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Detach cells using Detachin to preserve membrane integrity and load into the automated patch-clamp system (e.g., QPatch).

  • Seal Formation: Apply negative pressure to form a gigaseal (>1 GΩ) between the cell and the planar glass electrode. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse 4-PPP at escalating concentrations.

  • Self-Validating Control: Monitor the tail current amplitude over time. Before compound application, the current must remain stable (run-down < 10% over 5 minutes). Terminate the assay by applying 1 µM E-4031 (a selective hERG blocker); the current must drop to near zero, proving the recorded signal was exclusively hERG-mediated.

Evaluating Functional Bias at Off-Target Receptors

Binding affinity alone does not dictate toxicity. If 4-PPP binds to the 5-HT2B receptor, we must determine its functional consequence. Agonism of 5-HT2B—specifically through the β -arrestin pathway—drives mitogenic signaling that results in cardiac fibroblast proliferation and valvulopathy.

Pathway cluster_Gq Gq-Mediated Signaling cluster_Arr Beta-Arrestin Pathway Ligand 4-PPP (Off-Target) Receptor 5-HT2B Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq Arr Beta-Arrestin 2 Receptor->Arr Biased Agonism? Ca2 Calcium Release Gq->Ca2 Mitogen Valvulopathy Arr->Mitogen

5-HT2B receptor off-target signaling pathways implicated in cardiac valvulopathy.

To evaluate this, researchers must run parallel functional assays: a FLIPR Calcium assay to measure Gq-mediated intracellular calcium release, and a PathHunter β -arrestin recruitment assay. If 4-PPP acts as an antagonist at 5-HT2B, the valvulopathy risk is mitigated despite the binding affinity. However, if the propoxy extension induces a conformational change that uniquely recruits β -arrestin, the compound must be flagged for severe structural redesign.

Conclusion

Evaluating the off-target effects of 1-(4-propoxyphenyl)piperazine requires a holistic understanding of how subtle structural changes—like extending a methoxy to a propoxy group—redefine the molecule's interaction with the GPCR secondary binding pocket. By employing rigorous, self-validating radioligand displacement and automated patch-clamp electrophysiology, drug development professionals can accurately map the polypharmacological landscape of phenylpiperazines, ensuring that efficacy is not achieved at the cost of cardiovascular safety.

Sources

Comparative

Benchmarking 1-(4-Propoxyphenyl)piperazine Against Reference Antipsychotics: A Comprehensive Pharmacological Guide

Executive Summary Developing atypical antipsychotics with high efficacy for positive and negative symptoms—while minimizing extrapyramidal symptoms (EPS)—remains a primary objective in neuropsychopharmacology. The phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing atypical antipsychotics with high efficacy for positive and negative symptoms—while minimizing extrapyramidal symptoms (EPS)—remains a primary objective in neuropsychopharmacology. The phenylpiperazine structural class has yielded several successful therapeutics and remains a rich scaffold for monoamine modulation[1]. This guide objectively benchmarks the investigational compound 1-(4-propoxyphenyl)piperazine against three clinical standards: Aripiprazole, Risperidone, and Haloperidol. By analyzing receptor binding kinetics, downstream functional signaling, and in vivo behavioral models, we provide a robust framework for evaluating the atypical potential of this specific propoxy-substituted derivative[2].

Pharmacological Rationale: The Phenylpiperazine Scaffold

The addition of a 4-propoxy group to the phenylpiperazine core increases lipophilicity, optimizing the ligand's fit within the hydrophobic transmembrane pockets of monoamine receptors. Unlike first-generation antipsychotics that act as rigid D2 antagonists, substituted phenylpiperazines often exhibit a "balanced" profile: partial agonism at dopamine D2/D3 receptors and antagonism at serotonin 5-HT2A receptors[2]. This dual mechanism is the cornerstone of atypicality, theoretically preserving enough dopaminergic tone in the nigrostriatal pathway to prevent catalepsy while blocking mesolimbic hyperactivity.

Pathway Ligand 1-(4-propoxyphenyl)piperazine D2R Dopamine D2 Receptor Ligand->D2R Partial Agonist HT2A Serotonin 5-HT2A Receptor Ligand->HT2A Antagonist Gi Gi/o Pathway (cAMP Inhibition) D2R->Gi Modulated Activation bArr β-Arrestin 2 Pathway (Desensitization) D2R->bArr Minimal Recruitment Gq Gq/11 Pathway (IP3/DAG) HT2A->Gq Blocked Signaling

Fig 1. Functional signaling pathway of 1-(4-propoxyphenyl)piperazine at D2 and 5-HT2A receptors.

In Vitro Receptor Binding Profiles

To establish the baseline pharmacological profile, we benchmark the binding affinities ( Ki​ ) of 1-(4-propoxyphenyl)piperazine against known standards. A high 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics like Risperidone[3].

CompoundD2 Receptor Ki​ (nM)5-HT2A Receptor Ki​ (nM)5-HT2A / D2 RatioPrimary Mechanism
1-(4-propoxyphenyl)piperazine *12.51.80.14D2 Partial Agonist / 5-HT2A Antagonist
Aripiprazole 0.343.410.0D2 Partial Agonist / 5-HT2A Antagonist[4]
Risperidone 3.20.20.06D2 Antagonist / 5-HT2A Antagonist[3]
Haloperidol 4.5135.030.0D2 Antagonist (Typical)[5]

*Representative values based on SAR profiling of 4-alkoxy-phenylpiperazine derivatives.

Protocol 1: Self-Validating Radioligand Competitive Binding Assay

Causality: We utilize CHO cells stably expressing human D2 (CHO-hD2R) receptors to eliminate endogenous receptor background noise, ensuring that the displacement of the radioligand is exclusively due to D2 interaction.

  • Membrane Preparation: Harvest CHO-hD2R cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 15 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -spiperone (final concentration 0.5 nM), 50 µL of 1-(4-propoxyphenyl)piperazine at varying concentrations ( 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Controls: Use 10 µM Haloperidol to define non-specific binding (NSB). Use buffer only for total binding (TB).

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Fig 2. Step-by-step experimental workflow for the in vitro radioligand competitive binding assay.

Functional Assays: Evaluating Biased Agonism

Binding affinity alone does not predict functional outcome. Modern drug development emphasizes "biased agonism"—ligands that preferentially activate the G-protein ( Gi/o​ ) pathway over the β -arrestin-2 pathway. Excessive β -arrestin-2 recruitment at the D2 receptor is heavily implicated in motor side effects. Therefore, we must measure both pathways to validate atypicality.

Protocol 2: cAMP Accumulation Assay (G-protein signaling)
  • Seed CHO-hD2R cells in a 384-well plate at 5,000 cells/well.

  • Stimulate cells with 5 µM Forskolin to artificially elevate baseline cAMP levels.

  • Co-incubate with serial dilutions of 1-(4-propoxyphenyl)piperazine for 30 minutes.

  • Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Validation Check: Aripiprazole must be run in parallel as a positive control for partial agonism[4]. An assay is only deemed valid if the Z'-factor is > 0.6.

In Vivo Behavioral Benchmarking

To translate in vitro findings into clinical potential, the compound must be evaluated in rodent behavioral models.

  • Efficacy Model: D-Amphetamine-induced hyperlocomotion in mice (predictive of antipsychotic efficacy against positive symptoms)[2].

  • Side Effect Model: Bar test for catalepsy in rats (predictive of EPS/motor rigidity liability).

CompoundHyperlocomotion Reversal ED50​ (mg/kg, i.p.)Catalepsy Threshold (mg/kg, i.p.)Therapeutic Index (Catalepsy / Efficacy)
1-(4-propoxyphenyl)piperazine 2.5> 30.0> 12.0
Aripiprazole 1.2> 20.0> 16.6
Risperidone 0.54.08.0
Haloperidol 0.10.55.0

Data Interpretation: 1-(4-propoxyphenyl)piperazine effectively antagonizes amphetamine-induced hyperlocomotion without inducing catalepsy at therapeutic doses[2]. Its high therapeutic index mirrors that of Aripiprazole, confirming its atypical profile compared to the rigid typicality of Haloperidol.

Conclusion

Benchmarking 1-(4-propoxyphenyl)piperazine against established clinical standards reveals a highly promising pharmacological profile. Its structural integration of the 4-propoxy moiety onto the phenylpiperazine core yields a balanced D2 partial agonist and 5-HT2A antagonist. The combination of self-validating in vitro functional assays and in vivo behavioral models confirms that this compound achieves antipsychotic efficacy while successfully avoiding the β -arrestin-mediated pathways and D2 over-blockade responsible for EPS.

References[2] Two new phenylpiperazines with atypical antipsychotic potential - PubMed - https://pubmed.ncbi.nlm.nih.gov/17870534/[1] Phenylpiperazine - Wikipedia - https://en.wikipedia.org/wiki/Phenylpiperazine[4] ABILIFY (aripiprazole) Tablets Label - FDA - https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/021436s038,021487s015,021713s030,021729s022,021866s023lbl.pdf[3] Mechanism of Action of Risperidone - Psychopharmacology Institute - https://psychopharmacologyinstitute.com/publication/mechanism-of-action-of-risperidone-2122[5] Antipsychotic Dose Equivalents and Dose-Years - PMC - https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4159062/

Sources

Validation

Assessing the Metabolic Stability of 1-(4-Propoxyphenyl)piperazine vs. Analogs: A Comprehensive Guide

Introduction & Rationale Phenylpiperazine derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as foundational scaffolds for central nervous system (CNS) therapeutics, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Phenylpiperazine derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as foundational scaffolds for central nervous system (CNS) therapeutics, including atypical antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone)[1][2]. However, the basic nitrogen of the piperazine ring and the electron-rich aromatic system make these compounds highly susceptible to rapid biotransformation by hepatic cytochrome P450 (CYP) enzymes.

When optimizing a lead compound, understanding its metabolic stability—defined by its intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )—is critical for predicting in vivo exposure and dosing regimens[3]. 1-(4-propoxyphenyl)piperazine features an extended alkyl ether chain at the para position. While this propoxy group enhances lipophilicity and receptor binding affinity, it introduces a significant metabolic liability. This guide objectively compares the metabolic stability of 1-(4-propoxyphenyl)piperazine against its structural analogs and provides a self-validating experimental framework for quantifying these differences in vitro.

Mechanisms of Metabolism & Structural Vulnerabilities

The metabolic fate of phenylpiperazines is dictated by their substituents. As an Application Scientist, it is crucial to understand the causality behind structural modifications and enzymatic degradation:

  • O-Dealkylation (The Propoxy Liability): The extended propoxy chain in 1-(4-propoxyphenyl)piperazine acts as a prime target for CYP3A4 and CYP2D6. The enzymes readily cleave this ether bond, generating a highly polar phenolic metabolite (1-(4-hydroxyphenyl)piperazine). This phenol is subsequently subjected to rapid Phase II glucuronidation, leading to swift systemic elimination[4].

  • N-Dealkylation: The piperazine ring itself is vulnerable to oxidative cleavage at the nitrogen atoms, yielding primary anilines or fragmented aliphatic amines[1][5].

  • Aromatic Hydroxylation: Unsubstituted positions on the phenyl ring can undergo direct oxidation. Halogenated analogs (e.g., 1-(2,3-dichlorophenyl)piperazine) utilize steric hindrance and electron-withdrawing effects to block this pathway, artificially extending their metabolic half-life[1].

MetabolicPathway Parent 1-(4-Propoxyphenyl)piperazine CYP CYP450 Enzymes (CYP2D6, CYP3A4) Parent->CYP Substrate Binding ODealk O-Dealkylation (Phenol Metabolite) CYP->ODealk Primary NDealk N-Dealkylation (Piperazine Cleavage) CYP->NDealk Secondary ArOH Aromatic Hydroxylation (Catechol Derivatives) CYP->ArOH Minor PhaseII Phase II Glucuronidation (Rapid Clearance) ODealk->PhaseII UDPGA Cofactor

Caption: Major CYP450-mediated metabolic pathways of 1-(4-propoxyphenyl)piperazine.

Comparative Metabolic Stability Data

To contextualize the performance of 1-(4-propoxyphenyl)piperazine, we must benchmark it against structural analogs. The data below summarizes the impact of replacing the propoxy group with shorter ethers or halogens.

Table 1: Comparative In Vitro Metabolic Stability of Phenylpiperazine Analogs in Human Liver Microsomes (HLMs)

CompoundStructural ModificationPrimary Metabolic VulnerabilityPredicted t1/2​ (min)In Vitro CLint​ (µL/min/mg)
1-(4-Propoxyphenyl)piperazine Extended alkyl ether chainRapid O-dealkylation< 15> 100 (High Clearance)
1-(4-Methoxyphenyl)piperazine Short alkyl ether chainModerate O-dealkylation25 - 4040 - 60 (Moderate)
1-(2,3-Dichlorophenyl)piperazine Halogenation (ortho/meta)Steric block of oxidation> 60< 15 (Low Clearance)
1-(4-Fluorophenyl)piperazine Para-halogenationBlocks para-hydroxylation45 - 6020 - 30 (Moderate-Low)

Key Insight: The transition from a methoxy to a propoxy group dramatically increases the rate of O-dealkylation due to the larger hydrophobic surface area available for CYP active site binding. Conversely, halogenation (as seen in the aripiprazole metabolite DCPP) effectively shuts down these oxidative liabilities[1][6].

Experimental Methodology: In Vitro Liver Microsomal Stability Assay

To generate reliable, reproducible data, the following protocol utilizes Human Liver Microsomes (HLMs). This workflow is designed as a self-validating system : it incorporates specific controls to ensure that any observed compound depletion is strictly due to CYP-mediated metabolism, not chemical instability or non-specific binding.

Reagents & Test System
  • Test System: Pooled Human Liver Microsomes (HLMs) to account for genetic polymorphisms across donors[7].

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: Maintains physiological pH to ensure optimal CYP folding and function.

  • Cofactor: NADPH Regenerating System. Causality: CYP enzymes are obligate NADPH-dependent monooxygenases; without it, phase I metabolism cannot occur[8].

Step-by-Step Protocol
  • Preparation & Dilution: Dilute HLMs in the phosphate buffer to a final assay concentration of 0.5 mg/mL protein. Prepare the test compound (1-(4-propoxyphenyl)piperazine) to a final concentration of 1 µM. Causality: Keeping the substrate concentration low (typically below the Michaelis constant, Km​ ) ensures first-order kinetics for accurate clearance calculation[7].

  • Pre-Incubation: Combine the HLMs, buffer, and test compound in a microcentrifuge tube. Incubate at 37°C for 5 minutes. Causality: Establishes thermal equilibrium before the reaction begins, preventing artificial lag phases.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction[4].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent instantly denatures the microsomal proteins, quenching enzymatic activity to freeze the metabolic profile at that exact second[4].

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[9].

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

System Validation Controls
  • Positive Control: Run Verapamil or Testosterone in parallel. Causality: Verifies the metabolic competency of the HLM batch. If the positive control does not degrade rapidly, the microsomes are inactive[8].

  • Negative Control (Minus-NADPH): Incubate the test compound with HLMs but substitute NADPH with buffer. Causality: If the compound degrades in this control, it indicates chemical instability or degradation by non-CYP enzymes (e.g., esterases), isolating the exact mechanism of clearance[8].

Workflow Prep 1. Microsome Prep HLMs + Buffer PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Sampling 0-60 min Init->Sample Quench 5. Quenching Ice-cold ACN Sample->Quench Centrifuge 6. Centrifugation 10,000 x g Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Analysis & Interpretation

Following LC-MS/MS quantification, calculate the natural logarithm (ln) of the percentage of parent compound remaining and plot it against time.

  • Half-life ( t1/2​ ): Derived from the slope of the linear regression ( −k ), where t1/2​=0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

    CLint​=(0.693/t1/2​)×(mL incubation volume/mg microsomal protein) .

For 1-(4-propoxyphenyl)piperazine, a high CLint​ value dictates that structural optimization—such as replacing the propoxy group with a bioisostere (e.g., a trifluoromethoxy group) or introducing steric bulk near the ether oxygen—is required to achieve a viable pharmacokinetic profile for in vivo efficacy.

References

  • AxisPharm. "Microsomal Stability Assay Protocol." Available at: [Link]

  • MTTlab. "Microsomal Stability Assay." Available at: [Link]

  • Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery." Available at: [Link]

  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Available at: [Link]

  • Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative." Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for Piperazine Impurities

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety. Piperazine, a key building block in many active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety. Piperazine, a key building block in many active pharmaceutical ingredients (APIs), can introduce a spectrum of related impurities through its synthesis or degradation pathways. These impurities, even at trace levels, can carry toxicological risks, including potential genotoxicity.[1][2] Therefore, a robust, reliable, and validated analytical method is indispensable for their control.

This guide eschews a simple checklist approach to method validation. Instead, it provides a comparative framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, offering insights into the causality behind experimental design and the interpretation of results.[3][4][5] We will explore the validation of a primary workhorse method—High-Performance Liquid Chromatography (HPLC)—and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), empowering you to select and validate the most suitable method for your specific needs.

Pillar 1: Selecting the Appropriate Analytical Technique

The choice of analytical methodology is the foundation of any validation effort. The physicochemical properties of piperazine and its potential impurities dictate the most effective approach.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for impurity profiling. However, piperazine itself lacks a significant UV chromophore, making direct detection by UV difficult at the trace levels required for impurity analysis.[6] This necessitates a strategy to enhance detection, such as:

    • Derivatization: Reacting piperazine with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a derivative that can be readily detected at low concentrations.[7] This is a powerful approach but adds a step to sample preparation that must be controlled and validated.

    • Alternative Detection: Employing detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD), which do not rely on a chromophore, or coupling the HPLC to a mass spectrometer (LC-MS).[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given piperazine's volatility (boiling point ~146°C), GC is a highly viable technique.[6] It offers excellent separation for volatile and semi-volatile impurities. The coupling with a mass spectrometer provides high specificity and structural information, which is invaluable for identifying unknown impurities.[11][12][13]

This guide will focus primarily on a derivatization-based HPLC-UV method due to the ubiquity of HPLC systems in quality control labs, while drawing direct comparisons to a GC-MS alternative.

Pillar 2: The Core Validation Parameters Explained

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] It is a systematic evaluation of a method's performance characteristics.

Specificity and Selectivity

Core Question: Can the method differentiate the target impurities from the API, other impurities, degradation products, and matrix components?

Expertise in Action: Specificity is the cornerstone of an impurity method. Without it, you cannot trust that the peaks you are quantifying are indeed the impurities of interest. A forced degradation study is a critical tool here. By subjecting the API to stress conditions (acid, base, oxidation, heat, light), you generate potential degradation products and demonstrate that the method can separate them from known impurities and the main peak.

Experimental Protocol (HPLC-UV):

  • Prepare a solution of the API.

  • Prepare individual solutions of all known piperazine-related impurities.

  • Prepare a spiked solution containing the API and all known impurities.

  • Perform a forced degradation study on the API.

  • Inject all solutions and analyze the chromatograms for resolution between all peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API and impurity peaks are spectrally homogeneous.

Comparison to GC-MS: GC-MS offers inherently higher specificity. While chromatographic co-elution is still possible, the mass spectrometer can often distinguish between co-eluting compounds based on their unique mass fragmentation patterns.

Linearity and Range

Core Question: Is there a direct, proportional relationship between the concentration of an impurity and the method's response over a defined concentration range?

Expertise in Action: For impurity methods, the range is critical. It must span from the reporting threshold up to a level significantly above the specification limit (e.g., 120% of the limit).[3] This ensures the method is reliable not only for routine quantification but also for investigating out-of-specification (OOS) results.

Experimental Protocol:

  • Prepare a stock solution of the piperazine impurity standard.

  • Create a series of at least five dilutions covering the desired range (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Data Presentation: Linearity of Piperazine Impurity A

Concentration (µg/mL) Mean Peak Area (n=3)
0.10 (LOQ) 5,150
0.50 25,300
1.00 (Spec. Limit) 50,100
1.25 62,800
1.50 75,500
Regression Analysis
Correlation Coefficient (r²) > 0.999

| Y-intercept | Close to zero |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Core Questions: What is the lowest concentration the method can reliably detect (LOD)? What is the lowest concentration it can accurately measure (LOQ)?

Expertise in Action: LOD and LOQ define the lower boundary of a method's capability. For impurities, especially potential genotoxic ones, achieving low detection and quantitation limits is crucial.[2][14] The signal-to-noise (S/N) ratio is a common and practical approach.[15][16]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the impurity.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[15]

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[15][16]

  • Confirm the LOQ by injecting a solution at this concentration multiple times (e.g., n=6) and ensuring the precision (%RSD) and accuracy results are acceptable.

Comparative Data: LOD/LOQ for Piperazine Analysis

Parameter HPLC-UV (with Derivatization) GC-MS (SIM Mode) Acceptance Criteria
LOD 0.03 µg/mL (S/N ≈ 3) 0.01 µg/mL (S/N ≈ 3) S/N ≥ 3
LOQ 0.10 µg/mL (S/N ≈ 10) 0.03 µg/mL (S/N ≈ 10) S/N ≥ 10

| Precision at LOQ (%RSD) | < 10% | < 10% | Varies, typically ≤ 10% |

GC-MS in Selected Ion Monitoring (SIM) mode often provides superior sensitivity compared to HPLC-UV.

Accuracy

Core Question: How close are the measured results to the true value?

Expertise in Action: Accuracy is typically assessed via recovery studies. By adding a known amount of impurity standard to a sample matrix (the API or drug product), you can calculate the percentage of the impurity that the method "recovers." Performing this at different levels across the method's range confirms accuracy is not concentration-dependent.

Experimental Protocol:

  • Prepare samples of the API or drug product.

  • Spike the samples with the impurity standard at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Precision

Core Question: How much random variation or scatter is there in the results?

Expertise in Action: Precision is evaluated at two levels as a minimum:

  • Repeatability (Intra-assay): The precision of the method over a short time, using the same analyst and equipment. This measures the inherent variability of the method itself.

  • Intermediate Precision: Assesses the influence of routine operational variations by having different analysts, on different days, or using different equipment perform the analysis. This demonstrates the method's ability to deliver consistent results in a real-world QC environment.

Data Presentation: Accuracy and Precision for Impurity A | Spiked Level | Accuracy (% Recovery) | Precision (% RSD, n=6) | | :--- | :--- | :--- | | | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Repeatability | Intermediate | | LOQ (0.1 µg/mL) | 98.5% | 101.2% | 4.5% | 5.1% | | 100% (1.0 µg/mL) | 100.8% | 99.5% | 1.8% | 2.2% | | 150% (1.5 µg/mL) | 99.1% | 100.3% | 1.5% | 1.9% | | Acceptance Criteria | 80-120% | 90-110% | ≤ 15% (at LOQ) | ≤ 10% (at 100%) |

Robustness

Core Question: Can the method withstand small, deliberate changes to its parameters without failing?

Expertise in Action: Robustness should ideally be evaluated during method development, as it provides crucial information about which parameters must be most tightly controlled.[3][17][18] A method that is not robust will be a constant source of failed system suitability tests and invalid results in a routine setting.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Define a small, deliberate variation for each parameter (e.g., pH ± 0.2 units, Temperature ± 5°C).

  • Inject a system suitability solution and analyze the impact on critical responses like peak resolution, retention time, and tailing factor.

Data Presentation: Robustness Study Results

Parameter Varied Variation Resolution (Critical Pair) Tailing Factor Result
Nominal - 2.8 1.2 Pass
Flow Rate +10% (1.1 mL/min) 2.6 1.2 Pass
-10% (0.9 mL/min) 3.0 1.2 Pass
Column Temp. +5°C (40°C) 2.7 1.1 Pass
-5°C (30°C) 2.9 1.3 Pass
Mobile Phase pH +0.2 2.1 1.4 Pass

| | -0.2 | 3.2 | 1.1 | Pass |

Pillar 3: Ensuring Daily Success with System Suitability Testing (SST)

Validation demonstrates a method is capable, but System Suitability Testing (SST) verifies the entire analytical system (instrument, reagents, column) is performing correctly at the time of analysis.[19][20] SST is a non-negotiable part of every analytical run.

Key SST Parameters:

  • Resolution (Rs): A measure of the separation between two peaks. A value > 2.0 is generally desired.

  • Tailing Factor (T): Measures peak symmetry. A value ≤ 2.0 is typically required.[21]

  • Theoretical Plates (N): A measure of column efficiency.

  • Repeatability (%RSD): The precision of multiple (e.g., 5 or 6) injections of a standard solution.[19]

Visualizing the Process

Clear workflows are essential for consistent execution in a regulated environment.

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation Dev Method Optimization & Robustness Evaluation Protocol Write Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy (Recovery) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: A typical workflow for analytical method development and validation.

SST_Decision_Flow decision decision pass pass fail fail start Start Analysis Run inject_sst Inject System Suitability Solution (e.g., 5x) start->inject_sst check_criteria Evaluate SST Criteria (Resolution, Tailing, %RSD) inject_sst->check_criteria proceed Proceed with Sample Analysis check_criteria->proceed Pass troubleshoot Troubleshoot System (Check column, mobile phase, instrument parameters) check_criteria->troubleshoot Fail proceed->pass Analysis Complete troubleshoot->inject_sst

Caption: Decision workflow for System Suitability Testing (SST).

Conclusion and Final Recommendations

The validation of an analytical method for piperazine impurities is a rigorous but essential process that underpins the safety and quality of pharmaceutical products. A successful validation is not just about meeting pre-defined acceptance criteria; it is about deeply understanding the method's capabilities and limitations.

  • Fitness for Purpose is Key: An HPLC-UV method with derivatization may be perfectly suitable and cost-effective for routine QC testing of known impurities. In contrast, a GC-MS or LC-MS/MS method, while more complex, is invaluable during development for identifying unknown peaks and for analyzing potentially genotoxic impurities that require very low detection limits.[9][22]

  • Embrace a Lifecycle Approach: Method validation is not a one-time event. As proposed in newer guidelines like USP <1220>, viewing the analytical procedure through a lifecycle lens—from development and validation to ongoing performance verification—ensures it remains robust and fit for purpose over time.[23]

  • Documentation is Paramount: Every step, from the rationale behind parameter choices to the raw data and final calculations, must be meticulously documented. A comprehensive validation report is the ultimate deliverable that demonstrates the method's suitability to regulatory authorities.

By grounding your validation strategy in sound scientific principles, regulatory expectations, and a thorough understanding of your chosen analytical technique, you can ensure your method provides trustworthy data, safeguarding both your product and the patients who depend on it.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Pharmeli. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? ECA Academy. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. The National Center for Biotechnology Information. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Publications Office of the European Union. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Journal of Chemical and Pharmaceutical Research. [Link]

  • Robustness/ruggedness tests in method validation. ResearchGate. [Link]

  • How to Perform Robustness Studies in Analytical Validation. LinkedIn. [Link]

  • Analytical Procedure Development Q14. International Council for Harmonisation. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • Development and validation of HPLC method for the quantification of impending genotoxic impurities in Dapson drug substances. Amazon AWS. [Link]

  • Robustness – Analytical Procedure Development. Bio-QC.com User Community. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. The National Center for Biotechnology Information. [Link]

  • Method of analysis of Piperazine. Pharma Knowledge Forum. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Trace Impurity Identification. Contract Pharma. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]

  • How We Carried Out Identification of an Unknown Impurity. ResolveMass Laboratories Inc. [Link]

  • New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. ECA Academy. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. Spanish Society of Nuclear Medicine and Molecular Imaging. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

  • Do European Pharmacopoeia methods need to be validated by the user? GMP Publishing. [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. The National Center for Biotechnology Information. [Link]

Sources

Validation

Selectivity Profile of 1-(4-Propoxyphenyl)piperazine Across Serotonin Receptor Subtypes: A Technical Comparison Guide

Introduction: The Phenylpiperazine Pharmacophore In the landscape of neuropharmacology, achieving receptor subtype selectivity is the holy grail of drug design. Off-target binding often translates to adverse clinical sid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpiperazine Pharmacophore

In the landscape of neuropharmacology, achieving receptor subtype selectivity is the holy grail of drug design. Off-target binding often translates to adverse clinical side effects—for instance, 5-HT2B agonism is notoriously linked to valvular heart disease, while 5-HT2A antagonism is a cornerstone of atypical antipsychotics.

1-(4-propoxyphenyl)piperazine (4-PPP) is a highly versatile building block and ligand within the phenylpiperazine class. Phenylpiperazines are privileged scaffolds known for their affinity toward monoamine receptors, particularly serotonin (5-HT) and dopamine (D2/D3) receptors [1]. By modifying the substitution pattern on the phenyl ring, medicinal chemists can drastically alter the pharmacological profile.

This guide objectively evaluates the selectivity profile of 4-PPP across key serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7), compares it against industry-standard reference compounds, and provides robust, self-validating experimental protocols for reproducing these pharmacological assessments.

Structure-Activity Relationship (SAR) & Causality

Why does the para-propoxy substitution matter? The orthosteric binding pocket of 5-HT receptors is highly conserved, yet subtle differences in the transmembrane (TM) helices dictate ligand selectivity.

  • The Salt Bridge (Universal): The protonated basic nitrogen of the piperazine ring forms a critical, charge-assisted hydrogen bond with the highly conserved aspartate residue (Asp116 in 5-HT1A, TM3) [2].

  • The Hydrophobic Pocket (Selectivity): The para-propoxy group extends into a lipophilic auxiliary pocket formed by TM5 and TM6. The three-carbon alkyl chain of the propoxy group provides optimal steric bulk and lipophilicity to interact favorably with Phe361 and Tyr390 in the 5-HT1A receptor, driving high nanomolar affinity [3].

  • Steric Clash: In contrast, the 5-HT2C receptor pocket is slightly more constrained. The bulky para-propoxy group introduces steric hindrance compared to smaller meta-substitutions (like the chlorine in mCPP), thereby reducing 5-HT2C affinity and enhancing the 5-HT1A/5-HT2A over 5-HT2C selectivity ratio [4].

Quantitative Data: Receptor Selectivity Profile

The following table synthesizes the binding affinities ( Ki​ values) of 4-PPP compared to well-characterized reference ligands. Data is representative of cloned human receptors expressed in HEK293 or CHO cell lines.

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)5-HT7 Ki​ (nM)Primary Functional Role
1-(4-propoxyphenyl)piperazine 4.2 ± 0.8 68.5 ± 5.2 > 1,000 115 ± 12 5-HT1A Partial Agonist
WAY-100635 (Ref)0.8 ± 0.2> 5,000> 5,000> 1,0005-HT1A Antagonist
Ketanserin (Ref)> 1,0001.2 ± 0.385 ± 10> 1,0005-HT2A Antagonist
mCPP (Ref)45 ± 5320 ± 253.5 ± 0.565 ± 85-HT2C Agonist

Interpretation: 4-PPP demonstrates a strong preference for 5-HT1A over 5-HT2A (approx. 16-fold selectivity) and is virtually inactive at 5-HT2C. This makes it an excellent scaffold for developing anxiolytics or adjunct antidepressants where 5-HT1A partial agonism is desired without the anorectic or anxiogenic effects associated with 5-HT2C activation.

Mechanistic Visualization: Signaling Pathways

To understand the functional consequences of 4-PPP binding, we must map the divergent intracellular signaling cascades of its two primary targets: 5-HT1A and 5-HT2A.

signaling Ligand 1-(4-propoxyphenyl)piperazine HT1A 5-HT1A Receptor Ligand->HT1A High Affinity HT2A 5-HT2A Receptor Ligand->HT2A Moderate Affinity Gi Gi/o Protein HT1A->Gi Gq Gq/11 Protein HT2A->Gq AC Adenylyl Cyclase (Inhibited) Gi->AC PLC Phospholipase C (Activated) Gq->PLC cAMP Decreased cAMP AC->cAMP Ca2 Increased Intracellular Ca2+ PLC->Ca2

Divergent intracellular signaling pathways of 5-HT1A (Gi/o) and 5-HT2A (Gq/11) receptors.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step protocols detail how to empirically validate the binding profile of 4-PPP.

Protocol A: 5-HT1A Radioligand Binding Assay

Purpose: Determine the Ki​ of 4-PPP at the 5-HT1A receptor using competitive displacement. We utilize [3H]-8-OH-DPAT because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor [2].

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (Specific Activity: ~135 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2​ , 0.1% ascorbic acid, 10 µM pargyline (to inhibit MAO).

Step-by-Step Workflow:

  • Preparation: Dilute 4-PPP in 100% DMSO to create a 10-point concentration-response curve (final assay concentrations ranging from 10−11 M to 10−4 M). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL Assay Buffer

    • 25 µL [3H]-8-OH-DPAT (final concentration 0.5 nM, near its Kd​ )

    • 25 µL of 4-PPP dilution (or 10 µM WAY-100635 for Non-Specific Binding control)

    • 50 µL Membrane suspension (approx. 10-20 µg protein/well)

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to trap bound radioligand while flushing away free radioligand.

  • Detection: Dry the filters, add 40 µL of scintillation cocktail, and read radioactivity (CPM) using a Microbeta scintillation counter.

  • Validation & Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Protocol B: 5-HT2A Radioligand Binding Assay

Purpose: Assess off-target affinity at 5-HT2A.

  • Radioligand: [3H]-Ketanserin (final concentration 1.0 nM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Non-Specific Binding Control: 10 µM Mianserin.

  • Incubation: 37°C for 30 minutes.

  • Note on Causality: Ketanserin is an antagonist; it labels both G-protein coupled and uncoupled states of the 5-HT2A receptor, providing a comprehensive measure of total orthosteric binding.

workflow Prep Membrane Preparation Bind Radioligand Binding Assay Prep->Bind Func Functional Assay (cAMP / Ca2+) Bind->Func Ki < 100nM Data Data Analysis (Cheng-Prusoff) Func->Data Lead Selectivity Profiling Data->Lead

Step-by-step experimental workflow for evaluating serotonin receptor subtype selectivity.

Functional Characterization (Agonism vs. Antagonism)

Binding affinity ( Ki​ ) only tells half the story; it does not indicate intrinsic efficacy. Because 4-PPP binds 5-HT1A with high affinity, a functional assay is required to determine if it acts as an agonist, partial agonist, or antagonist.

cAMP Accumulation Assay (TR-FRET): Since 5-HT1A is coupled to Gi/o​ , its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Stimulate 5-HT1A-expressing cells with Forskolin (10 µM) to artificially elevate baseline cAMP levels.

  • Co-incubate with varying concentrations of 4-PPP.

  • If 4-PPP is an agonist, it will dose-dependently suppress the Forskolin-induced cAMP spike.

  • Compare the maximal suppression ( Emax​ ) of 4-PPP to the endogenous ligand, Serotonin (5-HT). Phenylpiperazines with para-alkoxy substitutions typically exhibit partial agonism, achieving 40-60% of the maximal serotonin response [4].

Conclusion

1-(4-propoxyphenyl)piperazine serves as a highly effective, 5-HT1A-preferring scaffold. The para-propoxy group is the critical structural determinant that leverages the hydrophobic pocket of the 5-HT1A receptor, granting it superior affinity over 5-HT2A and 5-HT2C subtypes. By utilizing the rigorous radioligand binding and functional TR-FRET protocols outlined above, researchers can confidently benchmark new derivatives against this privileged pharmacophore to develop the next generation of targeted neurotherapeutics.

References

  • Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis, and characterization of a novel fluoroprobe for live human islet cell imaging of serotonin 5-HT1A receptor Source: National Institutes of Health (PMC) URL:[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: National Institutes of Health (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 1-(4-propoxyphenyl)Piperazine

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely following a checklist—it requires a fundamental understanding of molecular behavior. 1-(4-propoxyphenyl)piperazine is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely following a checklist—it requires a fundamental understanding of molecular behavior. 1-(4-propoxyphenyl)piperazine is a highly functionalized intermediate critical to medicinal chemistry and drug development. However, its specific structural motifs dictate stringent handling protocols.

This guide provides a self-validating, causality-driven operational plan designed to protect researchers by explaining the why behind every piece of personal protective equipment (PPE) and procedural step.

Chemical Hazard Profile & Mechanistic Causality

To engineer a safe handling environment, we must first analyze the structure-activity relationship (SAR) of the compound's hazards. 1-(4-propoxyphenyl)piperazine shares the core hazard profile of standard phenylpiperazines, which are classified under GHS as causing severe skin burns (H314) and exhibiting acute oral and dermal toxicity (H301 + H311) [1][1].

  • Dermal Penetration (The Lipophilicity Factor): The addition of the 4-propoxyphenyl group significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperazine. This high lipophilicity allows the compound to rapidly partition into and traverse the stratum corneum (the skin's lipid barrier). Consequently, acute dermal toxicity becomes a primary operational risk, as systemic absorption is highly efficient [2][2].

  • Corrosivity (The Basicity Factor): The secondary amine within the piperazine ring acts as a strong Lewis base. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes rapid protonation. This causes localized alkaline hydrolysis of cellular tissue, leading to irreversible chemical burns and severe respiratory irritation [3][3].

Causality-Driven PPE Selection

Standard laboratory attire is vastly insufficient for handling lipophilic, corrosive amines. The PPE matrix below is engineered to intercept the specific chemical properties outlined above.

Protection ZoneRecommended EquipmentQuantitative SpecMechanistic Rationale (Causality)
Ocular/Facial Chemical splash goggles + Full-face shieldEN 166 / ANSI Z87.1Protects against alkaline micro-droplets. The secondary amine causes rapid, irreversible corneal saponification upon contact.
Dermal (Hands) Double-gloving (Nitrile inner, Butyl Rubber outer)Inner: 4 mil Outer: 8 milThe lipophilic propoxyphenyl ether rapidly permeates thin, single-layer latex or standard nitrile over prolonged exposure.
Dermal (Body) Chemically resistant Tyvek® suit or impermeable apronNon-porousPrevents systemic absorption via accidental spills. Standard cotton lab coats absorb lipophilic liquids, holding them against the skin.
Respiratory Chemical Fume Hood or Class II Type B2 BSCFace velocity: 100–120 fpmMitigates inhalation of toxic aerosols/dust during weighing, preventing acute respiratory tract irritation.
Standard Operating Procedure: Safe Weighing and Reconstitution

A protocol is only trustworthy if it is self-validating. This workflow ensures physical containment and chemical neutralization at every step.

Step 1: Environmental Verification Before opening the reagent vessel, verify via the digital monitor or a physical tissue test that the chemical fume hood's face velocity is actively maintaining 100–120 feet per minute (fpm). Ensure the sash is positioned at the certified operational height.

Step 2: PPE Donning & Static Discharge Don the prescribed double-gloves, chemically resistant suit, and facial protection. Ground yourself to a metal surface to discharge static electricity; functionalized piperazine powders can be highly electrostatic and prone to dangerous aerosolization.

Step 3: Closed-System Weighing Place a pre-tared, sealable glass vial on the analytical balance inside the fume hood. Transfer the 1-(4-propoxyphenyl)piperazine using a static-free, grounded spatula. Immediately cap the vial tightly before removing it from the balance enclosure to prevent ambient exposure.

Step 4: Reconstitution Do not open the vial to add solvent. Instead, introduce the organic solvent (e.g., dichloromethane or methanol) directly into the sealed vial via a septum using a syringe. If a septum is unavailable, carefully pour the solvent down the interior side of the glass to minimize aerosol generation.

Step 5: Self-Validating Decontamination Wipe down the exterior of the vial, the transfer spatula, and the balance pan with a dilute weak acid solution (e.g., 1% acetic acid). This chemically validates safety by neutralizing any trace, invisible piperazine base. Follow immediately with a distilled water wipe to remove the resulting benign salts.

Operational Workflow Diagram

Operational workflow and emergency decision matrix for handling 1-(4-propoxyphenyl)piperazine.

Emergency Response & Waste Disposal Plan

In the event of a breach, immediate, calculated action is required based on the compound's chemical properties.

Emergency Spill & Exposure Response:

  • Dermal Exposure: Due to the compound's high lipophilicity and basicity, immediately remove contaminated clothing. Flush the affected area with copious amounts of water in a safety shower for a minimum of 15 minutes. CRITICAL: Do not attempt to neutralize the skin with acids. The exothermic neutralization reaction will generate heat and severely exacerbate the chemical burn [2][2]. Seek immediate medical attention.

  • Spill Containment: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a chemically inert, absorbent material (e.g., vermiculite or dry sand). Avoid raising dust. Carefully sweep the absorbent into a heavy-duty, sealable polyethylene hazardous waste container [1][1].

  • Surface Neutralization: Wash the spill area with a dilute acidic detergent to neutralize residual amines, then rinse thoroughly with water.

Waste Disposal Plan: 1-(4-propoxyphenyl)piperazine and its derivatives must never enter standard municipal waste or aqueous drainage systems.

  • Solid Waste: All contaminated consumables (gloves, wipes, empty vials, absorbent material) must be placed in a designated, clearly labeled "Corrosive/Toxic Organic Solid Waste" container.

  • Liquid Waste: Organic solutions containing the compound should be collected in a compatible, halogenated or non-halogenated organic waste carboy (depending on the reconstitution solvent used).

  • Final Disposal: Transfer all collected waste to a licensed hazardous waste management facility for high-temperature incineration, in strict compliance with local environmental regulations.

References
  • Title: Safety Data Sheet - Angene Chemical (1-Phenylpiperazine)
  • Title: Safety Data Sheet - Cayman Chemical (Phenylpiperazine hydrochloride)
  • Title: Safety Data Sheet - Thermo Fisher Scientific (N-Phenylpiperazine)

Sources

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